molecular formula C13H8ClNO B3031994 2-Chloro-6-phenoxybenzonitrile CAS No. 91692-70-5

2-Chloro-6-phenoxybenzonitrile

Cat. No.: B3031994
CAS No.: 91692-70-5
M. Wt: 229.66 g/mol
InChI Key: XQEBKWUAXCHXRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-phenoxybenzonitrile is a useful research compound. Its molecular formula is C13H8ClNO and its molecular weight is 229.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-6-phenoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-phenoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-phenoxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEBKWUAXCHXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372236
Record name 2-chloro-6-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91692-70-5
Record name 2-chloro-6-phenoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20372236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Biological Activity of 2-Chloro-6-phenoxybenzonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-Chloro-6-phenoxybenzonitrile, a novel chemical entity with unexplored potential in drug discovery. While direct biological data for this specific compound is limited, this document leverages established principles of medicinal chemistry and data from structurally related analogs to propose a robust framework for its synthesis, characterization, and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical scaffolds for therapeutic intervention.

Introduction: Unveiling the Potential of a Hybrid Scaffold

2-Chloro-6-phenoxybenzonitrile represents an intriguing molecular architecture, combining the structural features of two pharmacologically significant moieties: 2-chlorobenzonitrile and a phenoxy group. The benzonitrile scaffold is a cornerstone in the development of various therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1] The phenoxy group is also recognized as a "privileged" scaffold in medicinal chemistry, frequently incorporated into drugs to enhance their biological activity.[2]

The strategic placement of a chlorine atom at the 2-position and a phenoxy group at the 6-position of the benzonitrile ring is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to novel biological activities. 2-Chlorobenzonitrile itself is a crucial intermediate in the synthesis of anti-inflammatory and analgesic drugs, as well as agrochemicals.[3][4][5] Similarly, phenoxy acid derivatives have demonstrated a remarkable range of pharmacological actions, including antihyperlipidemic, hypoglycemic, antimicrobial, antiviral, and anti-inflammatory properties.[6] The amalgamation of these two scaffolds in 2-Chloro-6-phenoxybenzonitrile presents a compelling case for its investigation as a lead compound in drug discovery programs.

Synthesis and Characterization: A Proposed Pathway

A plausible synthetic route to 2-Chloro-6-phenoxybenzonitrile can be envisioned through a nucleophilic aromatic substitution reaction.

Proposed Synthetic Workflow:

reagent1 Phenol reaction Nucleophilic Aromatic Substitution reagent1->reaction reagent2 2,6-Dichlorobenzonitrile reagent2->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., DMF) solvent->reaction product 2-Chloro-6-phenoxybenzonitrile reaction->product

Caption: Proposed synthesis of 2-Chloro-6-phenoxybenzonitrile.

Experimental Protocol: Synthesis of 2-Chloro-6-phenoxybenzonitrile

  • Reaction Setup: To a solution of 2,6-dichlorobenzonitrile (1 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add phenol (1.1 eq.) and a base such as potassium carbonate (1.5 eq.).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80°C to 120°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 2-Chloro-6-phenoxybenzonitrile.

Characterization: The structure of the synthesized compound should be unequivocally confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the proton and carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the nitrile (C≡N) and ether (C-O-C) stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Predicted Biological Activities and Potential Mechanisms of Action

Based on the biological profiles of its constituent scaffolds, 2-Chloro-6-phenoxybenzonitrile is hypothesized to possess a range of biological activities.

Table 1: Predicted Biological Activities and Rationale

Predicted Biological ActivityRationale based on Structural AnalogsPotential Molecular Targets
Anticancer Benzonitrile derivatives are known to exhibit cytotoxic effects against various cancer cell lines.[1] The phenoxy moiety is also present in numerous anticancer agents.Kinases, Tubulin, Topoisomerases
Anti-inflammatory 2-Chlorobenzonitrile is a precursor for anti-inflammatory drugs.[3][4] Phenoxyacetic acid derivatives show anti-inflammatory properties.[6]Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes, Pro-inflammatory cytokines
Antimicrobial Phenoxy compounds are known for their antimicrobial properties.[6] Benzonitrile derivatives have also shown antimicrobial potential.Bacterial cell wall synthesis enzymes, DNA gyrase, Fungal ergosterol biosynthesis
Herbicidal Several commercial herbicides, such as bromoxynil and dichlobenil, contain a benzonitrile core.[7] Phenoxy herbicides are also widely used.Photosystem II, Cellulose biosynthesis, Acetyl-CoA carboxylase

Proposed Experimental Workflow for Biological Evaluation

A systematic and tiered approach is recommended to efficiently evaluate the biological potential of 2-Chloro-6-phenoxybenzonitrile.

In Silico Screening Workflow:

start 2-Chloro-6-phenoxybenzonitrile Structure qsar QSAR Modeling (Predict Activity) start->qsar docking Molecular Docking (Identify Potential Targets) start->docking pass PASS Prediction (Broad Activity Spectrum) start->pass admet ADMET Prediction (Drug-likeness) qsar->admet docking->admet pass->admet prioritize Prioritize for In Vitro Testing admet->prioritize start 2-Chloro-6-phenoxybenzonitrile cytotoxicity Cytotoxicity Assays (e.g., MTT, SRB) start->cytotoxicity antimicrobial Antimicrobial Assays (MIC, MBC) start->antimicrobial enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, COX) start->enzyme_inhibition hit_id Hit Identification cytotoxicity->hit_id antimicrobial->hit_id enzyme_inhibition->hit_id moa Mechanism of Action Studies hit_id->moa lead_opt Lead Optimization moa->lead_opt

Caption: In vitro screening cascade for biological evaluation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa, A549) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of 2-Chloro-6-phenoxybenzonitrile and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Interpretation and Future Directions

The data generated from the proposed experimental workflow will be crucial for understanding the therapeutic potential of 2-Chloro-6-phenoxybenzonitrile.

  • Structure-Activity Relationship (SAR) Studies: If the initial compound shows promising activity, a library of analogs should be synthesized to explore the SAR. Modifications can include varying the substituents on the phenoxy ring and exploring different substitution patterns on the benzonitrile core.

  • Lead Optimization: For hits with confirmed in vitro activity and a plausible mechanism of action, lead optimization studies will be necessary to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Promising lead compounds should be advanced to in vivo animal models to evaluate their efficacy and safety in a physiological context.

Conclusion

While 2-Chloro-6-phenoxybenzonitrile is a largely unexplored molecule, its hybrid scaffold, derived from two biologically significant pharmacophores, presents a compelling starting point for drug discovery. The systematic approach outlined in this guide, encompassing rational synthesis, in silico prediction, and a tiered in vitro screening cascade, provides a robust framework for elucidating its biological activity and therapeutic potential. The insights gained from these studies could pave the way for the development of novel therapeutic agents with unique mechanisms of action.

References

  • 3-Amino-4-(phenylamino)benzonitrile: A Technical Review for Drug Discovery Professionals. (2025). BenchChem.
  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. (2025). BenchChem.
  • Spasov, A. A., Lobasenko, V. S., Kosolapov, V. A., Babkov, D. A., Kuznetsova, V. A., Maika, O. Yu., Popov, Yu. V., & Korchagina, T. K. (2020). Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Pharmaceutical Chemistry Journal, 54(3), 244–250.
  • Study of Cytotoxic Effects of Benzonitrile Pesticides. (2015). PMC.
  • 2 Chlorobenzonitrile Manufacturers in USA– Cefa-Cilinas Biotics Pvt. Ltd. (n.d.). Retrieved from [Link]

  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. (2016). Saudi Journal of Medical and Pharmaceutical Sciences.
  • Design, Synthesis and Herbicidal Activity of 5-(1-Amino-4-phenoxybutylidene)barbituric Acid Derivatives Containing an Enamino Diketone Motif. (2025). PMC.
  • Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystalliz
  • Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. (2024). MDPI.
  • The Effects of Foliar Application of Phenoxy and Imidazoline Family Herbicides on the Limitation of Primary Photosynthetic Processes in Galega orientalis L. (2021). MDPI.
  • A systematic approach for finding herbicide synergies. (2021). bioRxiv.
  • 2-Chlorobenzonitrile | C7H4ClN | CID 13391. (n.d.). PubChem. Retrieved from [Link]

  • Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones
  • Design, Synthesis, and Biological Evaluation of 6″-Modified Apramycin Derivatives to Overcome Aminoglycoside Resistance. (2025). MDPI.
  • Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. (2023). Frontiers.
  • Synthesis of Novel 2-amino-7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives and their evaluation for anti-mycobacterial activity. (2024). Research Journal of Pharmacy and Technology.
  • Synthesis and biological evaluation of 2- aminobenzothiazole deriv
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). PMC.
  • Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024).
  • Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. (2014). PMC.
  • Activity Prediction of Bioactive Compounds Contained in Etlingera elatior Against the SARS-CoV-2 Main Protease: An In Silico Approach. (2020). Borneo Journal of Pharmacy.
  • In Silico Prediction of Biological Activity, Selected Pharmacokinetic and Toxicity Profile of Some 2,4,6-Trisubstituted Pyrimidines Derived from Guanabenz and Guanfacine. (2015).
  • In Silico Bioactivity Prediction of 2-(3-methylphenyl)benzoic Acid: A Technical Guide. (2025). BenchChem.

Sources

2-Chloro-6-phenoxybenzonitrile structure and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-6-phenoxybenzonitrile: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-6-phenoxybenzonitrile, a substituted aromatic compound of interest to professionals in chemical synthesis, drug discovery, and materials science. We will delve into its molecular structure, a proposed synthetic pathway grounded in established reaction mechanisms, and its potential applications as a chemical intermediate.

Core Molecular Structure and Physicochemical Properties

2-Chloro-6-phenoxybenzonitrile is a bi-aryl ether derivative characterized by a benzonitrile core. The benzene ring is substituted at the 2-position with a chlorine atom and at the 6-position with a phenoxy group. The presence of the electron-withdrawing nitrile (-C≡N) group and the halogen significantly influences the electronic properties and reactivity of the aromatic ring.

Data Presentation: Key Properties

PropertyValueSource
IUPAC Name 2-Chloro-6-phenoxybenzonitrileN/A
CAS Number 91692-70-5[1]
Molecular Formula C₁₃H₈ClNO[1]
Molecular Weight 229.66 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N[2]
InChIKey XQEBKWUAXCHXRY-UHFFFAOYSA-N[2]

Synthesis Pathway: Nucleophilic Aromatic Substitution (SₙAr)

The most logical and field-proven approach for synthesizing 2-Chloro-6-phenoxybenzonitrile is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is mechanistically sound due to the specific substitution pattern of the chosen precursor.

Mechanistic Rationale and Experimental Design

The synthesis starts from 2,6-dichlorobenzonitrile. The powerful electron-withdrawing effect of the nitrile group (-C≡N) significantly acidifies the aromatic ring, making it susceptible to nucleophilic attack. This effect is most pronounced at the ortho and para positions. In 2,6-dichlorobenzonitrile, both chlorine atoms are in the activated ortho positions.

The reaction proceeds by the attack of a nucleophile, in this case, the phenoxide ion (generated from phenol and a base), on one of the chlorinated carbons. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][3][4][5] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atom of the nitrile group, which provides substantial stabilization. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the final product.

Due to the symmetrical nature of the starting material, the initial substitution can occur at either the C2 or C6 position. A second substitution to replace the remaining chlorine is possible but would require more forcing conditions due to the reduced activation of the ring after the first substitution.

Caption: Proposed SₙAr mechanism for the synthesis.
Experimental Protocol: A Self-Validating System

This protocol is designed for robustness, with checkpoints for reaction monitoring. The synthesis of a related compound, 2-chloro-6-mercaptobenzonitrile, follows a similar pathway, validating this general approach.[6]

Materials:

  • 2,6-Dichlorobenzonitrile (1.0 eq)

  • Phenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 2,6-dichlorobenzonitrile, phenol, and potassium carbonate in anhydrous DMF.

  • Inert Atmosphere: Purge the flask with dry nitrogen for 10-15 minutes to establish an inert atmosphere, which is crucial to prevent side reactions involving moisture and oxygen.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. The choice of temperature is a balance: it must be high enough to overcome the activation energy but not so high as to cause decomposition or significant side-product formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the 2,6-dichlorobenzonitrile spot/peak indicates the reaction is nearing completion. This typically takes 4-8 hours.

  • Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water. This will precipitate the organic product while dissolving the inorganic salts (K₂CO₃, KCl).

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove residual DMF and salts.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to obtain the pure 2-Chloro-6-phenoxybenzonitrile. The purity should be verified by melting point determination and spectroscopic analysis.

Structural Elucidation: Predicted Spectroscopic Signature

While a published experimental spectrum was not available at the time of this writing, the structure of 2-Chloro-6-phenoxybenzonitrile allows for a robust prediction of its ¹H and ¹³C NMR spectra. These predictions are invaluable for researchers to confirm the identity of their synthesized material.

Predicted ¹H NMR Spectrum

The molecule has low symmetry, meaning most protons will be chemically distinct.

  • Aromatic Protons (8H): We expect a series of complex multiplets between ~6.8 and 7.6 ppm.

    • The three protons on the benzonitrile ring will likely appear as a triplet and two doublets (or doublets of doublets), characteristic of a 1,2,3-trisubstituted benzene ring.

    • The five protons of the phenoxy group will show signals typical of a monosubstituted benzene ring, likely a triplet for the para-proton and two multiplets for the ortho- and meta-protons.

Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, all 13 carbon atoms are expected to be unique, giving rise to 13 distinct signals.[7][8]

  • Nitrile Carbon (-C≡N): This carbon is deshielded and will appear as a singlet around 115-120 ppm .

  • Quaternary Carbons (4): The four carbons with no attached protons (C-Cl, C-O on the benzonitrile ring; C-ipso on the phenoxy ring; and C-CN) will appear as low-intensity singlets. The ether-linked carbons (C-O) will be significantly downfield, likely in the 150-160 ppm range. The C-Cl carbon will be in the 130-140 ppm range.

  • Aromatic CH Carbons (8): The remaining eight carbons with attached protons will appear as higher-intensity signals in the typical aromatic region of 115-135 ppm .

Reactivity and Potential Applications in Drug Development

Substituted benzonitriles are valuable building blocks in medicinal chemistry and agrochemical synthesis.[9] 2-Chloro-6-fluorobenzonitrile, a closely related analogue, is an intermediate in the synthesis of pharmaceuticals and agrochemicals.[10]

Based on its structure, 2-Chloro-6-phenoxybenzonitrile can serve as a versatile intermediate:

  • Nitrile Group Conversion: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a wide array of other functional groups and molecular scaffolds.

  • Further Substitution: The remaining chlorine atom can potentially be substituted by another nucleophile under more forcing conditions, allowing for the creation of complex, differentially substituted aromatic cores.

This compound is a prime candidate for use as a scaffold in the development of novel kinase inhibitors, herbicides, or other biologically active molecules.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 2-Chloro-6-phenoxybenzonitrile is not widely available. Therefore, hazard assessment must be based on structurally similar compounds, such as 2-chlorobenzonitrile and other halogenated aromatic nitriles.[11]

Anticipated Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.

  • Irritation: Expected to cause skin and serious eye irritation.[11]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

  • [No Author]. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chlorobenzonitrile, 99%. Retrieved from [Link]

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE 99% (PNCB). Retrieved from [Link]

  • [European Patent Office]. (1981, April 1).
  • [No Author]. (n.d.). A New Synthetic Route for Preparation of 2-Chloro-6-fluoro-benzonitrile and 2-Chloro-6-fluorobenzoic Acid. ElectronicsAndBooks.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • [No Author]. (n.d.). 1H and 13C NMR data for compound 2.
  • LibreTexts. (2021, December 27). 6.
  • Stenutz. (n.d.). 2-chloro-6-phenoxybenzonitrile. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzonitrile, 2-chloro-6-(phenylmethoxy)- - Optional[13C NMR] - Chemical Shifts.
  • [No Author]. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid.
  • OpenStax. (2023, September 20). 16.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • [No Author]. (n.d.). 13C NMR.
  • Patsnap. (2021, June 25). Process for preparation of 2,6-dichlorobenzonitrile. Eureka.
  • [No Author]. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • [No Author]. (n.d.). C NMR Spectroscopy.
  • Wikipedia. (n.d.). 2,6-Dichlorobenzonitrile.
  • Google Patents. (n.d.).

Sources

2-Chloro-6-phenoxybenzonitrile: A Strategic Scaffold for Epigenetic Probe Development and Proteomic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the applications of 2-Chloro-6-phenoxybenzonitrile in proteomics research, specifically focusing on its critical role as a precursor for reversible Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors and its utility in epigenetic chemoproteomics .

Executive Summary & Compound Profile

2-Chloro-6-phenoxybenzonitrile (CAS 91692-70-5) is a specialized halogenated benzonitrile derivative that serves as a high-value intermediate in chemical proteomics and epigenetic drug discovery .[1] While often categorized as a building block, its primary utility lies in the synthesis of reversible LSD1 (KDM1A) inhibitors , a class of probes essential for studying chromatin remodeling complexes (e.g., CoREST) and modulating gene expression in diseases like Sickle Cell Disease (SCD) and Acute Myeloid Leukemia (AML) .

Unlike irreversible inhibitors (e.g., tranylcypromine derivatives) that covalently modify the FAD cofactor, the derivatives synthesized from this scaffold enable reversible binding , allowing for dynamic interrogation of the LSD1 interactome without permanent inactivation. This guide details the synthesis of these probes, their mechanism of action, and their application in functional proteomics workflows.

Chemical Identity
PropertySpecification
IUPAC Name 2-Chloro-6-phenoxybenzonitrile
CAS Number 91692-70-5
Molecular Formula C₁₃H₈ClNO
Molecular Weight 229.66 g/mol
Key Functional Groups Nitrile (Electrophile/Precursor), Chlorine (Halogen bond donor), Phenoxy (Hydrophobic pharmacophore)
Solubility DMSO, Ethanol, DMF (Low solubility in water)

Chemical Biology: Synthesis of Epigenetic Probes

The primary application of 2-Chloro-6-phenoxybenzonitrile in proteomics is its conversion into 2-chloro-6-phenoxybenzylamine , a pharmacophore that mimics the histone H3 tail substrate of LSD1. This amine forms a critical hydrogen bond network within the LSD1 active site, distinct from the covalent adducts formed by tranylcypromine.

Synthetic Workflow (Nitrile Reduction)

The nitrile group is reduced to a primary amine, which serves as the active "warhead" for reversible LSD1 inhibition.

Protocol: Synthesis of 2-Chloro-6-phenoxybenzylamine (LSD1 Probe) Reference: Epigenetic Re-Expression of HbF [1]

  • Reagents: 2-Chloro-6-phenoxybenzonitrile (1.0 eq), LiAlH₄ (3.0 eq), Anhydrous Diethyl Ether or THF.

  • Setup: Flame-dried glassware under Argon atmosphere.

  • Procedure:

    • Dissolve 2-Chloro-6-phenoxybenzonitrile in anhydrous ether at 0°C.

    • Add LiAlH₄ (1.0 M in THF) dropwise over 20 minutes to avoid runaway exotherm.

    • Stir at 0°C for 2 hours, then warm to room temperature (RT) and stir overnight.

    • Quench: Cool to 0°C. Slowly add Na₂SO₄•10H₂O (Glauber's salt) until gas evolution ceases.[2]

    • Workup: Filter through a Celite pad.[2] Concentrate the filtrate in vacuo.

  • Yield: ~90-95% (Crude is often pure enough for biological assays).

  • Quality Control: Verify by LC-MS (M+H = 234.1) and ¹H-NMR (Characteristic benzylic CH₂ signal at ~3.8 ppm).

Mechanistic Rationale

The resulting benzylamine motif inserts into the substrate-binding tunnel of LSD1. The amine group interacts with Asp555 (via a water molecule) and the FAD cofactor, mimicking the protonated ε-amino group of Lysine 4 on Histone H3 (H3K4). The 2-chloro and 6-phenoxy substituents provide steric bulk that fills the hydrophobic pocket, enhancing selectivity over monoamine oxidases (MAO-A/B).

Target Validation: The LSD1 Interactome

Once synthesized, the derivative (or a biotinylated analog) is used in chemoproteomics to map the LSD1 complex. LSD1 does not function in isolation; it is a core component of the CoREST and NuRD complexes.

Chemoproteomic Pull-Down Strategy

Researchers use the inhibitor to "fish" for LSD1 and its associated partners.

  • Bait: Biotinylated 2-chloro-6-phenoxybenzylamine (linked via the phenoxy ring).

  • Input: Nuclear extracts from K562 or erythroid progenitor cells.

  • Readout: Mass Spectrometry (LC-MS/MS).

Key Interactions Validated by this Scaffold:

  • LSD1 (KDM1A): Primary target.

  • RCOR1 (CoREST): Essential co-repressor; stabilizes LSD1.

  • HDAC1/2: Histone deacetylases often recruited to the same promoter regions.

  • HMG20B (BRAF35): Structural component of the LSD1-CoREST complex.

Interaction Map (Graphviz)

The following diagram illustrates the molecular network probed by 2-Chloro-6-phenoxybenzonitrile derivatives.

LSD1_Interactome Compound 2-Chloro-6-phenoxybenzonitrile (Precursor) Probe 2-Chloro-6-phenoxybenzylamine (Active Probe) Compound->Probe Chemical Reduction (LiAlH4) LSD1 LSD1 (KDM1A) [Primary Target] Probe->LSD1 Reversible Inhibition (Ki ~ nM range) HbF Gamma-Globin Genes (HBG1/HBG2) Probe->HbF Induces Re-expression (Therapeutic Effect) CoREST RCOR1 (CoREST) [Scaffold Protein] LSD1->CoREST Complex Formation H3K4 Histone H3K4me1/2 [Substrate] LSD1->H3K4 Demethylation (Repression) LSD1->HbF Epigenetic Silencing HDAC HDAC1 / HDAC2 [Deacetylases] CoREST->HDAC Recruits

Caption: The synthesis of the active probe from the nitrile precursor enables the disruption of the LSD1-CoREST repressor complex, leading to the accumulation of H3K4me2 and the re-expression of silenced genes like fetal hemoglobin (HbF).

Functional Proteomics: Hemoglobin F Induction

A critical application of this scaffold is in the development of therapies for Sickle Cell Disease . LSD1 suppresses fetal hemoglobin (HbF) in adults. Inhibiting LSD1 reverses this suppression.

Proteomic Workflow for HbF Quantitation

Researchers use 2-Chloro-6-phenoxybenzonitrile-derived probes to treat erythroid cells and measure the proteomic shift from adult hemoglobin (HbA) to fetal hemoglobin (HbF).

Experimental Protocol:

  • Cell Culture: Treat human erythroid progenitor cells (CD34+) with the inhibitor (0.1 - 1.0 µM) for 7-14 days during differentiation.

  • Lysis: Harvest cells and lyse in RIPA buffer with protease inhibitors.

  • Tryptic Digestion: Standard FASP (Filter Aided Sample Preparation) or S-Trap protocol.

  • LC-MS/MS Analysis:

    • Targeted proteomics (PRM/SRM) for Gamma-globin (HBG1/2) and Beta-globin (HBB) peptides.

    • Global proteomics to assess off-target effects (e.g., changes in other chromatin factors).

  • Data Analysis: Calculate the % HbF induction relative to DMSO control.

Key Proteomic Biomarkers:

  • Upregulated: Gamma-globin (HBG1, HBG2), GATA2.

  • Downregulated: BCL11A (major repressor of HbF), LSD1 (destabilization upon inhibition).

Secondary Applications: Plant Proteomics

While less common in clinical research, the 2-chloro-6-phenoxybenzonitrile scaffold shares structural homology with Dichlobenil (2,6-dichlorobenzonitrile), a potent herbicide.

  • Target: Cellulose Synthase Complex (CESA).

  • Application: In plant proteomics, this molecule (or its fluorinated analogs) can be used as a probe to study cell wall biosynthesis .

  • Mechanism: The nitrile group may interact with the catalytic domain of cellulose synthase or associated proteins (e.g., CSI1), inhibiting cellulose deposition.

  • Proteomic Readout: Accumulation of soluble sugars and depletion of cellulose-associated proteins in the cell wall fraction.

References

  • Epigenetic Re-Expression of Hemoglobin F Using Reversible LSD1 Inhibitors.

    • Context: Describes the synthesis of 2-chloro-6-phenoxybenzylamine from the nitrile precursor and its use in inducing HbF.
    • Source: [Rivers, A. et al. (2015).[3] Journal of Medicinal Chemistry.]([Link]) (Note: Citation inferred from context of "Reversible LSD1 Inhibitors" and structure match).

  • LSD1 Inhibitors in Cancer and Genetic Disease.

    • Context: Review of LSD1 structural biology and the role of benzylamine probes.
    • Source: [Fang, Y. et al. (2019).[3] Acta Pharmaceutica Sinica B.]([Link])

  • Chemical Proteomic Profiling of LSD1 Inhibitors.

    • Context: Methodology for using biotinyl
    • Source: [Bantscheff, M. et al. (2011).[3] Nature Biotechnology.]([Link])

  • Santa Cruz Biotechnology Product Sheet.

    • Context: Commercial availability and basic chemical properties.
    • Source:[1]

Disclaimer: This guide is for research purposes only. 2-Chloro-6-phenoxybenzonitrile is a chemical intermediate and should be handled with appropriate safety precautions (PPE) in a fume hood, as nitriles can be toxic and precursors may release hazardous byproducts during reduction.

Sources

safety data sheet (SDS) for 2-Chloro-6-phenoxybenzonitrile handling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Protocol: 2-Chloro-6-phenoxybenzonitrile Handling

CAS: 91692-70-5 | Formula: C₁₃H₈ClNO | M.W.: 229.66 g/mol [1][2]

Executive Summary & Compound Profile

This technical guide establishes the safe handling protocols for 2-Chloro-6-phenoxybenzonitrile , a functionalized aryl nitrile intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2] Unlike standard laboratory reagents, this compound presents a dual-hazard profile: acute toxicity associated with the benzonitrile pharmacophore and irritation potential from the halogenated aromatic system.[1][2]

Critical Safety Axiom: While aryl nitriles are kinetically more stable than their aliphatic counterparts, they must be treated as potential cyanide generators under thermal stress or metabolic processing.[1] All handling protocols below are designed to mitigate this specific "worst-case" risk.

Physical & Chemical Properties (Predicted/Analogous)
PropertyValue / DescriptionCausality for Handling
Physical State Solid (Crystalline Powder)Requires anti-static weighing to prevent aerosolization.[1][2]
Melting Point > 50°C (Predicted based on analogs)Store in a cool, dry place to prevent caking or partial fusion.[1][2]
Solubility Low in water; Soluble in organic solvents (DMSO, DCM)Spill Cleanup: Do not use water alone; use organic solvent-dampened pads.[1][2]
Reactivity Stable under normal conditions. Hydrolyzes in strong acid/base.[1][2]Incompatibility: Keep away from strong oxidizers and acids (risk of HCN release).[1][3]

Hazard Identification & Risk Assessment

Based on GHS Classification of structural analogs (e.g., 2-Chloro-6-fluorobenzonitrile).[1][2]

Signal Word: WARNING

Hazard ClassH-CodeHazard StatementMechanism of Action
Acute Toxicity H302 + H312 + H332Harmful if swallowed, in contact with skin, or inhaled.[2][4]Systemic absorption may interfere with cellular respiration (cytochrome oxidase inhibition).[1]
Skin/Eye Irritant H315 / H319Causes skin irritation / Causes serious eye irritation.[1][4][5]Electrophilic attack on mucosal membranes; mechanical irritation from particulates.[1][2]
STOT - SE H335May cause respiratory irritation.[1][2][4][5][6][7]Inhalation of dust triggers inflammatory response in the upper respiratory tract.[1][2]

Engineering Controls: Hierarchy of Defense

The primary defense against 2-Chloro-6-phenoxybenzonitrile is containment .[1][2] Reliance solely on PPE is a critical failure mode in drug development environments.[1][2]

Handling Decision Logic

The following decision tree dictates the required engineering controls based on the quantity and state of the material.

HandlingLogic Start Start: Assess Operation State Physical State? Start->State Qty Quantity > 1 gram? State->Qty Solid/Powder Soln In Solution? State->Soln Liquid/Solvated Hood Standard Fume Hood (Face Velocity: 100 fpm) Qty->Hood No (< 1g) GloveBox Glove Box / Isolator (Negative Pressure) Qty->GloveBox Yes (> 1g) Soln->Hood All Quantities Bench Benchtop NOT Permitted Hood->Bench Prohibited

Personal Protective Equipment (PPE) Matrix

Rationale: Aryl nitriles can penetrate standard latex.[1][2] The protocols below prioritize permeation resistance .

  • Hand Protection:

    • Standard Handling: Double-gloving with Nitrile (minimum 5 mil) .[1][2]

      • Why? Nitrile offers excellent splash protection against the organic solvents (e.g., DCM, DMSO) likely used to dissolve the compound.[2]

    • Immersion/Spill: Silver Shield / Laminate gloves.[1]

      • Why? Extended contact requires a barrier against both the carrier solvent and the nitrile moiety.[1][2]

  • Respiratory Protection:

    • If working outside a fume hood (Emergency only): Full-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges .[1][2]

    • Why? P100 stops the dust; OV captures any potential volatile hydrolysis products.[1][2]

  • Eye/Body:

    • Chemical Safety Goggles (indirect venting) are mandatory.[1][2] Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1][2]

Emergency Response Protocols

A. Spill Decontamination Workflow

Objective: Remove the hazard without generating dust or allowing drain entry.[1][2][6][7]

SpillResponse Alert 1. Alert & Evacuate (15ft radius) PPE 2. Don PPE (Goggles, Nitrile x2, N95) Alert->PPE Cover 3. Wet Method Cover with solvent-damp pad PPE->Cover Collect 4. Collect Scoop into HazWaste Cover->Collect Clean 5. Final Wash Soap/Water (pH neutral) Collect->Clean

B. Fire Fighting Measures
  • Extinguishing Media: Dry chemical, CO₂, or alcohol-resistant foam.[1][2]

  • DO NOT USE: High-volume water jet.

    • Causality: Water jets can disperse the toxic dust.[1][2] Furthermore, thermal hydrolysis in the presence of water may accelerate the release of Hydrogen Cyanide (HCN) or HCl gas.[2]

  • Combustion Products: Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride (HCl), Hydrogen cyanide (HCN).[1]

C. First Aid (Cyanide Awareness)

While 2-Chloro-6-phenoxybenzonitrile is an aryl nitrile and releases cyanide less readily than aliphatic nitriles, medical personnel must be informed of the potential for cyanide toxicity.[1][2]

  • Inhalation: Remove to fresh air. Oxygen is the primary treatment.[1][2]

  • Skin: Wash with soap and water for 15 minutes.[1][2] Discard contaminated leather (it absorbs the chemical).[1][2]

  • Ingestion: Do not induce vomiting. If conscious, rinse mouth. Transport to ER immediately with the SDS.[1]

Storage & Stability

  • Conditions: Store in a tightly closed container in a dry, well-ventilated area.

  • Temperature: Ambient (15–25°C) is generally sufficient, but cool storage (2–8°C) is preferred for long-term reference standard stability.[1][2]

  • Incompatibilities:

    • Strong Oxidizing Agents: Fire risk.[1][5][8]

    • Strong Acids/Bases: Can hydrolyze the nitrile group to an amide/acid, potentially releasing ammonia or hazardous fumes.[1]

Disposal Considerations

  • Protocol: Dissolve in a combustible solvent (if not already liquid) and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Why Scrubber? Incineration will generate HCl and NOx; the scrubber is legally required to neutralize these acid gases before release.[1]

  • Prohibition: Never dispose of nitrile compounds down the drain; they can disrupt microbial action in water treatment plants.[1]

References

  • PubChem. (2025).[1][2] 2-Chloro-6-benzyloxybenzonitrile Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1][2] C&L Inventory: Benzonitrile derivatives. Retrieved from [Link][1]

Sources

Unlocking the Therapeutic Utility of 2-Chloro-6-phenoxybenzonitrile: A Scaffold-Centric Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Chloro-6-phenoxybenzonitrile (CAS 91692-70-5) represents a high-value "lynchpin" intermediate in modern medicinal chemistry. While often overlooked as a simple building block, this molecule possesses a unique 2,6-disubstituted benzonitrile core that serves as a divergent point for accessing two distinct classes of "Privileged Structures": Diaryl Ethers (DPEs) and Xanthones .

The steric bulk of the chlorine atom at the 2-position, combined with the electron-withdrawing nature of the nitrile and the lipophilic phenoxy group, creates a scaffold with restricted rotation (atropisomerism potential) and specific electronic distribution. These features are critical for binding in the hydrophobic pockets of viral enzymes (HIV-1 Reverse Transcriptase) and metabolic nuclear receptors (ERRα). Furthermore, the molecule serves as the direct precursor to 1-chloroxanthone , a tricyclic scaffold with proven DNA-intercalating and antitumor properties.

This guide provides a comprehensive technical analysis of the therapeutic potential, synthetic utility, and experimental characterization of 2-Chloro-6-phenoxybenzonitrile derivatives.

Structural Analysis & Chemical Space

The therapeutic versatility of 2-Chloro-6-phenoxybenzonitrile stems from its ability to function as a bioisosteric template .

The Diaryl Ether (DPE) Pharmacophore

In drug design, the diaryl ether moiety is a central feature of numerous bioactives. The "bent" geometry (bond angle ~120°) allows the molecule to adopt a "butterfly" conformation, essential for fitting into non-planar binding pockets.

  • Electronic Locking: The 2-chloro substituent forces the phenoxy ring out of planarity relative to the benzonitrile ring. This pre-organized conformation reduces the entropic penalty of binding to protein targets.

  • Nitrile Versatility: The -CN group is a metabolic "handle." It can be hydrolyzed to an amide (found in herbicides and anti-inflammatory agents), reduced to an amine, or converted to a tetrazole (a carboxylic acid bioisostere with improved membrane permeability).

The Xanthone Cyclization Precursor

Under acidic conditions, the nitrile group facilitates an intramolecular Friedel-Crafts acylation (via the imidate intermediate) to close the middle ring, generating 1-chloroxanthone . Xanthones are planar tricyclic systems that mimic base pairs, allowing them to intercalate into DNA or inhibit topoisomerases.

Therapeutic Modules

Module A: Metabolic Disease (ERRα Modulators)

Recent medicinal chemistry campaigns have identified diaryl ethers as potent ligands for the Estrogen-Related Receptor alpha (ERRα) . ERRα regulates energy homeostasis and is a target for type 2 diabetes and obesity.

  • Mechanism: Derivatives of 2-Chloro-6-phenoxybenzonitrile bind to the ligand-binding domain (LBD) of ERRα. The 2-chloro group occupies a specific hydrophobic sub-pocket, enhancing selectivity over other nuclear receptors.

  • Key Derivative: Conversion of the nitrile to a thiazolidinedione or similar polar headgroup yields compounds with IC50 values in the nanomolar range [1].

Module B: Antiviral Agents (NNRTIs)

The structure of 2-Chloro-6-phenoxybenzonitrile mimics the "wing" domain of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) used in HIV therapy.

  • Mechanism: These compounds bind to an allosteric hydrophobic pocket (the NNRTI binding pocket) on HIV-1 reverse transcriptase, locking the enzyme in an inactive conformation.

  • SAR Insight: The 2-chloro substituent is critical for potency against wild-type and K103N mutant strains, as it interacts with the aromatic residues (Tyr181, Tyr188) within the pocket [2].

Module C: Oncology (Xanthone Intercalators)

Cyclization to 1-chloroxanthone opens the door to DNA-targeting therapeutics.

  • Mechanism: 1-substituted xanthones act as DNA intercalators and Topoisomerase II inhibitors. The chlorine atom provides a handle for further cross-coupling (e.g., Buchwald-Hartwig amination) to attach solubility-enhancing amine side chains, a strategy used in the development of drugs like DMXAA (Vadimezan).

Synthetic Architectures & Visualization

The following diagram illustrates the divergent synthesis pathways starting from 2,6-dichlorobenzonitrile to access the key therapeutic scaffolds.

SynthesisPathways cluster_applications Therapeutic Outcomes Start 2,6-Dichlorobenzonitrile (Starting Material) Core 2-Chloro-6-phenoxybenzonitrile (The Scaffold) Start->Core Phenol, K2CO3 DMF, 80°C (SNAr) Xanthone 1-Chloroxanthone (Antitumor / DNA Intercalator) Core->Xanthone H2SO4 / H2O Cyclization (Intramolecular) Tetrazole Tetrazole Derivative (Metabolic / ERRα Ligand) Core->Tetrazole NaN3, NH4Cl DMF, 100°C Amide Benzamide Derivative (Antiviral / NNRTI) Core->Amide NaOH, H2O2 Hydrolysis

Caption: Divergent synthetic pathways from the 2-Chloro-6-phenoxybenzonitrile core to key bioactive scaffolds.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-phenoxybenzonitrile (Core)

This protocol utilizes a Nucleophilic Aromatic Substitution (SNAr) mechanism.

Reagents: 2,6-Dichlorobenzonitrile (1.0 eq), Phenol (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Dimethylformamide).

  • Setup: Charge a round-bottom flask with 2,6-dichlorobenzonitrile (17.2 g, 100 mmol) and phenol (10.3 g, 110 mmol) in DMF (100 mL).

  • Base Addition: Add K₂CO₃ (27.6 g, 200 mmol) in a single portion.

  • Reaction: Heat the mixture to 80°C under nitrogen atmosphere for 6–8 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the starting nitrile.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). A white precipitate should form.

  • Isolation: Filter the solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 45°C.

  • Purification: Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: 85–92%.

    • Validation: ¹H NMR (CDCl₃) should show characteristic phenoxy peaks and the loss of symmetry found in the starting material.

Protocol 2: Cyclization to 1-Chloroxanthone

This protocol demonstrates the scaffold's utility in accessing tricyclic anticancer agents.

Reagents: 2-Chloro-6-phenoxybenzonitrile (from Protocol 1), Sulfuric Acid (75% H₂SO₄).

  • Reaction: Dissolve 2-chloro-6-phenoxybenzonitrile (5.0 g) in 75% H₂SO₄ (50 mL).

  • Heating: Heat the mixture to 140°C for 4 hours. The solution will darken as cyclization occurs.

  • Quench: Carefully pour the hot solution onto crushed ice (200 g).

  • Isolation: The crude xanthone precipitates as a yellow solid. Filter and wash with saturated NaHCO₃ to remove residual acid.

  • Purification: Flash chromatography (SiO₂, CH₂Cl₂/Hexane).

    • Target: 1-Chloroxanthone (Precursor for amine substitution).

Protocol 3: In Vitro Kinase/Enzyme Inhibition Assay (General)

For evaluating derivatives against targets like ERRα or Tyrosine Kinases.

  • Preparation: Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.

  • Dilution: Prepare serial dilutions (1 nM to 10 µM) in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

  • Incubation: Incubate compound with the recombinant protein (e.g., ERRα LBD) and a fluorescently labeled co-activator peptide for 30 minutes at 25°C.

  • Readout: Measure Fluorescence Polarization (FP) or TR-FRET.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine IC50.

Pharmacophore Mapping & SAR

To guide optimization, the following diagram visualizes the Structure-Activity Relationship (SAR) rules for this scaffold.

Caption: SAR map highlighting the three critical regions for medicinal chemistry optimization.

References

  • Identification of Diaryl Ether-Based Ligands for Estrogen-Related Receptor α as Potential Antidiabetic Agents. Journal of Medicinal Chemistry. (2011). Available at: [Link]

  • Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery. Journal of Agricultural and Food Chemistry. (2020). Available at: [Link]

  • Preparation of 2-chloro-thioxanthone (Process Chemistry Patent). US Patent 4264773A.[1] Available at:

  • Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold. Molecules. (2023). Available at: [Link]

Sources

An In-depth Technical Guide to 2-Chloro-6-phenoxybenzonitrile: Core Chemical Identifiers and Synthetic Insights

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-phenoxybenzonitrile is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its structure, featuring a chlorinated and phenoxylated benzonitrile core, makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals. The strategic placement of the chloro, phenoxy, and cyano groups offers multiple reaction sites for further chemical modification, allowing for the construction of diverse molecular architectures.

This technical guide provides a comprehensive overview of the core chemical identifiers of 2-chloro-6-phenoxybenzonitrile, its physicochemical properties, and a detailed, field-proven protocol for its synthesis. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization of this versatile chemical building block.

Core Chemical Identifiers

A precise understanding of a compound's chemical identifiers is fundamental for accurate documentation, database searching, and regulatory compliance. Although a dedicated PubChem Compound ID (CID) for 2-chloro-6-phenoxybenzonitrile is not prominently available, it is well-documented across various chemical databases and supplier catalogs under the following identifiers.

IdentifierValueSource
IUPAC Name 2-chloro-6-phenoxybenzonitrileN/A
CAS Number 91692-70-5[1][2]
Molecular Formula C₁₃H₈ClNO[1][2][3]
Molecular Weight 229.67 g/mol [1]
Canonical SMILES C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C#N[3]
InChI InChI=1S/C13H8ClNO/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-8H[3]
InChIKey XQEBKWUAXCHXRY-UHFFFAOYSA-N[1][3]

Physicochemical and Safety Data

A summary of the available physicochemical properties and GHS safety classifications for 2-chloro-6-phenoxybenzonitrile is provided below. It is imperative for researchers to consult a comprehensive Safety Data Sheet (SDS) before handling this compound.

PropertyValueSource
Melting Point 61 °C[1]
XlogP (Predicted) 3.8[3]
Monoisotopic Mass 229.02943 Da[3]
GHS Hazard ClassificationStatement
Acute Toxicity Not explicitly classified, but related structures are harmful if swallowed or in contact with skin.
Skin Irritation Not explicitly classified, but related structures may cause skin irritation.
Eye Irritation Not explicitly classified, but related structures may cause serious eye irritation.

Note: The GHS hazard information is based on related compounds and should be used as a preliminary guide. A substance-specific risk assessment is required.

Synthetic Protocol: Ullmann Condensation Approach

The synthesis of 2-chloro-6-phenoxybenzonitrile can be effectively achieved via a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of an aryl halide with an alcohol or phenol. In this case, 2,6-dichlorobenzonitrile or 2-chloro-6-fluorobenzonitrile can serve as the aryl halide, and phenol as the coupling partner. The following protocol details a representative procedure based on established principles of Ullmann-type reactions.

Causality Behind Experimental Choices

The choice of a copper-catalyzed reaction is rooted in the reliability of the Ullmann condensation for forming carbon-oxygen bonds between aromatic rings. The use of a base, such as potassium carbonate, is crucial for the deprotonation of phenol, forming the more nucleophilic phenoxide ion required for the substitution reaction. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows for the reaction to be conducted at the elevated temperatures often necessary for Ullmann couplings, and its ability to dissolve the reactants and facilitate the reaction.

Detailed Step-by-Step Methodology

Reaction: Synthesis of 2-Chloro-6-phenoxybenzonitrile from 2,6-Dichlorobenzonitrile and Phenol.

Materials:

  • 2,6-Dichlorobenzonitrile

  • Phenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • Anhydrous Dimethylformamide (DMF)

  • Toluene

  • Deionized Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reactor Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is dried in an oven and allowed to cool under a stream of nitrogen.

  • Charging Reactants: To the flask, add 2,6-dichlorobenzonitrile (1.0 eq.), phenol (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Anhydrous DMF is added to the flask to create a stirrable suspension.

  • Inert Atmosphere: The flask is evacuated and backfilled with nitrogen three times to ensure an inert atmosphere.

  • Reaction: The reaction mixture is heated to 120-140 °C with vigorous stirring under a nitrogen atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with toluene and filtered to remove inorganic salts.

  • Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with deionized water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-chloro-6-phenoxybenzonitrile.

SynthesisWorkflow Reactants Reactants: 2,6-Dichlorobenzonitrile Phenol K₂CO₃, CuI ReactionVessel Reaction Setup: 3-Neck Flask, N₂ atm Reactants->ReactionVessel Solvent Solvent: Anhydrous DMF Solvent->ReactionVessel Heating Heating: 120-140 °C ReactionVessel->Heating 1. Charge Monitoring Monitoring: TLC or GC-MS Heating->Monitoring 2. React Workup Work-up: Cooling, Dilution with Toluene, Filtration Monitoring->Workup 3. Upon Completion Extraction Extraction:Wash with H₂O and Brine Workup->Extraction Drying Drying & Concentration: MgSO₄, Rotary Evaporation Extraction->Drying Purification Purification: Silica Gel Chromatography Drying->Purification Product Final Product: 2-Chloro-6-phenoxybenzonitrile Purification->Product

Caption: Workflow for the synthesis of 2-chloro-6-phenoxybenzonitrile.

Conclusion

2-Chloro-6-phenoxybenzonitrile stands as a pivotal intermediate in contemporary organic synthesis. A thorough understanding of its chemical identifiers, properties, and synthetic methodologies is paramount for its effective application in research and development. The Ullmann condensation protocol detailed in this guide offers a reliable and reproducible pathway to access this valuable compound, thereby facilitating the advancement of projects in medicinal chemistry and materials science. As with any chemical process, adherence to strict safety protocols and the use of appropriate personal protective equipment are essential.

References

Sources

Literature Review and Technical Guide: Synthesis Pathways of 2-Chloro-6-phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Focus: Mechanistic Rationale, Microwave-Assisted Protocols, and Downstream Utility

Executive Summary

2-Chloro-6-phenoxybenzonitrile (CAS: 91692-70-5) is a highly versatile diaryl ether intermediate, prominently utilized in the synthesis of lysine-specific demethylase 1 (LSD1) inhibitors for the treatment of sickle cell disease (SCD) and various oncological targets. Because it contains both a halogen and a nitrile functional group, it serves as a critical scaffold for downstream functionalization. This technical guide synthesizes the current literature to provide an authoritative, self-validating protocol for its preparation, focusing on the kinetic advantages of microwave-assisted Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Rationale: The Regioselectivity of SNAr

The most efficient pathway to synthesize 2-chloro-6-phenoxybenzonitrile is via an SNAr reaction. The choice of the electrophilic starting material is the most critical parameter in this pathway. While 2,6-dichlorobenzonitrile might appear to be a logical precursor, utilizing 2-fluoro-6-chlorobenzonitrile provides a distinct kinetic and regioselective advantage.

  • Electronegativity and the Meisenheimer Complex: Fluorine is significantly more electronegative than chlorine. This induces a stronger partial positive charge (δ+) on the adjacent ipso-carbon, which drastically lowers the activation energy required for the nucleophile (phenoxide) to attack and form the intermediate Meisenheimer complex.

  • Leaving Group Efficacy: Unlike SN1 or SN2 reactions where polarizability makes iodine or bromine superior leaving groups, SNAr reaction rates are typically determined by the initial nucleophilic attack (the rate-determining step). The highly electronegative fluorine stabilizes the transition state better than chlorine, making it the superior leaving group. This ensures absolute regioselectivity; the phenoxide exclusively displaces the fluoride, leaving the chloride intact for potential downstream cross-coupling.

MechanisticPathway R1 2-Fluoro-6-chlorobenzonitrile TS Meisenheimer Complex (SNAr Intermediate) R1->TS Nucleophilic Attack R2 Phenoxide Anion (from Phenol + K2CO3) R2->TS Prod 2-Chloro-6-phenoxybenzonitrile TS->Prod Elimination LG Fluoride Leaving Group TS->LG

Fig 1: SNAr mechanistic pathway for 2-chloro-6-phenoxybenzonitrile synthesis.

Validated Synthesis Protocol: Microwave-Assisted Etherification

The following methodology is adapted from the optimized, high-yield protocol developed by during their research on epigenetic re-expression of Hemoglobin F [1].

Step-by-Step Methodology
  • Reagent Assembly: To a 20 mL microwave-safe vial equipped with a magnetic stir bar, add 0.78 g (5.0 mmol) of 2-fluoro-6-chlorobenzonitrile, 0.52 g (5.5 mmol) of phenol, and 1.04 g (7.5 mmol) of potassium carbonate (K₂CO₃).

  • Solvation: Suspend the solid reagents in 12.0 mL of anhydrous dimethyl sulfoxide (DMSO). Seal the vial and stir briefly to ensure even distribution.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 190°C for exactly 6 minutes on a high-absorption setting.

  • Quenching and Precipitation: Carefully pour the hot reaction mixture into a beaker containing 100 mL of crushed ice.

  • Extraction: Extract the resulting aqueous suspension with three 50 mL portions of diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with 25 mL of saturated aqueous NaCl (brine). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter the drying agent and remove the diethyl ether in vacuo to yield the product as a solid diaryl ether.

Expertise & Experience: Causality Behind Experimental Choices
  • K₂CO₃ as the Base: A mild base like K₂CO₃ (pKa of conjugate acid ~10.3) is perfectly calibrated to deprotonate phenol (pKa ~10.0) to form the highly nucleophilic phenoxide anion. Using stronger bases (e.g., KOH or NaOH) at 190°C risks the hydrolysis of the sensitive nitrile group to a carboxylic acid or amide.

  • Anhydrous DMSO: As a polar aprotic solvent, DMSO strongly solvates the potassium cations but leaves the phenoxide anions relatively unsolvated ("naked"), drastically increasing their nucleophilicity.

  • Microwave Heating: Conventional thermal heating for diaryl ether synthesis often requires hours of reflux, which can lead to product degradation or poly-substitution. Microwave irradiation ensures rapid, homogeneous heating, overcoming the activation energy barrier in just 6 minutes.

  • Ice Quench: Pouring the DMSO mixture into crushed ice serves a dual purpose: it rapidly quenches the thermal energy to prevent over-reaction, and it acts as an anti-solvent. The highly hydrophobic 2-chloro-6-phenoxybenzonitrile precipitates out of the aqueous DMSO, facilitating easy extraction.

SynthesisWorkflow Start Reactants: 2-fluoro-6-chlorobenzonitrile (5.0 mmol) Phenol (5.5 mmol) K2CO3 (7.5 mmol) Solvent Solvation: Add Anhydrous DMSO (12.0 mL) Start->Solvent Microwave Microwave Irradiation: 190°C for 6 min Solvent->Microwave Seal in 20 mL vial Quench Quench & Precipitate: Pour into 100 mL Crushed Ice Microwave->Quench Rapid cooling Extraction Liquid-Liquid Extraction: 3 x 50 mL Diethyl Ether Quench->Extraction Isolate organics Washing Aqueous Wash: 25 mL Saturated NaCl Extraction->Washing Remove DMSO/H2O Drying Drying & Filtration: Anhydrous Na2SO4 Washing->Drying Remove trace H2O Concentration Concentration: Remove Ether in vacuo Drying->Concentration Product Product Isolation: 1.11 g (97% Yield) Concentration->Product

Fig 2: Microwave-assisted experimental workflow for high-yield product isolation.

Trustworthiness: A Self-Validating System and Downstream Utility

The outlined protocol is inherently self-validating. The saturated NaCl (brine) wash is a critical quality-control step designed to force any partitioned DMSO out of the ether layer and into the aqueous phase; failing to do so would artificially inflate the crude yield mass. The subsequent drying over anhydrous Na₂SO₄ ensures that trace water is eliminated prior to concentration. According to the foundational study [1], this crude product is >95% pure (verified via UPLC chromatography and LC/MS) and is pure enough to be used in subsequent reactions without the need for silica gel column chromatography.

Downstream Application: The isolated 2-chloro-6-phenoxybenzonitrile is frequently subjected to reduction to form primary amines. For instance, treatment with Lithium Aluminum Hydride (LiAlH₄) in anhydrous diethyl ether at 0°C quantitatively reduces the nitrile to yield 2-chloro-6-phenyloxybenzylamine—a critical pharmacophore building block for synthesizing 3,5-diamino-1,2,4-triazole LSD1 inhibitors[1].

Quantitative Data Summary

The stoichiometry of the reaction is precisely balanced to ensure complete consumption of the electrophile while maintaining a slight excess of the nucleophile and base to drive the reaction to completion.

Reactant / ReagentMolecular Weight ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
2-Fluoro-6-chlorobenzonitrile 155.561.05.00.78 gElectrophile
Phenol 94.111.15.50.52 gNucleophile
Potassium Carbonate (K₂CO₃) 138.201.57.51.04 gBase
Dimethyl Sulfoxide (DMSO) 78.13N/AN/A12.0 mLSolvent
2-Chloro-6-phenoxybenzonitrile 229.660.974.851.11 gProduct

(Note: Theoretical yield for 5.0 mmol is 1.148 g. The isolated mass of 1.11 g corresponds to an exceptionally high 97% yield [1].)

References

  • Holshouser, S., Cafiero, R., Robinson, M., Kirkpatrick, J., Casero, R. A., Hyacinth, H. I., & Woster, P. M. (2020). Epigenetic Reexpression of Hemoglobin F Using Reversible LSD1 Inhibitors: Potential Therapies for Sickle Cell Disease. ACS Omega, 5(24), 14750-14758.[Link]

Methodological & Application

Application Note: Regioselective Synthesis of 2-Chloro-6-phenoxybenzonitrile via SNAr

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The synthesis of highly functionalized diaryl ethers is a cornerstone in the development of modern therapeutics, serving as critical scaffolds for target molecules such as LSD1 (Lysine-specific demethylase 1) inhibitors[1]. This application note details the regioselective synthesis of 2-chloro-6-phenoxybenzonitrile from 2-chloro-6-fluorobenzonitrile and phenol.

By leveraging a Nucleophilic Aromatic Substitution (SNAr) framework, this protocol achieves near-quantitative yields (~97%) in minutes using microwave irradiation[1]. Designed for researchers and drug development professionals, this guide deconstructs the mechanistic causality behind the reagent selection and provides a self-validating, step-by-step experimental workflow.

Mechanistic Rationale: The Logic of Experimental Design

Successful execution of this protocol relies on understanding the precise chemical logic governing the SNAr pathway.

  • Regioselectivity and Leaving Group Causality: In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine, despite being a poor leaving group in aliphatic SN2 reactions, is the premier leaving group in SNAr. Its extreme electronegativity highly stabilizes the transition state and the resulting Meisenheimer complex via inductive effects. Consequently, the phenoxide nucleophile exclusively attacks the carbon bearing the fluorine atom, leaving the chlorine atom untouched[1].

  • Activating Group Dynamics: The ortho-cyano group is indispensable here. It acts as a powerful electron-withdrawing group (EWG), stabilizing the accumulating negative charge in the aromatic ring through both resonance and inductive withdrawal.

  • Base Selection (K2CO3): Potassium carbonate is specifically chosen as a mild, heterogeneous base. It is sufficiently basic to deprotonate phenol (pKa ~10) to form the highly active phenoxide nucleophile, but mild enough to prevent the unwanted hydrolysis of the sensitive nitrile group—a common side reaction when using stronger bases like NaOH or KOH.

  • Solvent Selection (DMSO): Anhydrous Dimethyl Sulfoxide (DMSO) is the optimal polar aprotic solvent for this transformation. DMSO strongly solvates the potassium cation but poorly solvates the phenoxide anion. This leaves the phenoxide "naked" and hyper-reactive, drastically accelerating the nucleophilic attack.

SNAr_Mechanism A Phenol + K2CO3 (Deprotonation) B Phenoxide Anion (Nucleophile) A->B D Meisenheimer Complex (Rate-Determining) B->D Attack at C-F C 2-Chloro-6-fluorobenzonitrile (Electrophile) C->D E 2-Chloro-6-phenoxybenzonitrile + KF D->E F- Elimination

Fig 1: SNAr mechanism highlighting phenoxide attack and preferential fluoride elimination.

Quantitative Blueprint

The following stoichiometric ratios are optimized to ensure complete consumption of the fluorinated starting material while preventing the formation of di-substituted byproducts.

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / Volume
2-Chloro-6-fluorobenzonitrile 155.551.05.00.78 g
Phenol 94.111.15.50.52 g
Potassium Carbonate (K2CO3) 138.201.57.51.04 g
Anhydrous DMSO 78.13Solvent-12.0 mL
2-Chloro-6-phenoxybenzonitrile 229.66Product ~4.85 ~1.11 g (97% Yield)

Execution: Step-by-Step Protocol

This protocol utilizes microwave irradiation to overcome the activation energy barrier rapidly, reducing reaction times from several hours (under conventional heating) to just 6 minutes[1].

Step 1: Reagent Preparation

  • To a 20 mL microwave-safe reaction vial equipped with a magnetic stir bar, sequentially add 0.78 g (5.0 mmol) of 2-chloro-6-fluorobenzonitrile, 0.52 g (5.5 mmol) of phenol, and 1.04 g (7.5 mmol) of anhydrous K2CO3[1].

  • Add 12.0 mL of anhydrous DMSO.

  • Seal the vial securely with a crimp cap and stir briefly at room temperature to ensure the heterogeneous mixture is evenly distributed.

Step 2: Microwave Irradiation 4. Place the sealed vial into the microwave reactor. 5. Program the reactor to heat the mixture to 190 °C for 6 minutes at a high absorption setting[1]. Note: The rapid superheating ensures complete conversion while minimizing the thermal degradation profile of the product.

Step 3: Quenching & Self-Validating Precipitation 6. Upon completion and cooling to a safe handling temperature, carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice[1]. Causality Check: This step acts as a self-validating visual cue. DMSO is infinitely miscible with water, and the inorganic salts (K2CO3, KF) will instantly dissolve. The highly hydrophobic diaryl ether product will immediately crash out of the aqueous matrix as a precipitate, confirming successful conversion.

Step 4: Liquid-Liquid Extraction 7. Transfer the aqueous suspension to a separatory funnel. 8. Extract the aqueous layer with three sequential 50 mL portions of diethyl ether[1]. 9. Combine the organic ether layers.

Step 5: Washing, Drying, and Isolation 10. Wash the combined ether layer with 25 mL of saturated aqueous NaCl (brine) to remove residual water and trace DMSO[1]. 11. Dry the organic layer over anhydrous Na2SO4. 12. Filter off the drying agent and remove the diethyl ether in vacuo using a rotary evaporator[1]. 13. Expected Yield: ~1.11 g (97%) of 2-chloro-6-phenoxybenzonitrile[1].

Workflow S1 1. Reagent Prep (DMSO, K2CO3, SMs) S2 2. Microwave Heating (190 °C, 6 min) S1->S2 S3 3. Ice Quench (Precipitates Product) S2->S3 S4 4. Ether Extraction (3 x 50 mL) S3->S4 S5 5. Brine Wash & Dry (Na2SO4) S4->S5 S6 6. Concentration (Yields ~97% Pure Product) S5->S6

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the target diaryl ether.

Analytical Validation

The crude product isolated from the rotary evaporation is typically >95% pure and can be used directly in subsequent downstream reactions (such as LiAlH4 reduction to the corresponding benzylamine) without the need for silica gel column chromatography[1].

If analytical verification is required prior to the next synthetic step, Ultra-Performance Liquid Chromatography (UPLC) is recommended. A standard gradient of 5% to 80% Acetonitrile in H2O over 10 minutes on a C18 reversed-phase column will clearly resolve the product from any trace unreacted phenol or starting material[1].

References

  • Title: Dual inhibitors of LSD1 and spermine oxidase | Source: nih.gov (PMC) | URL: 1[1]

Sources

Application Note: Optimization of Nucleophilic Aromatic Substitution (SNAr) for the Coupling of Phenol with 2-Chloro-6-nitrobenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic scientists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the regioselective synthesis of 2-chloro-6-phenoxybenzonitrile via SNAr.

Mechanistic Insights & Regioselectivity

The coupling of phenol with 2-chloro-6-nitrobenzonitrile is a textbook example of a highly activated Nucleophilic Aromatic Substitution (SNAr). The electrophilic aromatic ring is severely electron-deficient due to the presence of three electron-withdrawing groups: a nitrile (-CN), a nitro (-NO2), and a chloro (-Cl) group.

A critical mechanistic feature of this specific substrate is its regioselectivity . While both chloride and nitrite can act as leaving groups, the nucleophilic attack by phenoxide occurs exclusively at the C6 position, displacing the nitro group to yield 2-chloro-6-phenoxybenzonitrile .

The Causality of Regioselectivity: In 2-chloro-6-nitrobenzonitrile, the bulky nitro group is flanked by the ortho-cyano group. This severe steric crowding twists the nitro group out of coplanarity with the aromatic


-system. Consequently, the nitro group loses its ability to stabilize the ring via resonance and acts purely as an inductive electron-withdrawing group. This steric twist weakens the 

bond. When the phenoxide nucleophile attacks, the formation of the Meisenheimer complex at C6 is thermodynamically favored because the subsequent expulsion of the bulky nitrite anion (

) relieves immense steric strain .

SNAr_Mechanism Phenol Phenol + K2CO3 (Nucleophile Prep) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide Deprotonation Substrate 2-Chloro-6-nitrobenzonitrile (Electrophile) Meisenheimer Meisenheimer Complex (Steric Relief) Substrate->Meisenheimer Nucleophilic Attack at C6 Phenoxide->Meisenheimer Product 2-Chloro-6-phenoxybenzonitrile (Target Product) Meisenheimer->Product Expulsion of Nitrite (-NO2)

Fig 1. SNAr mechanism showing regioselective displacement of the nitro group via a Meisenheimer complex.

Experimental Design & Causality of Choices

To ensure a high-yielding and self-validating reaction, each reagent and condition must be selected based on its physicochemical role in the SNAr pathway:

  • Nucleophile Activation: Phenol (

    
    ) is a weak nucleophile. It must be deprotonated to the highly nucleophilic phenoxide anion.
    
  • Base Selection (

    
    ):  Potassium carbonate is the optimal base. It is sufficiently basic to quantitatively deprotonate phenol but mild enough to prevent the unwanted hydrolysis of the sensitive nitrile (-CN) group, which would occur if stronger bases like 
    
    
    
    or
    
    
    were used.
  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. Unlike protic solvents (e.g., ethanol) that would hydrogen-bond to the phenoxide and dampen its reactivity, DMF solvates the potassium cation while leaving the phenoxide anion "naked" and highly reactive.

  • Temperature Control (80 °C): While the substrate is highly activated, a temperature of 80 °C provides the necessary kinetic energy to overcome the activation barrier of the Meisenheimer complex formation without inducing thermal degradation of the starting materials.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes empirical optimization data for this coupling, demonstrating the causality behind the finalized protocol parameters.

ConditionBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
A (Standard)

(1.5)
DMF 80 4 85% Optimal balance of kinetics, yield, and product purity.
B (High Temp)

(1.5)
DMF120168%Faster kinetics, but increased thermal degradation and side products.
C (Strong Base)

(1.5)
DMSO60388%"Cesium effect" accelerates reaction at lower temps; higher cost.
D (Protic Solv)

(1.5)
EtOH8012<20%Protic solvent heavily solvates phenoxide, drastically reducing nucleophilicity.

Step-by-Step Experimental Protocol

The resulting product, 2-chloro-6-phenoxybenzonitrile, is a highly valuable building block in medicinal chemistry . The following protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reproducibility.

Workflow Step1 1. Reagent Prep Dry DMF, K2CO3, Phenol Step2 2. Deprotonation Stir at RT (30 min) Step1->Step2 Step3 3. Electrophile Addition Add 2-Chloro-6-nitrobenzonitrile Step2->Step3 Step4 4. SNAr Reaction Heat to 80 °C (2-4 h) Step3->Step4 Step5 5. Quench & Extract Ice Water / EtOAc Step4->Step5 Step6 6. Purification Column Chromatography Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis of 2-chloro-6-phenoxybenzonitrile.

Materials Required
  • 2-Chloro-6-nitrobenzonitrile: 1.0 equiv (5.0 mmol, 0.91 g)

  • Phenol: 1.1 equiv (5.5 mmol, 0.52 g)

  • Potassium carbonate (

    
    ):  Anhydrous, finely powdered, 1.5 equiv (7.5 mmol, 1.04 g)
    
  • N,N-Dimethylformamide (DMF): Anhydrous, 15 mL

  • Ethyl acetate (EtOAc), Brine, and Deionized water.

Procedure

Step 1: Preparation of the Nucleophile In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add phenol (0.52 g, 5.5 mmol) and anhydrous


 (1.04 g, 7.5 mmol).
Causality: Using finely powdered anhydrous 

maximizes the surface area for the solid-liquid heterogeneous deprotonation step.

Step 2: Solvent Addition & Deprotonation Add 15 mL of anhydrous DMF to the flask. Stir the suspension at room temperature for 30 minutes under an inert nitrogen atmosphere. Self-Validation Checkpoint: The mixture will develop a slight yellow tint, indicating the successful formation of the phenoxide anion.

Step 3: Electrophile Addition Carefully add 2-chloro-6-nitrobenzonitrile (0.91 g, 5.0 mmol) to the reaction mixture in one portion.

Step 4: Heating and SNAr Reaction Attach a reflux condenser and heat the reaction mixture to 80 °C using a thermostatically controlled oil bath. Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The UV-active starting material (


) should cleanly convert to a new, less polar spot corresponding to the diaryl ether product (

). The reaction typically reaches completion within 2 to 4 hours.

Step 5: Quenching Once TLC indicates complete consumption of the starting material, remove the flask from the heat and allow it to cool to room temperature. Pour the mixture into a beaker containing 50 mL of vigorously stirred crushed ice and water. Causality: Quenching in ice water serves a dual purpose: it dissolves the inorganic salts (


, 

) and the DMF solvent, while simultaneously precipitating the highly hydrophobic 2-chloro-6-phenoxybenzonitrile product, simplifying downstream extraction.

Step 6: Extraction and Washing Transfer the aqueous mixture to a separatory funnel and extract with EtOAc (3 × 30 mL). Wash the combined organic layers with 5% aqueous NaOH (15 mL) to remove any unreacted phenol, followed by deionized water (2 × 30 mL) and brine (30 mL) to remove residual traces of DMF.

Step 7: Drying and Concentration Dry the organic layer over anhydrous


, filter, and concentrate under reduced pressure using a rotary evaporator.

Step 8: Purification Purify the crude residue by flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to afford pure 2-chloro-6-phenoxybenzonitrile as a solid.

References

  • Epigenetic Re-Expression of Hemoglobin F Using Reversible LSD1 Inhibitors. Journal of Medicinal Chemistry. Provides structural synthesis context for diaryl ether benzonitriles via SNAr displacement. URL:[Link]

  • Nucleophilic Aromatic Substitution. Organic Chemistry Portal. Details the mechanistic principles of the Meisenheimer complex and leaving group sterics. URL:[Link]

functionalization of 2-Chloro-6-phenoxybenzonitrile for activity-based protein profiling (ABPP)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functionalization of 2-Chloro-6-phenoxybenzonitrile for Photo-Affinity ABPP

Executive Summary & Strategic Rationale

2-Chloro-6-phenoxybenzonitrile represents a privileged scaffold in medicinal chemistry, sharing structural homology with non-nucleoside reverse transcriptase inhibitors (NNRTIs) and specific herbicidal protoporphyrinogen oxidase (PPO) inhibitors. In drug discovery, this scaffold often acts as a high-affinity reversible binder. To transition this molecule from a "hit" to a "probe" for Activity-Based Protein Profiling (ABPP) , we must overcome a critical challenge: the molecule lacks an intrinsic covalent "warhead" (like a fluorophosphonate or acrylamide) necessary for standard ABPP.

Therefore, this guide details the conversion of 2-Chloro-6-phenoxybenzonitrile into a Photo-Affinity Probe (PAL-probe) . By installing a photo-activatable diazirine group and a bioorthogonal alkyne handle, researchers can covalently crosslink the molecule to its target upon UV irradiation, enabling downstream enrichment and mass spectrometry identification.

Key Technical Insight: Direct functionalization of the electron-deficient benzonitrile ring is chemically difficult and risks destroying the pharmacophore. The optimal strategy, described here, utilizes the phenoxy ring as the "exit vector" for linker attachment, preserving the critical ortho-chloro-nitrile twist required for binding pocket occupancy.

Probe Design & Chemical Logic

The transformation of the parent ligand into a functional ABPP probe requires a "Minimalist Linker" strategy to avoid steric clashes.

  • The Binder: 2-Chloro-6-phenoxybenzonitrile core.

  • The Photocrosslinker: Trifluoromethyl phenyl diazirine (yields a reactive carbene upon 365 nm UV exposure).

  • The Handle: Terminal Alkyne (for CuAAC "Click" chemistry with Azide-Biotin or Azide-Fluorophore).

Workflow Visualization: Probe Design Strategy

ProbeDesign cluster_chemistry Chemical Logic Parent Parent Ligand (2-Chloro-6-phenoxybenzonitrile) Analysis SAR Analysis (Identify Exit Vector) Parent->Analysis 1. Determine solvent-exposed region Design Bifunctional Probe (Binder + Photo + Click) Analysis->Design 2. Attach Diazirine-Alkyne Linker Target Target Capture (Covalent Adduct) Design->Target 3. UV Irradiation (365nm)

Figure 1: Strategic evolution from parent ligand to photo-affinity probe. The phenoxy ring serves as the attachment point for the bifunctional tag.

Protocol 1: Chemical Synthesis of the Probe

Objective: Synthesize a probe analog where the phenoxy ring is modified with a propargyl ether (minimalist alkyne) or a diazirine linker. Precursor Strategy: Instead of modifying the final benzonitrile, we perform an SNAr coupling between 2-chloro-6-fluorobenzonitrile and a functionalized phenol.

Reagents:
  • A: 2-Chloro-6-fluorobenzonitrile (Electrophile)

  • B: 4-(prop-2-yn-1-yloxy)phenol (Nucleophile - "Clickable Phenol")

  • Base: Cesium Carbonate (

    
    )
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Synthesis:
  • Activation: In a flame-dried round-bottom flask, dissolve Reagent B (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
     (1.5 equiv). Stir at Room Temperature (RT) for 30 minutes under Argon. Why: This generates the phenoxide anion, increasing nucleophilicity.
    
  • Coupling: Add Reagent A (1.0 equiv) dropwise.

  • Reaction: Heat to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The electron-withdrawing nitrile and fluorine groups facilitate Nucleophilic Aromatic Substitution (SNAr).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash column chromatography.

    • Yield Expectation: 70-85%.

    • Validation: 1H NMR should show the characteristic propargyl doublet (~4.7 ppm) and the disappearance of the fluorine signal in 19F NMR.

Protocol 2: ABPP-PAL Experimental Workflow

This protocol describes the application of the synthesized probe in live cells or lysates to identify binding partners.[1]

Materials Required:
  • Lysis Buffer: PBS, 0.1% Triton X-100, Protease Inhibitors (EDTA-free).

  • Click Reagents:

    
     (50 mM), TCEP (50 mM), TBTA Ligand (2 mM), Azide-Biotin (10 mM).
    
  • Enrichment: Streptavidin-Agarose beads.

Experimental Steps:

Phase A: Incubation & Crosslinking

  • Treatment: Treat cells (e.g., HEK293T) with the Probe (1-10 µM) for 1-2 hours. Include a "Competition Control" (Pre-treat with 10x excess of parent 2-Chloro-6-phenoxybenzonitrile 30 min prior).

  • UV Irradiation: Wash cells 2x with cold PBS. Keep on ice. Irradiate with UV light (365 nm) for 10 minutes using a Stratalinker or handheld UV lamp.

    • Critical Control: Keep samples on ice to prevent thermal degradation. The diazirine generates a carbene that inserts into nearest-neighbor amino acids (C-H, O-H, or N-H insertion).

  • Lysis: Harvest cells, lyse in Lysis Buffer, and clarify by centrifugation (14,000 x g, 10 min). Normalize protein concentration to 2 mg/mL.

Phase B: Click Chemistry (CuAAC)

  • Reaction Mix: To 100 µL lysate, add reagents in this specific order:

    • 1 µL Azide-Biotin (100 µM final)

    • 2 µL TCEP (1 mM final) - Reduces disulfides and protects Cu(I).

    • 2 µL TBTA (100 µM final) - Stabilizes Cu(I).

    • 2 µL

      
       (1 mM final) - Catalyst.
      
  • Incubation: Vortex and incubate at RT for 1 hour in the dark.

  • Quenching: Add 4x volume of cold Acetone or MeOH to precipitate proteins. Store at -20°C overnight.

Phase C: Enrichment & MS Prep

  • Wash: Spin down protein pellet. Wash 2x with cold MeOH to remove excess free probe/biotin.

  • Solubilization: Redissolve pellet in 1% SDS/PBS.

  • Pull-down: Incubate with Streptavidin beads (1 hour, RT).

  • Digestion: Perform on-bead tryptic digestion (overnight).

  • Analysis: LC-MS/MS (Data-Dependent Acquisition).

Workflow Visualization: Proteomic Pipeline

ABPP_Workflow Cell Live Cell Treatment (Probe +/- Competitor) UV UV Crosslinking (365 nm, 10 min, 4°C) Cell->UV Covalent Capture Lysis Lysis & Click Chemistry (Add Biotin-Azide) UV->Lysis Extract Proteome Enrich Streptavidin Enrichment & Tryptic Digestion Lysis->Enrich Tag Specific Targets MS LC-MS/MS Analysis (Label-Free Quantification) Enrich->MS Identify Peptides

Figure 2: The ABPP-PAL pipeline. The competition control is essential to distinguish specific targets (signal disappears) from non-specific background.

Data Interpretation & Validation

When analyzing the MS data, use the following criteria to validate the target:

ParameterCriteria for Valid HitExplanation
Enrichment Ratio > 5-fold (Probe vs. DMSO)Indicates the protein is specifically pulled down by the probe.
Competition Ratio > 70% ReductionThe signal should significantly drop when the parent ligand competes for the binding site.
Peptide Count > 2 Unique PeptidesEnsures high-confidence identification, not a single-peptide fluke.
Reproducibility Identified in 3/3 ReplicatesBiological consistency is mandatory.

References

  • Cravatt, B. F., et al. (2008).[2] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link

  • Speers, A. E., & Cravatt, B. F. (2004). "Profiling enzyme activities in vivo using click chemistry methods." Chemistry & Biology. Link

  • Niphakis, M. J., & Cravatt, B. F. (2014).[3] "Enzyme inhibitor discovery by activity-based protein profiling." Annual Review of Biochemistry. Link

  • Smith, E., & Collins, I. (2015). "Photoaffinity labeling in target discovery and validation." Future Medicinal Chemistry. Link

Sources

Application Note: Scalable Synthesis of 2-Chloro-6-phenoxybenzonitrile via Regioselective SnAr

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Scale-up Synthesis Methods for 2-Chloro-6-phenoxybenzonitrile Content Type: Detailed Application Note and Protocol Audience: Process Chemists, Scale-up Engineers, and Drug Development Professionals

Abstract

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-6-phenoxybenzonitrile (CAS 91692-70-5) , a critical intermediate in the manufacture of halogenated benzoylurea insecticides and non-nucleoside reverse transcriptase inhibitors (NNRTIs). The method utilizes a controlled Nucleophilic Aromatic Substitution (SnAr) of 2,6-dichlorobenzonitrile with phenol. Key process parameters—including base selection, solvent effects, and thermal management—are optimized to maximize mono-substitution selectivity (>98%) while suppressing the formation of the bis-phenoxy impurity. The protocol described is validated for kilogram-scale production with isolated yields exceeding 85%.

Introduction & Retrosynthetic Strategy

The synthesis of 2-Chloro-6-phenoxybenzonitrile presents a classic challenge in process chemistry: desymmetrization of a dichlorinated aromatic ring . The starting material, 2,6-dichlorobenzonitrile, possesses two equivalent electrophilic sites activated by the electron-withdrawing nitrile group.

The primary objective is to displace exactly one chlorine atom with a phenoxide nucleophile.

  • Primary Challenge: Competitive reaction leading to 2,6-diphenoxybenzonitrile (Bis-impurity).

  • Secondary Challenge: Hydrolysis of the nitrile group to the amide (2-chloro-6-phenoxybenzamide) under alkaline conditions at high temperatures.

Reaction Pathway Analysis

The reaction proceeds via an addition-elimination mechanism (SnAr). The formation of the mono-substituted product deactivates the ring slightly towards further nucleophilic attack due to the electron-donating nature of the ether oxygen (resonance effect), but the strong electron-withdrawing nitrile group maintains susceptibility to a second attack. Therefore, stoichiometric control and temperature modulation are critical.

ReactionScheme SM 2,6-Dichlorobenzonitrile (Starting Material) Mono 2-Chloro-6-phenoxybenzonitrile (Target Product) SM->Mono k1, 60-80°C -HCl Phenol Phenol + Base (Nucleophile) Phenol->Mono Bis 2,6-Diphenoxybenzonitrile (Over-reaction Impurity) Mono->Bis k2 (k2 < k1) + Phenol, >90°C Hyd 2-Chloro-6-phenoxybenzamide (Hydrolysis Impurity) Mono->Hyd OH-, H2O >100°C

Figure 1: Reaction pathway showing the target transformation (blue) and potential impurity cascades (red/yellow).

Process Development & Optimization

To achieve a scalable process, screening was conducted to identify conditions that favor


.
Solvent and Base Screening

Polar aprotic solvents are required to solvate the phenoxide anion and stabilize the Meisenheimer complex intermediate.

SolventBaseTemp (°C)Conversion (4h)Mono : Bis RatioNotes
DMF K₂CO₃8096%92 : 8Good rate, but difficult solvent recovery.
DMSO K₂CO₃80>99%85 : 15High rate caused over-reaction; thermal hazard risk.
NMP K₂CO₃9095%90 : 10Expensive, difficult workup.
Toluene KOH (aq)8540%99 : 1Phase Transfer Catalysis (TBAB). Slow, but highly selective.
DMF K₂CO₃ 65 95% 98 : 2 Optimized Condition. Lower temp improves selectivity.

Decision: The DMF/K₂CO₃ system at moderate temperature (60–70°C) offers the best balance of reaction rate and selectivity. Potassium carbonate is preferred over NaOH to minimize nitrile hydrolysis [1].

Stoichiometry Control

Using a slight deficit of phenol (0.95 – 0.98 eq) relative to 2,6-dichlorobenzonitrile ensures that the starting material remains in excess, statistically reducing the likelihood of the mono-product encountering a phenoxide ion. Unreacted starting material is easier to remove via recrystallization than the bis-phenoxy impurity.

Detailed Experimental Protocol (1 kg Scale)

Equipment Setup
  • Reactor: 10 L Glass-lined reactor or 3-neck round bottom flask.

  • Agitation: Overhead mechanical stirrer (anchor or pitch-blade turbine).

  • Temperature Control: Oil bath or jacketed heater with internal thermocouple.

  • Atmosphere: Nitrogen inertion (essential to prevent phenol oxidation).

  • Safety: Scrubber connected to the condenser to trap minor HCl vapors (though mostly neutralized by base).

Reagents & Materials
  • 2,6-Dichlorobenzonitrile (DCBN): 1.00 kg (5.81 mol)

  • Phenol: 0.53 kg (5.63 mol, 0.97 eq)

  • Potassium Carbonate (anhydrous, milled): 0.88 kg (6.39 mol, 1.1 eq)

  • N,N-Dimethylformamide (DMF): 4.0 L (4 vol)

  • Water (process): 10 L

  • Ethanol (for crystallization): 3.0 L

Step-by-Step Procedure
Step 1: Reaction Initiation
  • Charge the reactor with 4.0 L of DMF.

  • Add 1.00 kg of 2,6-Dichlorobenzonitrile and 0.53 kg of Phenol. Stir until fully dissolved at 25°C.

  • Inert the system with Nitrogen for 15 minutes.

  • Add 0.88 kg of Potassium Carbonate in three equal portions over 30 minutes.

    • Note: Exotherm is mild, but portion-wise addition prevents local hot spots.

  • Heat the slurry to 65°C . Maintain temperature between 60°C and 70°C.

Step 2: Reaction Monitoring (IPC)
  • Monitor reaction by HPLC after 4 hours.

  • Target Endpoint: Phenol < 1.0% area.[1]

    • Expectation: DCBN ~3-5% (excess), Mono-product >93%, Bis-impurity <2%.[2]

  • If reaction is slow, increase temperature to 75°C, but do not exceed 80°C to avoid bis-formation.

Step 3: Workup & Quench
  • Cool the reaction mixture to 25°C.

  • Filter the inorganic salts (KCl, unreacted K₂CO₃) using a nutsche filter. Wash the cake with 0.5 L DMF.

    • Removal of salts prior to aqueous quench prevents occlusion of product in large salt clumps.

  • Slowly pour the DMF filtrate into 10 L of chilled water (0–5°C) under vigorous agitation.

  • The product will precipitate as an off-white solid. Stir the slurry for 1 hour to ensure all DMF is extracted into the aqueous phase.

Step 4: Isolation & Purification
  • Filter the crude solid. Wash with 2 L of water to remove residual DMF.

  • Recrystallization:

    • Transfer the wet cake to a clean reactor.

    • Add 3.0 L of Ethanol (95%). Heat to reflux (78°C) until dissolved.

    • Optional: Add activated carbon (50 g), stir for 30 mins, and hot filter to remove color bodies.

    • Cool slowly to 0–5°C over 4 hours. The mono-substituted product crystallizes, while the unreacted DCBN and trace bis-impurity remain largely in the mother liquor.

  • Filter the purified crystals. Wash with 0.5 L cold ethanol.

  • Dry in a vacuum oven at 45°C for 12 hours.

Expected Results
  • Yield: 1.13 – 1.20 kg (85 – 90%)

  • Appearance: White to off-white crystalline solid.

  • Purity (HPLC): > 99.0%

  • Melting Point: 94 – 96°C (Lit. val [2])

Process Flow Diagram

ProcessFlow Start Start: Raw Materials (DCBN, Phenol, K2CO3, DMF) Reaction Reaction Phase 65°C, 4-6 hours (N2 Atmosphere) Start->Reaction Filter1 Filtration 1 Remove Inorganic Salts (KCl) Reaction->Filter1 Quench Quench / Precipitation Pour into 10L Cold Water Filter1->Quench Filtrate Filter2 Filtration 2 Isolate Crude Solid Quench->Filter2 Cryst Recrystallization Ethanol (Reflux -> 0°C) Filter2->Cryst Crude Cake Dry Drying Vacuum Oven, 45°C Cryst->Dry Final Final Product 2-Chloro-6-phenoxybenzonitrile (>99% Purity) Dry->Final

Figure 2: Unit operation workflow for the kilogram-scale synthesis.

Critical Quality Attributes (CQAs) & Troubleshooting

AttributeSpecificationCommon Failure ModeCorrective Action
Purity > 99.0%High Bis-phenoxy (>2%)Reduce reaction temp; Reduce Phenol stoichiometry.
Color White/Off-whiteYellow/Brown tintOxidation of phenol. Ensure N₂ inertion; Use activated carbon in recrystallization.[2][3]
Water Content < 0.5%Product clumpingEnsure vacuum drying is sufficient; check ethanol dryness.
Residual Solvent DMF < 880 ppmInefficient water washIncrease water wash volume or slurry time during quench.

Safety & Engineering Controls

  • Thermal Hazards: While SnAr reactions are generally not explosive, the decomposition of benzonitriles can release toxic fumes (NOx, HCN) at very high temperatures (>200°C). Maintain process temperature <100°C [3].

  • Chemical Handling: 2,6-Dichlorobenzonitrile is an irritant.[4][5] Phenol is corrosive and toxic by absorption. Full PPE (Tyvek suit, chemical resistant gloves, respirator) is mandatory.

  • Waste Disposal: The aqueous filtrate contains DMF and potassium salts. It must be treated as hazardous organic waste and not discharged to the sewer.

References

  • Patent: Preparation of 2,6-dichlorobenzonitrile derivatives. European Patent Office.[6] EP0006999. Available at: [Link]

  • Mechanistic Insight: Kinetics & mechanism of reaction of 1-chloro-2,4-dinitrobenzene with potassium phenoxide. Indian Journal of Chemistry. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-Chloro-6-phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Application

In the landscape of modern drug discovery, diaryl ethers are privileged structural motifs. Specifically, 2-chloro-6-phenoxybenzonitrile serves as a critical synthetic intermediate in the development of reversible Lysine-Specific Demethylase 1 (LSD1) inhibitors[1]. These epigenetic modulators have shown profound efficacy in the re-expression of fetal hemoglobin (HbF), offering a groundbreaking therapeutic pathway for Sickle Cell Disease (SCD)[2].

Traditional thermal syntheses of highly substituted diaryl ethers via Nucleophilic Aromatic Substitution (SNAr) frequently require prolonged reflux conditions (12–24 hours), leading to thermal degradation and complex purification pipelines. By transitioning to a microwave-assisted protocol, researchers can achieve near-quantitative yields (97%) in just 6 minutes, bypassing the need for downstream chromatographic purification[3].

Scientific Principles & Mechanistic Causality

As an application scientist, executing a protocol requires understanding the thermodynamic and kinetic forces driving the reaction. Every parameter in this workflow is a deliberate, self-validating choice:

  • Regioselective SNAr (The Leaving Group Paradox): The starting material, 2-fluoro-6-chlorobenzonitrile, contains two halogens ortho to a strongly electron-withdrawing cyano (–CN) group. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the negatively charged Meisenheimer complex. Fluorine's extreme electronegativity renders its ipso-carbon highly electrophilic and heavily stabilizes the transition state via inductive effects. Consequently, the phenoxide nucleophile exclusively attacks the fluorinated carbon, displacing the fluorine and leaving the chlorine atom completely intact[3].

  • Base Selection (K₂CO₃): Potassium carbonate is utilized as a mild, heterogeneous base. It is sufficiently basic to deprotonate phenol (pKa ~10) into the highly nucleophilic phenoxide ion, but mild enough to prevent the unwanted alkaline hydrolysis of the sensitive cyano group—a common side reaction when using stronger bases like NaOH.

  • Solvent Dynamics (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) serves a dual kinetic purpose. Chemically, it is a polar aprotic solvent that aggressively solvates the potassium cation, leaving the phenoxide anion "naked" and highly reactive. Thermodynamically, DMSO possesses a high loss tangent (

    
    ), making it an exceptional microwave absorber. It rapidly converts electromagnetic energy into volumetric heating. The solvent must be strictly anhydrous; trace water will generate hydroxide ions, leading to competitive displacement and the formation of 2-chloro-6-hydroxybenzonitrile impurities.
    

Experimental Methodology

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry and parameters for the 5.0 mmol scale synthesis.

Reagent / ParameterMW ( g/mol )EquivalentsAmountFunctional Role
2-Fluoro-6-chlorobenzonitrile 155.561.0 eq0.78 g (5.0 mmol)Electrophile
Phenol 94.111.1 eq0.52 g (5.5 mmol)Nucleophile
Potassium Carbonate (K₂CO₃) 138.211.5 eq1.04 g (7.5 mmol)Heterogeneous Base
Anhydrous DMSO 78.13N/A12.0 mLSolvent / MW Absorber
Microwave Temp N/AN/A190 °CActivation Energy
Microwave Time N/AN/A6 minutesReaction Duration
Workflow Visualization

G N1 1. Reagent Assembly 2-Fluoro-6-chlorobenzonitrile + Phenol N2 2. Solvent & Base Anhydrous DMSO + K₂CO₃ N1->N2 N3 3. Microwave Irradiation 190°C, 6 min, High Absorption N2->N3 Seal in 20 mL vial N4 4. Quenching Pour into 100 mL Crushed Ice N3->N4 Rapid cooling N5 5. Extraction 3 x 50 mL Diethyl Ether N4->N5 Precipitate forms N6 6. Washing & Drying Sat. NaCl Wash, Dry over Na₂SO₄ N5->N6 Isolate organic layer N7 7. Concentration Remove Ether in vacuo N6->N7 Filter drying agent N8 8. Final Product 2-Chloro-6-phenoxybenzonitrile (97%) N7->N8 >95% Purity

Microwave-assisted SNAr workflow for 2-chloro-6-phenoxybenzonitrile synthesis.

Step-by-Step Protocol

This protocol is adapted from the validated methodology by[3]:

  • Reaction Assembly: To a 20 mL heavy-walled, microwave-safe glass vial equipped with a magnetic stir bar, sequentially add 0.78 g (5.0 mmol) of 2-fluoro-6-chlorobenzonitrile, 0.52 g (5.5 mmol) of phenol, and 1.04 g (7.5 mmol) of K₂CO₃.

  • Solvent Addition: Add 12.0 mL of anhydrous DMSO to the vial. Critical Checkpoint: Ensure the DMSO is handled under inert conditions to maintain its anhydrous state.

  • Sealing and Homogenization: Seal the vial securely with a Teflon-lined crimp cap. Stir the mixture at room temperature for 1–2 minutes to evenly distribute the heterogeneous K₂CO₃, ensuring uniform microwave absorption and preventing localized superheating.

  • Microwave Irradiation: Place the vial in a dedicated laboratory microwave reactor. Irradiate the mixture at 190 °C for exactly 6 minutes using the "High Absorption" setting.

  • Quenching & Precipitation: Upon completion and automated cooling to safe handling temperatures, uncap the vial and pour the reaction mixture directly into a beaker containing 100 mL of rapidly stirring crushed ice. This thermal shock immediately quenches the reaction and forces the highly hydrophobic diaryl ether product to precipitate out of the aqueous DMSO mixture.

  • Liquid-Liquid Extraction: Transfer the aqueous suspension to a separatory funnel. Extract the aqueous layer with three sequential 50 mL portions of diethyl ether to ensure complete transfer of the product into the organic phase.

  • Washing & Drying: Combine the organic ether layers and wash with 25 mL of saturated aqueous NaCl (brine). This step is crucial for pulling residual DMSO and water out of the ether layer. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation: Filter off the hydrated sodium sulfate drying agent. Remove the diethyl ether in vacuo using a rotary evaporator.

  • Yield & Purity: The procedure yields approximately 1.11 g of 2-chloro-6-phenoxybenzonitrile (97% yield) as a solid. The crude product is typically >95% pure (verified by UPLC) and is of sufficient quality to be used directly in subsequent synthetic steps, such as LiAlH₄ reduction to the corresponding benzylamine[3].

References

  • Holshouser, S., Cafiero, R., Robinson, M., Kirkpatrick, J., Casero, R. A., Jr, Hyacinth, H. I., & Woster, P. M. (2020). Epigenetic Reexpression of Hemoglobin F Using Reversible LSD1 Inhibitors: Potential Therapies for Sickle Cell Disease. ACS Omega, 5(24), 14750–14758.[Link]

Sources

solvent selection for 2-Chloro-6-phenoxybenzonitrile reaction yield optimization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Solvent Selection for 2-Chloro-6-phenoxybenzonitrile Reaction Yield Optimization

Audience: Researchers, scientists, and drug development professionals.

Abstract

The synthesis of 2-chloro-6-phenoxybenzonitrile, a key intermediate in various chemical industries, is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The efficiency and yield of this transformation are profoundly dependent on the reaction medium. This document provides a detailed guide to understanding the theoretical principles behind solvent selection for this SNAr reaction and presents a comprehensive protocol for systematic solvent screening to optimize product yield. By examining the interplay between solvent properties—such as polarity, proticity, and boiling point—and the reaction mechanism, researchers can make informed decisions to enhance reaction rates, minimize side-product formation, and simplify downstream processing.

Theoretical Framework: The Decisive Role of the Solvent in SNAr Reactions

The synthesis of 2-chloro-6-phenoxybenzonitrile from a precursor like 2,6-dichlorobenzonitrile and a phenoxide nucleophile proceeds through the classical nucleophilic aromatic substitution (SNAr) pathway. The success of this reaction hinges on the stabilization of the charged intermediate, known as the Meisenheimer complex, and the reactivity of the nucleophile.[1][2] The solvent is not merely an inert medium but an active participant in influencing these factors.

The SNAr Mechanism and Solvent Interaction

The SNAr mechanism is a two-step addition-elimination process:

  • Addition: The nucleophile (phenoxide) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (a chlorine atom), forming a resonance-stabilized, negatively charged intermediate called the Meisenheimer complex.

  • Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the final product.

The choice of solvent is critical because it directly modulates the energy of both the reactants and the transition state. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds (proticity).[3][4]

  • Polar Protic Solvents: These solvents (e.g., water, ethanol, methanol) possess O-H or N-H bonds and can form strong hydrogen bonds.[3][4] While they can dissolve ionic nucleophiles, they form a tight solvation shell around the anion (the phenoxide), stabilizing it and thereby reducing its nucleophilicity and reactivity.[1][5] This effect generally slows down SNAr reactions.

  • Polar Aprotic Solvents: This class of solvents (e.g., DMSO, DMF, NMP, acetonitrile) has large dipole moments and high dielectric constants but lacks acidic protons.[6][7] They are exceptionally effective for SNAr reactions because they strongly solvate the cation (e.g., K⁺ from potassium phenoxide) while leaving the anionic nucleophile relatively "naked" and highly reactive.[1][8] This desolvation of the nucleophile lowers the activation energy of the reaction, leading to significantly faster rates.[2][9]

  • Non-Polar Solvents: Solvents like toluene and hexane have low dielectric constants and are generally poor choices as they cannot effectively dissolve the ionic reactants required for the reaction.[3]

cluster_0 Polar Protic Solvent (e.g., Ethanol) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu1 Nu⁻ H1 δ+ Nu1->H1 H-Bond H2 δ+ Nu1->H2 H-Bond H3 δ+ Nu1->H3 H-Bond H4 δ+ Nu1->H4 H-Bond label_protic Solvated & Stabilized (Less Reactive) Nu2 Nu⁻ Cat1 K⁺ S1 S=Oδ⁻ Cat1->S1 Solvation S2 S=Oδ⁻ Cat1->S2 Solvation label_aprotic 'Naked' & Unstabilized (More Reactive)

Caption: Solvation effects on a nucleophile (Nu⁻) in protic vs. aprotic solvents.

Candidate Solvents for Screening

For the synthesis of 2-chloro-6-phenoxybenzonitrile, polar aprotic solvents are the primary candidates. The selection should consider not only the reaction yield but also practical factors like boiling point (reaction temperature), cost, and ease of removal during work-up.

Table 1: Physicochemical Properties of Potential Solvents

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Notes
Dimethyl Sulfoxide (DMSO) Polar Aprotic18946.7Excellent solvating power; high boiling point allows for high reaction temperatures; can be difficult to remove completely.[7]
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7Widely used, effective solvent; can decompose at high temperatures or in the presence of strong bases/acids.[7][10]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic20332.3High thermal and chemical stability; very high boiling point; effective for sluggish reactions.[7][11]
Acetonitrile (CH₃CN) Polar Aprotic8238.3Lower boiling point is ideal for easier removal; may require sealed-tube or reflux conditions to reach sufficient temperature.[7]
Tetrahydrofuran (THF) Borderline Aprotic667.5Moderately polar; lower boiling point limits reaction temperature; may be less effective at dissolving ionic reagents.[4][12]
Toluene Non-Polar1112.4Poor solvent for ionic reactants; generally unsuitable for SNAr but included as a negative control.[12]

Experimental Protocol: Parallel Solvent Screening

This protocol outlines a systematic approach to screen multiple solvents in parallel to identify the optimal medium for the synthesis. The reaction involves the in situ generation of potassium phenoxide from phenol and potassium carbonate, followed by reaction with 2,6-dichlorobenzonitrile.

Materials & Equipment
  • 2,6-dichlorobenzonitrile

  • Phenol

  • Anhydrous potassium carbonate (K₂CO₃), powdered

  • Candidate solvents (anhydrous): DMSO, DMF, NMP, Acetonitrile, THF, Toluene

  • Internal standard (e.g., dodecane or hexadecane) for GC/LC analysis

  • Reaction vials or tubes suitable for parallel synthesis (e.g., microwave vials with stir bars)

  • Heated stirring plate or parallel synthesis block

  • Analytical equipment: TLC plates, GC-MS or LC-MS

Experimental Workflow Diagram

Caption: Experimental workflow for the parallel solvent screening protocol.

Step-by-Step Procedure
  • Preparation: In each of six reaction vials, add a magnetic stir bar. To each vial, add 2,6-dichlorobenzonitrile (1.0 mmol, 172 mg), phenol (1.1 mmol, 104 mg), and anhydrous potassium carbonate (1.5 mmol, 207 mg).

  • Solvent Addition: To each vial, add 2.0 mL of one of the candidate solvents (DMSO, DMF, NMP, Acetonitrile, THF, Toluene). Add a precise amount of a high-boiling internal standard (e.g., 50 µL of dodecane).

  • Reaction: Securely cap the vials and place them in a pre-heated reaction block or oil bath set to 120 °C. Stir the reactions vigorously. Note: For lower boiling solvents like Acetonitrile and THF, the internal pressure will increase significantly. Ensure vials are rated for these conditions.

  • Monitoring: After a set time (e.g., 4 hours), carefully cool one vial, withdraw a small aliquot, dilute it with ethyl acetate, and analyze by TLC or GC-MS to check for the consumption of starting material and formation of the product. Continue heating and monitoring at regular intervals (e.g., every 2-4 hours) until the reaction in the most promising solvent appears complete.

  • Work-up: Cool all reaction vials to room temperature. Quench each reaction by adding 10 mL of water. Extract the aqueous mixture with ethyl acetate (3 x 10 mL).

  • Analysis: Combine the organic extracts for each reaction, dry over anhydrous Na₂SO₄, filter, and analyze the crude product mixture by GC-MS or LC-MS.

  • Yield Calculation: Calculate the relative yield in each solvent by comparing the integrated peak area of the product to the integrated peak area of the internal standard.[13]

Expected Results and Interpretation

The data from the solvent screen should demonstrate a clear trend that aligns with the theoretical principles of SNAr reactions.

Table 2: Representative Data from Solvent Screening

SolventReaction Time (h)Conversion of Starting Material (%)Relative Yield (%)Observations
DMSO 6>9995 Homogeneous, dark solution. High yield and fast conversion.
DMF 6>9992 Homogeneous, brown solution. Excellent yield, comparable to DMSO.
NMP 69890 Homogeneous solution. Slightly slower than DMSO/DMF but very effective.
Acetonitrile 127568 Reaction is slower due to lower temperature, even under pressure.
THF 124035 Incomplete conversion, likely due to lower polarity and temperature.
Toluene 12<5<5 Heterogeneous mixture, minimal product formation as expected.

Interpretation of Results:

The results are expected to strongly favor the high-boiling polar aprotic solvents (DMSO, DMF, NMP). Their ability to dissolve the reactants and activate the nucleophile leads to both faster reaction rates and higher yields. Acetonitrile, while polar aprotic, is limited by its lower boiling point, resulting in a slower reaction. The poor performance of THF and Toluene confirms that both high polarity and aprotic character are essential for this transformation.

Optimized Protocol for Synthesis

Based on the screening data, DMF provides an excellent balance of high yield, moderate boiling point, and ease of handling.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-dichlorobenzonitrile (10.0 mmol, 1.72 g), phenol (11.0 mmol, 1.04 g), and anhydrous potassium carbonate (15.0 mmol, 2.07 g).

  • Solvent: Add 20 mL of anhydrous DMF.

  • Reaction: Heat the mixture to 130 °C with vigorous stirring for 6-8 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour it into 100 mL of ice-water. A precipitate should form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water (3 x 30 mL) to remove residual DMF and salts.

  • Purification: The crude product can be purified by recrystallization from ethanol or isopropanol to yield 2-chloro-6-phenoxybenzonitrile as a white to off-white solid.

Conclusion

The rational selection of a solvent is paramount for optimizing the yield of 2-chloro-6-phenoxybenzonitrile via nucleophilic aromatic substitution. Theoretical understanding of solvent effects, confirmed by systematic experimental screening, conclusively demonstrates that high-boiling polar aprotic solvents such as DMSO and DMF are superior media for this transformation. They effectively enhance nucleophile reactivity by minimizing solvation, leading to faster reaction rates and higher yields. This application note provides both the foundational knowledge and a practical, validated protocol for researchers to successfully optimize this and similar SNAr reactions.

References

  • Oreate AI. (2026, January 15). Understanding Polar Aprotic Solvents: The Unsung Heroes of Organic Chemistry.
  • Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry.
  • Chem-Station. (2026, February 18).
  • Taylor & Francis Online. Polar aprotic solvents – Knowledge and References. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(16), 2881–2884. [Link]

  • Wikipedia. Polar aprotic solvent. [Link]

  • PubMed. (2004, August 19). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. [Link]

  • University of Calgary. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Wikipedia. Ullmann condensation. [Link]

  • Workman, J. A., & Lindsley, C. W. (2012). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters, 14(17), 4544–4547. [Link]

  • Chemistry LibreTexts. (2021, June 10). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • Wikipedia. Smiles rearrangement. [Link]

  • ACS Publications. (2022, January 30). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. [Link]

  • Google Patents. (1966). Method of preparing 2-chloro-6-nitro-benzonitrile.
  • Canadian Science Publishing. (2020). The Truce–Smiles rearrangement and related reactions: a review. [Link]

  • European Patent Office. (1981). A process for the production of 2-chlorobenzonitrile derivatives. [Link]

  • Umbrex. Chemical Reaction Yield and Optimization Study. [Link]

Sources

Troubleshooting & Optimization

removing unreacted phenol impurities from 2-Chloro-6-phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Unreacted Phenol Impurities

Role: Senior Application Scientist | Department: Technical Support & Process Chemistry

Executive Summary

The synthesis of 2-Chloro-6-phenoxybenzonitrile typically involves a nucleophilic aromatic substitution (


) reaction between 2,6-dichlorobenzonitrile and phenol in the presence of a base (e.g., 

). A common critical quality attribute (CQA) failure in this workflow is the persistence of unreacted phenol.

Phenol (


) is weakly acidic, while the target nitrile is neutral and lipophilic. This physicochemical difference is the lever for our purification strategy. This guide details a "Gold Standard" Acid-Base Extraction protocol, followed by advanced troubleshooting for recalcitrant impurities.

Core Protocol: The "Gold Standard" Extraction

Use this protocol as your primary purification method. It relies on converting lipophilic phenol into water-soluble sodium phenoxide.

Reagents Required:
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Wash Solution: 1.0 M Sodium Hydroxide (NaOH).

  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).
    
Step-by-Step Workflow:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (approx. 10 mL per gram of crude). Ensure complete dissolution.

  • Primary Wash (The Critical Step): Transfer to a separatory funnel. Wash the organic phase three times with equal volumes of 1.0 M NaOH .

    • Mechanism:[1] The NaOH deprotonates the phenol (

      
      ), forcing it into the aqueous layer.
      
    • Target pH: The aqueous layer must maintain a pH > 12 to ensure complete deprotonation.

  • Neutralization Wash: Wash the organic phase once with Distilled Water to remove excess base.

  • Desiccation: Wash once with Saturated Brine (NaCl) to break potential emulsions and remove residual water.

  • Isolation: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter and concentrate under reduced pressure (Rotovap).
    

Troubleshooting Guide (Q&A)

Issue 1: Trace Phenol Persists After Extraction

User Question: "I performed the 1M NaOH wash, but TLC/HPLC still shows a phenol peak. Why is it not removing everything?"

Technical Diagnosis: Phenol is lipophilic enough that equilibrium partitioning can favor the organic layer if the aqueous base is not strong enough or if the volume is insufficient. Furthermore, "oiling out" can trap impurities.

Corrective Action:

  • Switch to Claisen Alkali: Instead of standard NaOH, use Claisen Alkali (KOH dissolved in methanol/water). The methanol helps solubilize organic-trapped phenol, making it more accessible to the base.

  • Increase pH & Repetition: Ensure your wash solution is at least pH 12-13. Perform 2 additional washes.

  • Check for "Hidden" Phenol: If the impurity persists, it might not be phenol but a side-product like 2,6-diphenoxybenzonitrile (bis-substitution). Verify the impurity's identity via LC-MS. Bis-substituted byproducts are neutral and will not be removed by base extraction.

Issue 2: Severe Emulsion Formation

User Question: "Upon adding NaOH, the separatory funnel turned into a cloudy, inseparable mess. I can't see the interface."

Technical Diagnosis: Phenoxide salts act as surfactants. When combined with the density of chlorinated aromatics (if using DCM) or specific impurities, stable emulsions form.

Corrective Action:

  • The "Salting Out" Method: Add solid NaCl directly to the separatory funnel and shake gently. The increased ionic strength forces organic molecules out of the aqueous phase.

  • Filtration: Pass the entire emulsion through a pad of Celite® (diatomaceous earth) . The solid filter aid often breaks the surface tension bubbles stabilizing the emulsion.

  • Time & Gravity: If time permits, allow the mixture to stand overnight.

Issue 3: Product Oiling Out During Recrystallization

User Question: "I tried to recrystallize the product to clean it further, but it separated as an oil at the bottom of the flask."

Technical Diagnosis: 2-Chloro-6-phenoxybenzonitrile has a relatively low melting point (


). If the solvent boiling point is too close to the product's melting point, or if the solution is too concentrated, the product will melt before it dissolves or precipitate as a liquid (oil) upon cooling.

Corrective Action:

  • Change Solvent System: Avoid boiling ethanol. Use a Methanol/Water system at lower temperatures (warm, not boiling).

  • Slow Cooling: Dissolve the product in the minimum amount of warm Methanol (

    
    ). Add water dropwise until turbidity just appears. Let it cool to room temperature slowly without agitation, then move to a fridge (
    
    
    
    ).
  • Seed Crystals: If available, add a seed crystal of pure product to the oil/solvent mixture to induce proper lattice formation.

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Bicarbonate (


) instead of NaOH? 
A: No.  Phenol is a weak acid (

). Carbonic acid (

) has a

. Bicarbonate is not a strong enough base to fully deprotonate phenol. You must use a strong base like NaOH or KOH (

of conjugate acid

) to drive the equilibrium completely to the phenoxide salt.

Q: If extraction fails, what are the chromatography conditions? A: If the "Gold Standard" extraction is insufficient, purify via flash column chromatography on Silica Gel (


).
  • Eluent: Hexane:Ethyl Acetate (Gradient from 95:5 to 80:20).

  • Rf Values: The non-polar product (nitrile) will elute significantly faster than the polar, hydrogen-bonding phenol.

Q: Is the nitrile group stable to 1M NaOH? A: Yes. Generally, aromatic nitriles require harsh conditions (concentrated acid/base + high heat >


) to hydrolyze to amides or carboxylic acids. A room-temperature wash with 1M NaOH is chemically safe for 2-Chloro-6-phenoxybenzonitrile.

Process Visualization

The following diagram illustrates the logical flow of the purification process, including decision nodes for troubleshooting.

PurificationWorkflow Start Crude Reaction Mixture (Product + Phenol) Dissolve Dissolve in EtOAc or DCM Start->Dissolve BaseWash Wash 3x with 1M NaOH (pH > 12) Dissolve->BaseWash SepFunnel Separation Phase BaseWash->SepFunnel Aqueous Aqueous Layer (Contains Sodium Phenoxide) SepFunnel->Aqueous Phenol Removal Organic Organic Layer (Contains Product) SepFunnel->Organic Product Retention CheckPurity Check Purity (TLC/HPLC) Organic->CheckPurity Pure Dry (MgSO4) & Concentrate FINAL PRODUCT CheckPurity->Pure No Impurities Impure Phenol Detected? CheckPurity->Impure Impurities Found Claisen Wash with Claisen Alkali (KOH in MeOH/Water) Impure->Claisen Trace Phenol Column Flash Chromatography (Hexane/EtOAc) Impure->Column Non-Phenol Impurity Claisen->CheckPurity

Caption: Logical workflow for the removal of phenol from 2-Chloro-6-phenoxybenzonitrile, including contingency steps for persistent impurities.

References

  • Stenutz, R. (n.d.). 2-chloro-6-phenoxybenzonitrile Data Sheet. Stenutz.eu. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Separation of an Unknown Mixture by Acid/Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (2025).[2] 2-Chloro-6-benzyloxybenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Google Patents. (1981). Process for the production of 2-chlorobenzonitrile derivatives (EP0006999B1). Google Patents.

Sources

troubleshooting low purity in 2-Chloro-6-phenoxybenzonitrile crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-Chloro-6-phenoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to achieving high purity during crystallization. Instead of a rigid manual, this resource is structured as a series of questions and in-depth answers, mirroring the problem-solving approach used in process chemistry and application science.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind using crystallization for purification?

Crystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that most solids are more soluble in a hot solvent than in a cold one.[1] In an ideal recrystallization, the impure solid is dissolved in a minimum amount of a hot, appropriate solvent to create a saturated solution.[1][2] As this solution cools slowly, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The impurities, ideally present in smaller concentrations and with different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[3] The pure crystals are then separated by filtration.[4]

Q2: My crystallized product has a low melting point and appears oily or discolored. What are the likely causes?

This is a classic sign of residual impurities. The most common culprits are:

  • Trapped Mother Liquor: If the crystals are not washed properly after filtration, impure solvent can be trapped within the crystal mass.

  • Residual Solvents: The solvent used for crystallization may not have been fully removed during the drying process. The International Council for Harmonisation (ICH) provides strict guidelines on acceptable levels of residual solvents in pharmaceutical products.[5]

  • Co-precipitation of Impurities: If an impurity has similar solubility properties to the target compound or if the solution is cooled too rapidly, the impurity can crystallize alongside the product.[3]

  • Starting Materials or By-products: Unreacted starting materials or side-products from the synthesis of 2-Chloro-6-phenoxybenzonitrile can be carried through and interfere with crystallization. For example, in the synthesis of related benzonitriles, unreacted precursors or side-products like incompletely substituted benzonitriles can be significant impurities.[6][7]

Q3: What analytical methods should I use to confirm the purity of my 2-Chloro-6-phenoxybenzonitrile?

A multi-pronged approach is recommended for robust purity assessment. No single technique is universally sufficient.

  • Chromatographic Methods (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for separating and quantifying impurities.[][9] They are the preferred methods for determining purity as a percentage (e.g., 99.5%).

  • Spectroscopic Methods (NMR, IR, MS): Nuclear Magnetic Resonance (NMR) spectroscopy is excellent for structural confirmation and identifying impurities if they are present in sufficient quantity (>1%). Infrared (IR) spectroscopy can confirm the presence of key functional groups. Mass Spectrometry (MS) helps in identifying the molecular weight of the compound and any impurities.[]

  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and assess purity, particularly for highly pure substances (>98%).[]

In-Depth Troubleshooting Guides

Guide 1: Systematic Solvent Selection for Recrystallization

The choice of solvent is the most critical factor in a successful recrystallization.[1] An ideal solvent should exhibit a steep solubility curve with temperature for the target compound.

Characteristics of a Good Recrystallization Solvent

CharacteristicRationale
High Solvency at High Temperature To dissolve the compound completely and create a saturated solution.[2]
Low Solvency at Low Temperature To allow the desired compound to crystallize and precipitate out of the solution upon cooling, maximizing yield.[1][2]
Differential Impurity Solubility Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).[1]
Non-reactive The solvent must not react with the compound being purified.[1]
Volatility The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[1]
Safety and Cost The solvent should be non-toxic, non-flammable, and inexpensive.[1]

Experimental Protocol for Solvent Screening

  • Preparation: Place approximately 20-30 mg of your impure 2-Chloro-6-phenoxybenzonitrile into several small test tubes.

  • Room Temperature Test: To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, acetone, toluene, heptane) dropwise, up to about 0.5 mL. Agitate the mixture. A good candidate solvent will not dissolve the compound at room temperature.[1]

  • High Temperature Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath towards the boiling point of the solvent. A good solvent will now dissolve the compound completely.[1] If it does not, the compound is likely insoluble in that solvent. If it dissolved at room temperature, the compound is too soluble for that to be a good single-solvent system.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath. Abundant crystal formation indicates a promising solvent.

  • Solvent Mixtures: If no single solvent is ideal, consider a binary solvent system (e.g., Ethanol/Water, Toluene/Heptane). Dissolve the compound in the "good" solvent (in which it is highly soluble) at its boiling point, and then add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the good solvent to redissolve the precipitate and then allow the mixture to cool slowly.

Guide 2: Step-by-Step Recrystallization Protocol

This workflow provides a self-validating system for purifying 2-Chloro-6-phenoxybenzonitrile once a suitable solvent has been identified.

G cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation & Drying cluster_verify Verification A 1. Dissolution Dissolve impure compound in minimum boiling solvent. B 2. Hot Filtration (Optional) If insoluble impurities exist, filter the hot solution. A->B Insoluble impurities present C 3. Slow Cooling Allow solution to cool slowly to room temperature. A->C No insoluble impurities B->C D 4. Ice Bath Chill in an ice bath to maximize crystal yield. C->D E 5. Vacuum Filtration Collect crystals on a Büchner funnel. D->E F 6. Washing Wash crystals with a small amount of ice-cold solvent. E->F G 7. Drying Dry crystals under vacuum to remove all solvent. F->G H 8. Purity Analysis Assess purity via HPLC, GC, or melting point. G->H

Caption: A standard workflow for the recrystallization of an organic solid.

  • Dissolution: In a flask, add the impure 2-Chloro-6-phenoxybenzonitrile and a boiling chip. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring, until the solid just dissolves. It is crucial to use the minimum amount of boiling solvent to ensure the solution is saturated.[1]

  • Decolorization/Hot Filtration (if necessary): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes. If there are insoluble solid impurities, perform a hot gravity filtration to remove them.[3]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is vital as it promotes the formation of large, pure crystals, leaving impurities behind in the solution.[4] Rapid cooling can trap impurities.

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash away any mother liquor adhering to the crystals. Reapply the vacuum to pull the wash solvent through.

  • Drying: Allow the crystals to dry on the filter with the vacuum on for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven until a constant weight is achieved.

  • Purity Verification: Determine the melting point and/or run an HPLC or GC analysis to confirm the purity of the final product.

Guide 3: Troubleshooting Low Purity

This section addresses specific problems and provides a logical path to a solution.

Troubleshooting_Low_Purity Start Low Purity Detected OilyCrystals Symptom: Crystals are oily or sticky Start->OilyCrystals DiscoloredCrystals Symptom: Crystals are colored Start->DiscoloredCrystals LowMP Symptom: Broad or low melting point Start->LowMP KnownImpurity Symptom: Known impurity detected by HPLC/GC Start->KnownImpurity Cause_Solvent Possible Cause: Residual Solvent / Trapped Mother Liquor OilyCrystals->Cause_Solvent Cause_Charcoal Possible Cause: Colored impurities present DiscoloredCrystals->Cause_Charcoal LowMP->Cause_Solvent Cause_Cooling Possible Cause: Cooling was too rapid LowMP->Cause_Cooling Cause_Solubility Possible Cause: Impurity has similar solubility profile KnownImpurity->Cause_Solubility Sol_Dry Solution: Dry longer under vacuum. Re-wash with ice-cold solvent. Cause_Solvent->Sol_Dry Sol_Recrystallize Solution: Re-dissolve and cool slowly. Scratch flask to induce nucleation. Cause_Cooling->Sol_Recrystallize Sol_Charcoal Solution: Re-dissolve, treat with activated charcoal, hot filter. Cause_Charcoal->Sol_Charcoal Sol_Rescreen Solution: Screen for a new solvent system. Consider column chromatography. Cause_Solubility->Sol_Rescreen

Caption: Decision tree for troubleshooting low purity in crystallization.

Scenario 1: Purity is slightly low (e.g., 98-99%), product appears crystalline.

  • Possible Cause: Minor amounts of trapped mother liquor.

  • Solution: Perform a second recrystallization. The purity of the compound generally increases with each successive recrystallization, although some product will be lost each time.[4] Ensure the crystals are properly washed with a minimal amount of ice-cold solvent after filtration.

Scenario 2: Product is an oil or fails to crystallize.

  • Possible Cause: The compound may be "oiling out." This happens when the saturated solution's temperature is above the melting point of the solute, or if the concentration of impurities is very high, depressing the melting point.

  • Solution:

    • Re-heat the solution until the oil dissolves completely.

    • Add slightly more solvent to lower the saturation point.

    • Allow the solution to cool much more slowly. Vigorous scratching of the inside of the flask with a glass rod at the solvent line can often induce nucleation and prevent oiling out.

    • If the problem persists, a different solvent is required.

Scenario 3: Significant known impurity is present after crystallization.

  • Possible Cause: The chosen solvent is not effective at separating the impurity from the product because their solubility characteristics are too similar.

  • Solution:

    • Re-screen for a new solvent: A systematic re-evaluation of solvents is necessary.

    • Consider an alternative purification method: If no suitable crystallization solvent can be found, purification by column chromatography may be necessary to remove the persistent impurity.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • Asim, M., & Siddiqui, H. L. (2023). Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wikipedia. (2024). Recrystallization (chemistry). [Link]

  • Al-Dahhan, W. H. (2021). Experimental No. (4) Recrystallization. [Link]

  • Google Patents. (2020).
  • Google Patents. (1967). US3351651A - Process for preparing 2, 6-dichloro-benzonitrile.
  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]

  • Stenutz. (n.d.). 2-chloro-6-phenoxybenzonitrile. [Link]

  • PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile. [Link]

  • Physical Chemistry Research. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. [Link]

  • Google Patents. (2013). CN103382166B - Method for preparing 2, 6-dichlorobenzonitrile.
  • ACS Publications. (2022). Design and Optimization of the Single-Stage Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. [Link]

  • ScienceDirect. (n.d.). Organic volatile impurities in pharmaceuticals. [Link]

  • ResearchGate. (2016). (PDF) Analytical Techniques for Scientists. [Link]

  • Pharmaffiliates. (n.d.). Benzonitrile-impurities. [Link]

  • European Medicines Agency. (2019). Q3C (R6) Step 5 - impurities: guideline for residual solvents. [Link]

Sources

separation of 2-Chloro-6-phenoxybenzonitrile from byproducts via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SEP-CN-26-PH Subject: Separation of 2-Chloro-6-phenoxybenzonitrile from byproducts via column chromatography Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open[1]

Case Overview & Chemistry Profile

You are attempting to isolate 2-Chloro-6-phenoxybenzonitrile (Target) from a crude reaction mixture, likely resulting from a Nucleophilic Aromatic Substitution (


) of 2,6-dichlorobenzonitrile with phenol.

To successfully separate these components, you must understand the physicochemical "personality" of your mixture.[2] The separation difficulty arises because the starting material and the product share a similar core structure (benzonitrile) and low polarity.

The Mixture Profile (The "Enemies")
ComponentRoleRelative Polarity (Silica)Elution Order (Hex/EtOAc)Physicochemical Note
2,6-Dichlorobenzonitrile Starting Material (SM)Low1 (Fastest)Highly lipophilic; often co-elutes with product if gradient is too steep.[1]
2-Chloro-6-phenoxybenzonitrile Target Product Medium-Low 2 The ether linkage adds slight polarity and significant molecular bulk compared to the chloro group.[1]
2,6-Diphenoxybenzonitrile Over-reaction ByproductMedium3Bulky bis-ether.[1] Often trails the product significantly due to size and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-interaction with silica.
Phenol ReagentHigh (Variable)4 (or Streaking)Critical Issue: Acidic -OH group causes severe tailing/streaking that can contaminate the target.[1]

Pre-Column Protocol: The "Phenol Fix"

STOP. Before you pack your column, you must remove the residual phenol. Phenol has a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 of ~10. If you load it onto silica, it will streak across your product fractions, ruining the separation.[3]
Mandatory Workup Procedure

Do not rely on the column to remove phenol.

  • Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc).

  • Base Wash: Wash the organic layer 2x with 1M NaOH (or 10% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
    • Mechanism:[1][4][5][6] Deprotonates phenol into water-soluble phenoxide.[1] The benzonitriles remain neutral and stay in the organic layer.

  • Brine Wash: Wash 1x with saturated brine to remove trapped water.[1]

  • Dry: Dry over anhydrous

    
     and concentrate.
    

Chromatography Method Development

A. Mobile Phase Selection

For this specific separation, standard Hexane/EtOAc is often sufficient, but Toluene is the secret weapon if resolution is poor.

  • Standard System: Hexanes / Ethyl Acetate (Gradient).[1][7]

  • High-Selectivity System: Toluene / Hexanes (Isocratic or Gradient).[1]

    • Why? Toluene interacts with the

      
      -systems of the aromatic rings. Since the SM has one ring and the product has two (linked by oxygen), Toluene often amplifies the separation factor (
      
      
      
      ) better than simple polarity-based solvents.
B. The "Golden" Gradient (Hexane/EtOAc)

Assumes a standard flash cartridge (e.g., 12g - 40g silica).

  • Equilibration: 100% Hexanes (3 CV - Column Volumes).

  • Hold: 0% to 2% EtOAc (2 CV). Elutes unreacted 2,6-dichlorobenzonitrile.[1]

  • Ramp: 2% to 10% EtOAc over 10 CV. Elutes Target.

  • Flush: Ramp to 30% EtOAc. Elutes bis-phenoxy impurities.[1]

C. Visualization Logic
  • UV: 254 nm (Strong absorption for all benzonitriles).[1]

  • Stain: Not usually necessary, but

    
     will stain the phenol/ether rings if UV is ambiguous.
    

Workflow Diagrams

Diagram 1: Purification Decision Tree

This logic gate determines your solvent strategy based on Thin Layer Chromatography (TLC) results.[1]

SeparationLogic cluster_legend Key Start Crude Mixture Analysis (TLC) CheckPhenol Does Phenol Streak exist? Start->CheckPhenol Wash Perform 1M NaOH Wash CheckPhenol->Wash Yes TLC_Check Check Delta Rf (SM vs Product) CheckPhenol->TLC_Check No Wash->TLC_Check GoodSep Delta Rf > 0.15 (Hex/EtOAc) TLC_Check->GoodSep Clear Separation BadSep Delta Rf < 0.10 (Co-elution) TLC_Check->BadSep Spots Overlap MethodA Method A: Hexane/EtOAc Gradient (0-10%) GoodSep->MethodA MethodB Method B: Toluene/Hexane (High Selectivity) BadSep->MethodB Legend Red: Critical Stop | Green: Proceed | Blue: Decision

Caption: Decision tree for selecting the optimal purification route based on initial TLC analysis.

Troubleshooting & FAQs

Q1: My Starting Material (2,6-dichloro) and Product are co-eluting. What now?

Diagnosis: The polarity difference between the chloro- and phenoxy- groups is insufficient for the silica/solvent interaction you are using.[1] The Fix: Switch to Solvent Selectivity Group VII (Aromatic Hydrocarbons) .

  • Run a TLC using 100% Toluene or 50% Toluene/Hexane.[1]

  • Toluene exploits the "stacking" interactions with the extra phenyl ring in your product.[1] The 2,6-dichlorobenzonitrile (single ring) will interact differently than the 2-chloro-6-phenoxybenzonitrile (dual ring system).[1]

Q2: I see "Ghost Peaks" or smearing across the baseline.

Diagnosis: This is almost certainly residual phenol.[1] The Fix:

  • If you have already run the column: Collect the smeared fractions, dissolve in EtOAc, and perform the NaOH wash described in Section 2.

  • If you haven't run the column: Do not proceed until the crude is washed.[1]

  • Emergency Column Fix: Add 1% Acetic Acid to your mobile phase.[1] This keeps the phenol protonated and tightens the band, preventing it from bleeding into your product, though removing it beforehand is far superior.

Q3: The product precipitates on the column.

Diagnosis: Benzonitriles can be highly crystalline and poorly soluble in pure Hexanes. The Fix:

  • Solid Load (Dry Load): Dissolve crude in minimal DCM, add Celite (ratio 1:2 crude:Celite), and rotovap to a free-flowing powder.[1] Load this powder on top of the column.

  • Solvent Modifier: Add 5% DCM to your Hexane mobile phase component (e.g., Solvent A = 95% Hexane / 5% DCM).[1] This maintains solubility without drastically altering polarity.[1]

Q4: How do I confirm I have the Mono-phenoxy and not the Bis-phenoxy?

Diagnosis: They have similar UV spectra.[1] The Fix:

  • TLC: The Bis-product (2,6-diphenoxy) is bulkier.[1] In pure non-polar solvents, it may actually move slower than the mono-product due to steric hindrance preventing efficient solvation, or faster if the two phenyl rings shield the nitrile. (Usually, Bis-substitution = lower Rf in this specific scaffold).[1]

  • NMR (Quick Check):

    • Target (Mono): You will see the specific splitting pattern of the central benzene ring (triplet/doublet integration 1:2).

    • Bis-product: The central ring protons become a singlet (or very tight multiplet) because the molecule becomes symmetric (2-position and 6-position are identical).[1]

Experimental Workflow

Workflow Reaction Reaction Complete (Crude Mix) Workup Workup: EtOAc / 1M NaOH Wash Reaction->Workup Remove Phenol Dry Dry (Na2SO4) & Concentrate Workup->Dry Load Solid Load (Celite/Silica) Dry->Load Prevent precip. Column Flash Column 0-10% EtOAc/Hex Load->Column Pool Pool Pure Fractions (Check NMR) Column->Pool Isolate Target

Caption: Step-by-step experimental workflow from reaction termination to isolated product.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978).[1][8] "Rapid chromatographic technique for preparative separations with moderate resolution". Journal of Organic Chemistry, 43(14), 2923–2925.[8] Link

  • Reich, H. J. (2017).[1] "Flash Chromatography Solvents and Solvent Selectivity". University of Wisconsin-Madison Chemistry.[1] Link

  • BenchChem Application Notes. (2025). "Synthesis of 2-Aryloxymethylbenzonitriles and Purification Protocols". BenchChem Technical Library. Link

  • Biotage. (2023).[1] "Using TLC to Scout Flash Chromatography Solvents". Biotage Blog. Link

Sources

overcoming steric hindrance in 2,6-disubstituted benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to function as a dynamic troubleshooting manual for researchers encountering failure modes in the synthesis of sterically hindered 2,6-disubstituted benzonitriles.

Ticket ID: #CN-26-ORTHO Topic: Overcoming Steric Hindrance in 2,6-Disubstituted Benzonitrile Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The "Ortho-Ortho" Blockade: Executive Summary

Synthesizing benzonitriles with substituents at both the 2- and 6-positions (e.g., 2,6-dimethyl, 2,6-diisopropyl) presents a unique kinetic challenge. The linear nature of the cyano group (


) theoretically minimizes steric clash, but the transition states  required to install it are highly sensitive to crowding.
  • The Problem: Classical nucleophilic substitutions (Rosenmund-von Braun) fail because the copper(I) cyanide complex cannot access the steric pocket at the high temperatures required.

  • The Failure Mode: Most researchers see dehalogenation (reduction of Ar-X to Ar-H) or homocoupling (Ar-Ar) rather than cyanation.

  • The Solution: You must switch from "forcing" conditions to "facilitated" pathways. We recommend Nickel-Catalyzed Cyanation as the primary protocol for halides, and Amide Dehydration as the most robust "backdoor" route.

Decision Matrix: Select Your Pathway

Before starting, verify your starting material and steric severity. Use this logic flow to determine the correct protocol.

G Start Starting Material Halide Aryl Halide (Cl, Br, I) Start->Halide Aniline Aniline (NH2) Start->Aniline Amide Primary Amide (CONH2) Start->Amide Steric Steric Bulk Level? Halide->Steric Sandmeyer PROTOCOL C: Modified Sandmeyer (CuCN / MeCN) Aniline->Sandmeyer Dehydration PROTOCOL D: Amide Dehydration (TFAA / Pyridine) Amide->Dehydration Mild Moderate (e.g., 2,6-Me) Steric->Mild Low/Med Severe Severe (e.g., 2,6-iPr) Steric->Severe High PdCat PROTOCOL B: Pd-Catalyzed Cyanation (Buchwald Precatalysts) Mild->PdCat NiCat PROTOCOL A: Ni-Catalyzed Cyanation (Zn(CN)2 / DMAP) Severe->NiCat

Figure 1: Synthetic pathway selection based on substrate availability and steric demand.

Protocol A: Nickel-Catalyzed Cyanation (Recommended for High Sterics)

Why this works: Unlike Palladium, Nickel has a smaller atomic radius and can access crowded centers more easily. The addition of DMAP is the critical "hack"—it activates the polymeric


, breaking it into monomeric, reactive cyanide species that the catalyst can accept.
Reagents & Stoichiometry
ComponentEquiv.Role
Aryl Halide (Br/Cl) 1.0Substrate

0.6Cyanide source (Less toxic than KCN, safer handling)

0.05Precatalyst (Cheap, air-stable)
dppf 0.10Ligand (Large bite angle stabilizes Ni)
Zn Powder 0.20Reductant (Regenerates Ni(0))
DMAP 0.40CRITICAL: Activates Zn(CN)2
DMAc 0.5 MSolvent (High boiling, polar)
Step-by-Step Methodology
  • Catalyst Prep: In a glovebox or under Argon, combine

    
     (5 mol%) and dppf (10 mol%) in DMAc. Stir for 15 mins until the solution turns deep red/orange (formation of 
    
    
    
    ).
  • Activation: Add Zn powder (20 mol%). Stir for 30 mins. The solution may darken (generation of active Ni(0)).

  • Substrate Addition: Add the 2,6-disubstituted aryl halide (1.0 equiv),

    
     (0.6 equiv), and DMAP  (40 mol%).
    
  • Reaction: Seal the vessel. Heat to 80°C for 12–16 hours.

    • Note: Do not exceed 100°C; high temps promote dehalogenation in this system.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 1M NaOH (to quench excess cyanide) followed by brine. Dry over

    
    .[1][2][3]
    

Troubleshooting Protocol A:

  • Symptom: Starting material remains, catalyst turned black (precipitated).

    • Fix: Oxygen ingress killed the catalyst. Ensure rigorous degassing of DMAc (sparge with Ar for 30 mins).

  • Symptom: Product is formed but yield is low (<30%).

    • Fix: Increase DMAP loading to 1.0 equiv. Steric bulk hinders the transmetallation step; DMAP accelerates cyanide transfer.

Protocol D: The "Backdoor" Route (Amide Dehydration)

Why this works: If the metal-catalyzed route fails due to electronic deactivation or extreme sterics, this is the failsafe. It converts a primary amide (


) directly to a nitrile (

). This reaction is insensitive to steric hindrance because the elimination is intramolecular.
Reagents & Stoichiometry
ComponentEquiv.Role
Primary Amide 1.0Precursor
TFAA 1.2Dehydrating agent (Trifluoroacetic anhydride)
Pyridine 2.5Base (Sponge for acid)
Dichloromethane 0.2 MSolvent
Step-by-Step Methodology
  • Setup: Dissolve the 2,6-disubstituted benzamide in dry DCM under

    
    . Cool to 0°C .[3]
    
  • Addition: Add Pyridine (2.5 equiv). Then, add TFAA (1.2 equiv) dropwise over 10 minutes.

    • Observation: Fuming may occur; control exotherm.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3 hours.

  • Monitoring: Check TLC. The amide is usually much more polar than the nitrile.

  • Workup: Quench with saturated

    
     (gas evolution!). Extract with DCM.
    

Troubleshooting Protocol D:

  • Symptom: Reaction stalls at intermediate.

    • Fix: The intermediate is likely the O-trifluoroacetyl imidate. Heat the reaction to 40°C (reflux DCM) to force the elimination.

  • Symptom: Substrate is acid-sensitive.

    • Alternative: Use Burgess Reagent (1.2 equiv) in THF at RT. It is neutral and mild.

FAQ & Troubleshooting Database

Q1: Why not use the Sandmeyer reaction? It's cheaper. A: The Sandmeyer is viable but risky for 2,6-disubstituted systems. The formation of the diazonium salt is often stable, but the cyanation step (reaction with CuCN) requires a radical mechanism that is easily disrupted by sterics, leading to phenol formation (reaction with water) or reduction. Use Sandmeyer only if you already have the aniline and are comfortable handling diazonium intermediates.

Q2: I see "Dehalogenation" (Ar-H) instead of Cyanation (Ar-CN). Why? A: This is the most common failure mode in Pd/Ni catalysis.

  • Cause: The rate of reductive elimination (forming Ar-CN) is slower than the rate of

    
    -hydride elimination or protodemetallation from the solvent.
    
  • Fix:

    • Switch Solvent: Move from DMF/DMAc to Toluene/Water (biphasic) or Dioxane.

    • Remove Protons: Ensure the system is strictly anhydrous (unless using a biphasic surfactant system).

    • Increase Catalyst Concentration: Higher [Ni] favors the bimolecular reaction with cyanide over the unimolecular decay.

Q3: Can I use


 instead of 

?
A: Yes, and it is non-toxic. However, ferrocyanide is insoluble in organic solvents. You must use a biphasic system (Toluene/Water 1:1) with a phase transfer catalyst (TBAB) or a specialized catalyst system (e.g., Pd-catalyst with Buchwald ligands like XPhos). For pure organic solubility,

is superior.

Q4: My product is volatile (e.g., 2,6-difluorobenzonitrile). How do I isolate it? A: Do not use Rotavap vacuum.

  • Fix: Extract into Pentane or Diethyl Ether. Wash with water.[1][2][3][4][5] Dry. Carefully distill the solvent off at atmospheric pressure using a Vigreux column, or purify via sublimation if the product is solid.

References

  • Nickel-Catalyzed Cyanation (Zn(CN)2/DMAP): Zhang, X., et al. "General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAP."[6] Organic Letters, 2017.[6][7] Link

  • Palladium-Catalyzed Cyanation (Buchwald): Senecal, T. D., et al.[8] "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides." Angewandte Chemie Int.[8] Ed., 2013.[8] Link[8]

  • Amide Dehydration (Pd-Catalyzed Transfer): Okabe, H., et al. "Acceptor-Controlled Transfer Dehydration of Amides to Nitriles."[5] Organic Letters, 2019.[5] Link

  • Non-Toxic Cyanation (Ferrocyanide): Schareina, T., et al. "Improved Potassium Hexacyanoferrate(II)-Catalyzed Cyanation of Aryl Bromides." Journal of Organometallic Chemistry, 2004. Link

  • Sandmeyer Review: Beletskaya, I. P., et al. "Copper in Cross-Coupling Reactions." Chemical Reviews, 2008. Link

Sources

stability of 2-Chloro-6-phenoxybenzonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Reactivity Guide for 2-Chloro-6-phenoxybenzonitrile

Executive Technical Summary

The Core Challenge: 2-Chloro-6-phenoxybenzonitrile presents a dichotomy in stability due to its 2,6-disubstitution pattern.[1]

  • Steric Shielding (Acidic Resistance): The bulky chloro and phenoxy groups flanking the nitrile (-CN) creates significant steric hindrance. This renders the molecule surprisingly resistant to standard acidic hydrolysis, often requiring forcing conditions to convert to the amide or acid.

  • Electronic Activation (Basic Instability): Conversely, the strong electron-withdrawing nature of the nitrile group activates the ortho-chlorine toward Nucleophilic Aromatic Substitution (

    
    ). Under basic conditions, you face a high risk of displacing the chlorine atom (degradation) rather than just hydrolyzing the nitrile.
    

Quick Diagnostic:

  • Acidic Issue: "My reaction is too slow / No conversion."

  • Basic Issue: "I see unexpected by-products / The chlorine is gone."

Diagnostic Decision Tree

Use this flowchart to identify the root cause of stability issues in your workflow.

StabilityFlowchart Start Start: Observed Issue Condition What is the pH condition? Start->Condition Acid Acidic (pH < 4) Condition->Acid Base Basic (pH > 9) Condition->Base AcidSymp Symptom: Low Conversion to Amide/Acid Acid->AcidSymp BaseSymp Symptom: New Peak (M-18 or M-36) Loss of Cl Base->BaseSymp AcidRoot Root Cause: Steric Inhibition (2,6-disubstitution) AcidSymp->AcidRoot BaseRoot Root Cause: SnAr Reaction (Cl displacement by OH-) BaseSymp->BaseRoot AcidSol Solution: Increase T (>100°C) Use 70%+ H2SO4 AcidRoot->AcidSol BaseSol Solution: Lower T (<40°C) Use mild base (Carbonate) BaseRoot->BaseSol

Caption: Diagnostic logic for identifying degradation vs. kinetic inhibition based on pH conditions.

Acidic Conditions: Troubleshooting & FAQs

Context: In acidic media, the primary challenge is kinetic inertness . The nitrile carbon is shielded by the ortho-chloro and ortho-phenoxy groups, preventing water attack.

Q1: I am refluxing in 1M HCl, but the starting material is unchanged. Is it stable? A: Yes, it is too stable. 1M HCl at reflux is often insufficient for 2,6-disubstituted benzonitriles.[1] The steric bulk prevents the formation of the imidate intermediate.

  • Recommendation: Switch to 70-80%

    
     or a mixture of Acetic Acid/HCl at temperatures >100°C. The protonation of the nitrile requires a highly acidic medium to overcome the steric barrier [1].
    

Q2: Will the ether (phenoxy) linkage cleave in acid? A: Generally, no. Diaryl ethers are robust against non-oxidizing acids (HCl,


).[1] However, avoid hydrobromic acid (HBr) or hydroiodic acid (HI) at high temperatures, as these are specific reagents for ether cleavage.[1]

Protocol: Acid Stress Test (Validation) To confirm if your molecule is degrading or just unreactive:

  • Dissolve 50 mg in 1 mL Acetic Acid + 1 mL 6M HCl.

  • Heat to 80°C for 4 hours.

  • Analyze by HPLC:

    • Result A (Stable/Unreactive): Single peak at RT of parent.[1]

    • Result B (Hydrolysis): New peak at lower RT (Amide).[1]

    • Result C (Degradation): Multiple peaks (rare in these conditions).[1]

Basic Conditions: Troubleshooting & FAQs

Context: In basic media, the molecule is chemically labile . The nitrile group acts as an electron-withdrawing group (EWG), activating the ring.

Q3: I see a new impurity with a mass of M-16 or M-34 in base. What is it? A: This is likely the product of Nucleophilic Aromatic Substitution (


) .[2][3]
  • Mechanism: The hydroxide ion (

    
    ) attacks the carbon bearing the chlorine (C-2). The nitrile group (at C-1) stabilizes the transition state (Meisenheimer complex).[4]
    
  • Result: Displacement of Chloride (

    
    ) by Hydroxyl (
    
    
    
    ), forming 2-hydroxy-6-phenoxybenzonitrile [2][3].
  • Note: Displacement of the phenoxy group is less likely but possible under extreme forcing conditions.

Q4: Can I hydrolyze the nitrile to the acid without losing the chlorine? A: It is difficult. Standard basic hydrolysis (NaOH/Heat) favors


 because the activation energy for displacing the chlorine (activated by ortho-CN) is often lower than for the sterically hindered nitrile hydrolysis.
  • Strategy: Use peroxide-assisted hydrolysis (Radziszewski reaction).[1]

    
     is a smaller, more potent nucleophile for the nitrile carbon at lower pH (pH 9-10) and temperatures, minimizing 
    
    
    
    competition.

Reaction Pathway Visualization:

ReactionPathways cluster_legend Legend SM 2-Chloro-6-phenoxybenzonitrile (Starting Material) Amide Amide Intermediate (Hydrolysis) SM->Amide Acid (H+) High T SnArProd 2-Hydroxy-6-phenoxybenzonitrile (Degradation Product) SM->SnArProd Base (OH-) SNAr Attack at C-Cl AcidProd Benzoic Acid Product (Desired) Amide->AcidProd H2O key1 Green = Desired Hydrolysis key2 Red = Undesired Substitution

Caption: Competitive pathways. Note the high risk of SnAr (Red) under basic conditions.

Summary of Stability Data

ConditionStability RatingPrimary Product/RiskRecommended Action
Dilute Acid (RT) High (Inert)None (No Reaction)Safe for storage/handling.[1]
Conc. Acid (High T) ModerateAmide -> Acid (Hydrolysis)Use for intended synthesis of acid deriv.[1]
Dilute Base (RT) Low/ModerateSlow

(Cl displacement)
Monitor Cl content carefully.
Strong Base (High T) Unstable 2-Hydroxy-6-phenoxybenzonitrileAvoid. Use oxidative hydrolysis if needed.[1]

References

  • Abbas, K. A. (2008).[1][5] Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions. Zeitschrift für Naturforschung A.

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • Santa Cruz Biotechnology. 2-Chloro-6-phenoxybenzonitrile Product Data. [1]

  • PubChem. 2-Chloro-6-benzyloxybenzonitrile (Structural Analog Data).

Sources

Technical Support Center: Resolving Color Impurities in 2-Chloro-6-phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the Advanced Technical Support Center. This guide addresses a critical quality attribute in the synthesis of 2-Chloro-6-phenoxybenzonitrile (CPB) : the persistence of color impurities (yellow, red, or brown) in the final product.

While CPB should be a white to off-white crystalline solid , color contamination indicates the presence of specific impurities—typically oxidation products (quinones), unreacted nitro-precursors, or polymerization artifacts. These impurities can compromise downstream applications, particularly in pharmaceutical intermediate coupling or high-precision agrochemical formulations.

This guide provides a diagnostic troubleshooting framework, mechanistic insights into impurity formation, and validated remediation protocols.

Diagnostic Troubleshooting (Q&A)

Q1: My final product has a persistent reddish-brown tint. What is the cause?

Diagnosis: This is likely due to Phenol Oxidation (Quinone Formation) . Mechanism: The synthesis involves the reaction of 2,6-Dichlorobenzonitrile with Phenol (or Sodium Phenoxide) under basic conditions. If the reaction atmosphere is not strictly inert (Nitrogen/Argon), or if the phenol feedstock is aged, phenol oxidizes to 1,4-benzoquinone or coupled diphenoquinones. These species are intensely colored (red/brown) even at ppm levels. Immediate Action:

  • Verify the age and color of your Phenol starting material.

  • Ensure the reaction vessel is thoroughly purged with Nitrogen before heating.

  • Remediation: See Protocol A: Activated Carbon Decolorization.

Q2: The product is bright yellow. Recrystallization isn't removing it.

Diagnosis: Contamination from 2-Chloro-6-nitrobenzonitrile .[1][2] Mechanism: The starting material, 2,6-Dichlorobenzonitrile, is often synthesized from 2-chloro-6-nitrobenzonitrile.[1][3] If your starting material was not


 pure, traces of the nitro-precursor remain. Nitro compounds are deeply yellow and often co-crystallize with the product due to structural similarity.
Alternative Diagnosis:  Formation of 2,6-Diphenoxybenzonitrile  (bis-substitution) usually yields a white solid, but if mixed with solvent degradation products (from DMF/DMSO), it can appear yellow.
Remediation: 
  • Check the CoA of your 2,6-Dichlorobenzonitrile.[3][4]

  • Remediation: Perform a solvent switch recrystallization (See Protocol B). Nitro impurities often have different solubility profiles in alcohol/water mixtures compared to the target CPB.

Q3: I see dark tarry specks or a "dirty" gray look.

Diagnosis: Thermal decomposition or Polymerization . Mechanism: Overheating the reaction (


) or prolonged reaction times in DMF can lead to solvent decomposition (releasing dimethylamine) and polymerization of the nitrile functionality.
Remediation: 
  • Limit reaction temperature to

    
    .
    
  • Remediation: Hot filtration through a Celite pad is required before crystallization to physically remove insoluble tars.

Mechanistic Visualization

Understanding the chemical pathways is crucial for prevention. The diagram below illustrates the primary synthesis route and the specific side-reactions leading to color.

ReactionPathways Start 2,6-Dichlorobenzonitrile + Phenol + Base Target TARGET PRODUCT 2-Chloro-6-phenoxybenzonitrile (White Solid) Start->Target SNAr (100-110°C) Impurity_Quinone IMPURITY 2 (Red/Brown) Benzoquinones (From Phenol Oxidation) Start->Impurity_Quinone O2 Exposure Impurity_Bis IMPURITY 3 (White/Yellow) 2,6-Diphenoxybenzonitrile (Over-reaction) Start->Impurity_Bis Excess Phenol / High Temp Impurity_Nitro IMPURITY 1 (Yellow) 2-Chloro-6-nitrobenzonitrile (From impure starting material) Impurity_Nitro->Target Co-crystallizes

Figure 1: Reaction pathway showing the target SNAr mechanism and parallel impurity formation routes leading to color contamination.

Validated Remediation Protocols

Protocol A: Activated Carbon Decolorization

Use this for Red/Brown impurities (Quinones) or general color removal.

Prerequisites:

  • Solvent: Ethanol (95%) or Methanol.

  • Adsorbent: Activated Carbon (Powdered, high surface area).

  • Filter Aid: Celite 545 or equivalent diatomaceous earth.

Step-by-Step:

  • Dissolution: Dissolve the crude, colored CPB in the minimum amount of boiling Ethanol. (Approx. 5-7 mL per gram of product).

  • Adsorption: Remove heat source (Safety: Ethanol is flammable). Add Activated Carbon (5-10% by weight of the crude mass).

    • Tip: Do not add carbon to boiling solvent; it will foam over. Cool slightly first.

  • Digestion: Re-attach condenser and reflux gently for 15–20 minutes. This allows time for large colored molecules to adsorb into the carbon pores.

  • Hot Filtration:

    • Prepare a pre-warmed Buchner funnel with a bed of Celite.

    • Filter the mixture while hot. If it cools, the product will crystallize in the filter.[5]

  • Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, then chill to

    
    .
    
  • Collection: Filter the white crystals and wash with cold Ethanol.

Protocol B: Solvent-Switch Recrystallization

Use this for Yellow impurities (Nitro compounds) or if Protocol A fails.

Theory: Nitro-impurities often have higher solubility in lipophilic solvents than the target product. A binary solvent system forces the product out while keeping impurities in solution.

Step-by-Step:

  • Dissolve: Dissolve crude CPB in warm Acetone (highly soluble).

  • Precipitate: Slowly add Water dropwise to the warm solution until a persistent cloudiness appears.

  • Re-dissolve: Add just enough Acetone to make the solution clear again.

  • Crystallize: Let the vessel stand undisturbed. As it cools, CPB will crystallize out. The more polar nitro-impurities tend to stay in the acetone-water mother liquor.

  • Wash: Filter and wash with a 1:1 Acetone/Water mixture (cold).

Quantitative Data & Specifications

Use the table below to benchmark your purification results.

ParameterSpecification (Target)Common DeviationsCause of Deviation
Appearance White to Off-White Crystalline SolidYellow NeedlesNitro-impurity co-crystallization
Appearance White to Off-White Crystalline SolidRed/Brown PowderPhenol oxidation (Quinones)
Melting Point


(Broad range)
Mixed impurities (Bis-phenoxy + solvent)
Solubility Soluble in DCM, Acetone, Hot EtOHInsoluble Black SpecksPolymerized tars / Inorganic salts
Purity (HPLC)


Incomplete reaction or bis-substitution

Troubleshooting Logic Tree

Follow this decision tree to determine the correct purification strategy.

TroubleshootingTree Start Start: Colored Impurity Detected Q_Color What is the color? Start->Q_Color RedBrown Red / Brown / Rust Q_Color->RedBrown Oxidation Yellow Bright Yellow Q_Color->Yellow Nitro/Bis Black Black / Tarry Q_Color->Black Tars Action_Carbon Protocol A: Activated Carbon Treatment (Removes Oxidized Phenols) RedBrown->Action_Carbon Action_Recryst Protocol B: Acetone/Water Recrystallization (Removes Nitro/Bis-products) Yellow->Action_Recryst Action_Filter Hot Filtration (Celite) then Recrystallization Black->Action_Filter Check Check Action_Carbon->Check Still Colored? Check->Action_Recryst Yes (Switch Solvents) Success Product Released Check->Success No (Pure)

Figure 2: Decision matrix for selecting the appropriate purification method based on visual inspection.

References

  • BenchChem. (2025).[6] Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Retrieved from

  • Asian Journal of Chemistry. (2012). Synthesis of 2-Aryloxymethylbenzonitriles. Vol 24, No. 11. Retrieved from

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Edition.
  • National Institutes of Health (NIH). Chlorination of Phenols and Formation of Quinones. Retrieved from

  • Google Patents. Process for preparation of 2,6-dichlorobenzonitrile (WO2020102716A1). (Details on nitro-precursor impurities). Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Core Mechanism

The Root Cause: Electronic Activation The central challenge in handling mercapto-benzonitriles (MBN), such as 4-mercaptobenzonitrile, lies in the electron-withdrawing nature of the nitrile (-CN) group. While typical alkyl thiols have a


 of ~10-11 and thiophenol has a 

of ~6.6, the para-cyano substitution stabilizes the thiolate anion, likely depressing the

to the 5.0–6.0 range.

Implication: At neutral pH (7.0), MBN exists predominantly as the thiolate anion (


). The thiolate is the active species in oxidative coupling. Therefore, MBN oxidizes to the disulfide dimer (

) significantly faster than standard thiols, even with trace oxygen.
Mechanism of Oxidative Dimerization

The following diagram illustrates the pathway you are trying to inhibit. Note the critical role of the thiolate anion and metal catalysis.[1]

MBN_Oxidation Figure 1: Mechanism of MBN Oxidative Dimerization showing the critical role of pH and metal catalysis. MBN MBN Monomer (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) MBN->Thiolate Deprotonation (Fast at pH > 5) Radical Thiyl Radical (Ar-S•) Thiolate->Radical SET Oxidation Dimer Disulfide Dimer (Ar-S-S-Ar) Thiolate->Dimer Nucleophilic Attack on Radical/Dimer Radical->Dimer Radical Coupling (Irreversible) Base Base / pH > 5 Base->Thiolate Metals Trace Metals (Fe³⁺, Cu²⁺) Metals->Radical Catalysis Oxygen O₂ (Air) Oxygen->Radical

Part 2: Troubleshooting Guide (Q&A)

Scenario A: Synthesis & Reaction Optimization

Q: I am synthesizing 4-mercaptobenzonitrile via nucleophilic substitution, but I see ~30% dimer in my crude LC-MS. How do I stop this?

A: This occurs because the reaction conditions are likely basic.

  • Diagnosis: If you are using a precursor like 4-chlorobenzonitrile with sodium sulfide (

    
    ) or thiourea, the environment is alkaline. As soon as the thiol forms, it deprotonates and oxidizes.
    
  • Solution:

    • Degas Solvents: Sparge all solvents with Argon for 20 minutes before adding reagents.

      
       is the oxidant; remove it.
      
    • Add Chelators: Add 1 mM EDTA to your aqueous phase to sequester trace metals (Fe, Cu) that catalyze the oxidation.

    • In Situ Protection: Do not isolate the free thiol in base. Acidify the reaction mixture to pH < 4 immediately upon completion, under an inert atmosphere, before extraction.

Q: Can I use DTT (Dithiothreitol) to keep MBN reduced during the reaction?

A: Avoid DTT for MBN.

  • Reasoning: DTT works best at pH > 7.5. At this pH, MBN is highly unstable. Furthermore, DTT is a dithiol that can form mixed disulfides (

    
    ) with your product, complicating purification.
    
  • Recommendation: Use TCEP (Tris(2-carboxyethyl)phosphine) .[2] It is effective at acidic pH (pH 2–5), non-volatile, and does not form mixed disulfides.

Scenario B: Workup & Purification

Q: My product precipitates as a yellow solid during column chromatography. What is happening?

A: You are likely observing on-column oxidation. Silica gel is slightly acidic but often contains trapped oxygen and trace metals.

  • Fix:

    • Acidify the Eluent: Add 0.1% Acetic Acid or TFA to your mobile phase. This keeps the thiol protonated (

      
      ), which does not bind to silica as strongly as the anion and is less prone to oxidation.
      
    • Load under Argon: Flush the column with inert gas if possible.

    • Speed: Flash chromatography must be fast. Do not leave MBN on the column overnight.

Scenario C: Storage & Stability

Q: I stored my pure MBN in the fridge, and a week later it's 50% dimer. How do I store it?

A:

  • Solid State: Store under Argon/Nitrogen atmosphere.

  • Solution: If you must store it in solution, use an acidified solvent (e.g., MeOH with 0.1% HCl) and keep it frozen at -20°C. Never store MBN in DMSO, as DMSO is a mild oxidant that will convert thiols to disulfides over time.

Part 3: Experimental Protocols

Protocol 1: Recovery of Monomer from Dimer (Reduction)

Use this if you have accidentally formed the disulfide dimer and need to recover the thiol.

Reagents:

  • Zinc Dust (activated)

  • Acetic Acid (glacial)

  • Ethanol or Methanol

Procedure:

  • Dissolution: Dissolve the crude disulfide mixture in Ethanol (0.1 M concentration).

  • Activation: Add 5–10 equivalents of Zinc dust.

  • Acidification: Add Acetic Acid (20% v/v). The evolution of hydrogen gas (

    
    ) acts as the reducing agent and creates an inert blanket.
    
  • Reaction: Stir vigorously at room temperature for 1–4 hours. Monitor by TLC or LC-MS.

  • Filtration: Filter off the Zinc through a pad of Celite. Critical: Wash the pad with degassed solvent.

  • Concentration: Evaporate solvent under reduced pressure. Avoid heating above 40°C.

Protocol 2: Optimized Handling Workflow

The following decision tree outlines the logic for handling MBN to ensure maximum yield.

MBN_Workflow Figure 2: Decision Tree for MBN Handling to minimize dimerization. Start Start: MBN Synthesis/Handling Check_pH Check pH Environment Start->Check_pH Basic pH > 6 (Basic) Check_pH->Basic Reaction/Extraction Acidic pH < 4 (Acidic) Check_pH->Acidic Quench/Storage Action_Basic DANGER ZONE 1. Add TCEP immediately 2. Degas vigorously 3. Acidify ASAP Basic->Action_Basic Action_Acidic SAFE ZONE 1. Maintain pH < 4 2. Use 0.1% AcOH in solvents Acidic->Action_Acidic Purification Purification Step Action_Basic->Purification Action_Acidic->Purification Chromatography Flash Column? Purification->Chromatography Add_Acid Add 0.1% TFA/AcOH to Mobile Phase Chromatography->Add_Acid Yes Storage Storage: Solid under Ar or Frozen in Acid Chromatography->Storage No (Crystallization) Add_Acid->Storage

Part 4: Comparative Data

Table 1: Reducing Agent Selection for MBN

Select the right tool to prevent side reactions.

Reducing AgentWorking pH RangeReversibilitySuitability for MBNNotes
TCEP 1.5 – 8.5IrreversibleHigh Best choice. Works at low pH where MBN is stable.
DTT / BME > 7.5ReversibleLow Requires basic pH (promotes oxidation). Forms mixed disulfides.[1][2][3][4]
Zinc / AcOH < 4.0IrreversibleHigh Excellent for bulk recovery/reduction. Cheap.

> 9.0IrreversibleMedium Good reducing power, but high pH requires immediate quenching.
Phosphines (

)
Organic SolventsIrreversibleMedium Good for organic phase, but

byproduct can be hard to remove.

References

  • Acidity of Thiophenols: Thiophenol. Wikipedia. (Confirming

    
     of parent thiophenol is 6.62, establishing baseline for para-substituted acidity). Link
    
  • Redox Reactions of Thiols : 15.6: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. (Mechanistic overview of thiolate oxidation and disulfide exchange). Link

  • Reducing Agents : Quantification of Thiols and Disulfides. PMC. (Comparison of TCEP vs DTT and pH dependence). Link

  • MBN Surface Properties: Measuring Local pKa and pH Using Surface Enhanced Raman Spectroscopy of 4-Mercaptobenzoic Acid. ACS Langmuir. (Contextualizes the

    
     shifts of mercapto-benzo derivatives). Link
    
  • Oxidation Catalysis : Undergraduate Research Symposium: Oxidation of Thiols to Disulfides. ODU Digital Commons. (Discusses anionic oxidation processes). Link

Sources

Validation & Comparative

Comparative Characterization Guide: 1H NMR Analysis of 2-Chloro-6-phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Chemical Shifts for 2-Chloro-6-phenoxybenzonitrile Characterization Content Type: Publish Comparison Guide

Executive Summary & Technical Context

2-Chloro-6-phenoxybenzonitrile (CPBN) is a critical intermediate often synthesized via nucleophilic aromatic substitution (


) of 2,6-dichlorobenzonitrile (DCBN) or 2-chloro-6-fluorobenzonitrile with phenol.[1]

In drug discovery and agrochemical synthesis, the primary challenge in characterizing CPBN is distinguishing it from:

  • Unreacted Starting Material (DCBN): Which possesses a symmetric proton environment.[1]

  • Bis-phenoxy Impurity (2,6-diphenoxybenzonitrile): Resulting from over-substitution.[1]

  • Residual Phenol: The reagent used in excess.[1]

This guide provides a definitive 1H NMR characterization framework. Unlike simple peak listing, this protocol focuses on symmetry breaking and electronic shielding effects as the primary validation tools.[1]

Structural Logic & Expected Chemical Shifts

To validate the structure of CPBN, one must analyze the specific electronic environments created by the ortho-chloro and ortho-phenoxy substituents.

Mechanism of Shift Assignment
  • Symmetry Breaking: The starting material (DCBN) has a

    
     axis of symmetry, resulting in a simple 
    
    
    
    proton system (2 equivalent doublets, 1 triplet). CPBN is asymmetric , resulting in three distinct signals for the central benzonitrile ring.
  • Electronic Shielding (The "Phenoxy Effect"): The ether oxygen of the phenoxy group is a strong

    
    -donor.[1] This significantly shields the proton ortho to it (H-5) and para to it (H-3), moving them upfield relative to the electron-withdrawing chlorine side.
    
Comparative Data Table (CDCl3, 400 MHz)
CompoundProton AssignmentMultiplicityApprox.[1][2][3][4][5][6] Shift (

ppm)
Diagnostic Feature
2-Chloro-6-phenoxybenzonitrile (Product) H-5 (Ortho to OPh)Doublet (d)6.70 – 6.85 Key Indicator: Shielded by oxygen resonance.[1]
H-3 (Ortho to Cl)Doublet (d)7.40 – 7.55 Deshielded by Cl inductive effect.[1]
H-4 (Meta to both)Triplet (t) / dd7.30 – 7.45 Overlaps with phenoxy meta-protons.[1]
Phenoxy H-2'/6' Doublet (d)7.05 – 7.15 Ortho to ether linkage.[1]
Phenoxy H-3'/4'/5' Multiplet (m)7.20 – 7.45 Aromatic "hump".[1][3]
2,6-Dichlorobenzonitrile (Start.[1][7] Mat.) H-3, H-5Doublet (d)7.45 – 7.55Symmetric.[1]
H-4Triplet (t)7.55 – 7.65Slightly more deshielded than product.[1]
Phenol (Reagent) H-2, H-6Doublet (d)6.80 – 6.90Distinctive upfield region.[1]
OHBroad Singlet4.5 – 5.5Variable (concentration dependent).[1]

Note: Comparison data derived from standard substituent chemical shift increments (Curphy-Morrison) and verified against analogous diaryl ether spectra [1][2].

Experimental Protocol: Self-Validating NMR Workflow

This protocol ensures that the spectrum obtained is sufficient for purity analysis (limit of detection < 1%).[1]

Step 1: Sample Preparation
  • Solvent: Use CDCl3 (Chloroform-d) + 0.03% TMS.[1]

    • Why: CDCl3 minimizes H-bonding variance compared to DMSO-d6, keeping the phenol impurity OH peak distinct from aromatic signals.

  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Why: High concentration improves the signal-to-noise ratio for detecting the minor bis-substituted impurity (approx. <5%).[1]

  • Filtration: Filter through a cotton plug in a glass pipette to remove inorganic salts (KCl/NaCl) from the

    
     reaction.[1]
    
Step 2: Acquisition Parameters
  • Pulse Angle: 30° (standard zg30).[1]

  • Relaxation Delay (D1): Set to 5 seconds .

    • Critical: Aromatic protons often have T1 relaxation times of 2-4 seconds.[1] A short D1 will suppress the integration of isolated aromatic protons, leading to incorrect integration ratios (e.g., measuring 0.8H instead of 1.0H for the diagnostic H-5 doublet).

  • Scans (NS): Minimum 16 scans.

Step 3: Processing & Integration Logic
  • Reference: Set TMS to 0.00 ppm.

  • Calibrate Integration: Set the H-5 doublet (6.7–6.85 ppm) to an integral of 1.00 .

    • Reasoning: This is the most distinct peak, free from overlap with the complex phenoxy/chlorobenzonitrile multiplets.

  • Validation Check:

    • The sum of all other aromatic protons (7.0 – 7.6 ppm) must equal 7.00 (

      
       0.2).[1]
      
    • If the sum > 7.2, significant DCBN or Phenol remains.[1]

    • If the sum < 6.8, check for Bis-phenoxy impurity (which adds 5 protons but removes the H-3/H-5 distinct pattern).[1]

Visualization: Characterization Decision Tree

The following diagram outlines the logical flow for interpreting the NMR data during synthesis optimization.

NMR_Characterization_Flow Sample Crude Reaction Mixture (CDCl3 Prep) Scan Acquire 1H NMR (D1 = 5s) Sample->Scan Check_Symmetry Check 6.7 - 6.9 ppm Region Scan->Check_Symmetry Decision_1 Is there a doublet at ~6.8 ppm? Check_Symmetry->Decision_1 Yes_Product Product Formed (CPBN) Asymmetry Confirmed Decision_1->Yes_Product Yes No_SM Only signals > 7.4 ppm? (Symmetric Pattern) Decision_1->No_SM No Integration Integrate H-5 (6.8 ppm) = 1.0H Check remaining aromatic region Yes_Product->Integration Purity_Check Total Aromatic Integral Integration->Purity_Check Pure Integral = 8.0H Total (Pure CPBN) Purity_Check->Pure Sum = ~7.0H (Rest) Impurity_Phenol Integral > 8.0H (+ Broad Singlet @ 5.0) Purity_Check->Impurity_Phenol Sum > 7.2H Impurity_Bis Complex Multiplets only (No high-field doublet) Purity_Check->Impurity_Bis Pattern Mismatch

Figure 1: Logical decision tree for validating 2-Chloro-6-phenoxybenzonitrile synthesis via 1H NMR.

Troubleshooting & Advanced Verification

If the 1H NMR is ambiguous (e.g., due to overlapping multiplets in the 7.2–7.5 ppm region), use these secondary confirmation methods:

  • 13C NMR Verification:

    • Nitrile Carbon (CN): Look for the peak at ~112–114 ppm .[1]

    • C-O Carbon (C-6): The carbon attached to the phenoxy group will appear significantly downfield (~160 ppm ), distinct from the C-Cl carbon (~135 ppm ).[1]

  • Solvent Swap:

    • Switching to Benzene-d6 often resolves overlapping aromatic multiplets due to the anisotropic effect of the benzene solvent molecules interacting with the solute's

      
      -systems.[1]
      
References
  • PubChem. 2-Chloro-6-phenoxybenzonitrile Summary. National Library of Medicine.[1] Available at: [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for substituent chemical shift increments).

  • Reich, H. J. Proton NMR Chemical Shifts. University of Wisconsin-Madison.[1][2] Available at: [Link]

Sources

Vibrational Spectroscopy of 2-Chloro-6-phenoxybenzonitrile: A Comparative Guide to FTIR and Raman Techniques

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical development, highly functionalized aromatic nitriles such as 2-Chloro-6-phenoxybenzonitrile serve as critical synthetic intermediates, notably in the development of[1]. For researchers synthesizing these compounds, accurately assigning the nitrile (C≡N) stretch frequency is paramount for confirming structural integrity, assessing purity, and monitoring reaction progression.

This guide provides an objective, data-backed comparison of three dominant vibrational spectroscopy workflows—ATR-FTIR, Transmission FTIR (KBr), and Raman Spectroscopy —specifically tailored for the analysis of the sterically hindered nitrile group in 2-Chloro-6-phenoxybenzonitrile.

Mechanistic Grounding: Substituent Effects on the Nitrile Stretch

To interpret the spectroscopic data accurately, one must understand the quantum mechanical and steric forces governing the C≡N bond.

The nitrile stretching vibration, ν(C≡N), typically manifests as a sharp, intense band. In an unsubstituted benzonitrile, conjugation between the aromatic π-system and the C≡N triple bond lowers the stretching frequency to ~2230 cm⁻¹ compared to saturated aliphatic nitriles (~2250 cm⁻¹)[2].

However, in 2-Chloro-6-phenoxybenzonitrile, the ortho-substituents dramatically alter this baseline:

  • Steric Decoupling: The bulky ortho-chloro and ortho-phenoxy groups induce severe steric strain, forcing the aromatic ring out of coplanarity with the nitrile group. This physical twisting breaks the π-conjugation.

  • Inductive Effects: The strong electron-withdrawing inductive effect (-I) of the halogen and oxygen atoms draws electron density away from the ring, increasing the force constant of the C≡N bond[3].

The Result: The loss of conjugation and the strong inductive withdrawal shift the ν(C≡N) band to a higher frequency—typically observed between 2238 and 2241 cm⁻¹ —behaving more like an aliphatic nitrile than a standard conjugated aromatic nitrile.

Comparative Analysis: FTIR vs. Raman Spectroscopy

While both techniques probe molecular vibrations, their underlying physical principles dictate their efficacy for this specific molecule.[4].

Because the C≡N bond is both highly polar and highly polarizable, it yields strong signals in both modalities. However, the conjugated phenoxy system introduces unique analytical challenges[5].

Quantitative Performance Comparison
Analytical Techniqueν(C≡N) Position (cm⁻¹)Signal-to-Noise (S/N)Primary AdvantagePrimary Limitation
ATR-FTIR (Diamond) ~2238HighRapid, non-destructive screening with zero sample prep.Wavelength-dependent penetration depth artificially weakens the high-frequency C≡N peak.
Transmission FTIR (KBr) ~2241Very HighProvides absolute absorbance and true relative peak intensities.Destructive, moisture-sensitive, and prone to scattering artifacts if poorly prepped.
Raman (785 nm) ~2240Moderate to HighExceptionally sharp C≡N peak; immune to ambient moisture.High risk of baseline fluorescence from the aromatic phenoxy ring.

Experimental Methodologies (Self-Validating Protocols)

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems, incorporating internal checks to prevent false data acquisition.

Protocol A: ATR-FTIR (Attenuated Total Reflectance)

Best for: Rapid, routine purity checks during synthesis.

  • System Validation: Collect a background spectrum using the clean diamond crystal in ambient air. Causality: Verifying the single-beam energy profile ensures the crystal is free of micro-contaminants from previous runs, which could artificially skew the baseline.

  • Sample Application: Place ~2–5 mg of crystalline 2-Chloro-6-phenoxybenzonitrile directly onto the center of the diamond crystal.

  • Pressure Application: Lower the pressure anvil until the integrated clutch slips. Causality: The IR evanescent wave penetrates only 0.5–2.0 µm into the sample. Consistent, maximum pressure ensures intimate contact between the rigid solid and the crystal, preventing artificially weak signals.

  • Data Acquisition & Correction: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans). Apply an ATR correction algorithm post-run. Causality: Because penetration depth decreases at higher wavenumbers, the C≡N stretch (~2240 cm⁻¹) will appear disproportionately weak compared to the fingerprint region without this mathematical correction.

Protocol B: Transmission FTIR (KBr Pellet)

Best for: Publication-quality spectra and absolute intensity measurements.

  • Preparation: Mix ~1 mg of the analyte with ~100 mg of spectroscopic-grade, oven-dried KBr.

  • Trituration: Grind the mixture vigorously in an agate mortar for 2–3 minutes. Causality: The particle size must be reduced to less than the wavelength of the interrogating IR light (<2 µm). Failing to do so results in the Christiansen effect (anomalous dispersion) and Mie scattering, which cause severely sloping baselines.

  • Pressing: Transfer the powder to a 13 mm die and press at 10 tons under a vacuum for 5 minutes. Causality: The vacuum removes entrapped air and moisture, yielding a transparent, glass-like pellet that minimizes light scattering.

  • Validation & Acquisition: Collect the spectrum against a blank KBr pellet background to validate baseline transparency, then run the sample.

Protocol C: Raman Spectroscopy

Best for: Complementary structural confirmation and aqueous-tolerant analysis.

  • Calibration: Calibrate the spectrometer using a silicon wafer standard. Causality: Confirming the sharp Si peak at exactly 520.7 cm⁻¹ ensures the laser alignment and grating calibration are perfectly tuned before analyzing the unknown.

  • Excitation Selection: Select a 785 nm near-infrared laser. Causality: While a 532 nm laser provides higher scattering efficiency, the highly conjugated phenoxybenzonitrile system is highly prone to fluorescence under visible excitation. The 785 nm laser bypasses the electronic absorption bands, suppressing fluorescence[5].

  • Acquisition: Focus the laser onto the solid sample using a 50x objective and acquire data from 3200 to 200 cm⁻¹.

Spectroscopic Workflow Visualization

The following diagram maps the logical pathways and physical interactions differentiating these three spectroscopic techniques.

G Sample 2-Chloro-6-phenoxybenzonitrile (Solid Analyte) ATR ATR-FTIR (Diamond Crystal) Sample->ATR KBr Transmission FTIR (KBr Pellet) Sample->KBr Raman Raman Spectroscopy (785 nm Laser) Sample->Raman Dipole Detects Δ Dipole Moment (IR Active) ATR->Dipole KBr->Dipole Polarizability Detects Δ Polarizability (Raman Active) Raman->Polarizability Result_ATR ν(C≡N) ~2238 cm⁻¹ Surface Interaction Dipole->Result_ATR Result_KBr ν(C≡N) ~2241 cm⁻¹ Bulk Absorption Dipole->Result_KBr Result_Raman ν(C≡N) ~2240 cm⁻¹ Scattering Profile Polarizability->Result_Raman

Fig 1: Comparative spectroscopic workflows for nitrile stretch assignment.

References

1.[3] Choi, S., et al. "Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy." Chemistry – An Asian Journal, 2021.[Link] 2.[4] Gateway Analytical. "Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations." Gateway Analytical, 2021.[Link] 3.[2] Spectroscopy Online. "Organic Nitrogen Compounds IV: Nitriles." Spectroscopy, 2023.[Link] 4.[1] Kumarasinghe, I. R., & Woster, P. M. "Cyclic peptide inhibitors of lysine-specific demethylase 1 with improved potency identified by alanine scanning mutagenesis." European Journal of Medicinal Chemistry, 2018.[Link] 5.[5] Lab Manager. "FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?" Lab Manager, 2025.[Link]

Sources

A Comparative Guide to the Reactivity of 2,6-Dichlorobenzonitrile and 2-Chloro-6-phenoxybenzonitrile in SNAr

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe researchers encountering stalled reactions or incomplete polymerizations when utilizing 2,6-dichlorobenzonitrile (DCBN) as an electrophile. The root cause is almost always a failure to account for the drastic shift in chemical reactivity that occurs halfway through the reaction.

When DCBN undergoes Nucleophilic Aromatic Substitution (SNAr) with a nucleophile like phenol, it forms an intermediate: 2-chloro-6-phenoxybenzonitrile . This guide objectively compares the reactivity of the parent DCBN molecule against its mono-substituted derivative, explaining the mechanistic causality behind their differing behaviors and providing field-proven, self-validating protocols for both stages of substitution.

Mechanistic Causality: The Shift in Electrophilicity

Nucleophilic aromatic substitution relies on the stabilization of a negatively charged intermediate (the Meisenheimer complex) by strong electron-withdrawing groups (EWGs).

The Parent Electrophile: 2,6-Dichlorobenzonitrile (DCBN) DCBN is a highly activated electrophile[1]. The nitrile group (-CN) exerts both a strong inductive (-I) and resonance (-M) withdrawing effect, severely depleting the electron density of the aromatic ring at the ortho and para positions. Because both chlorine atoms are situated ortho to the nitrile, they are highly labile. The initial attack by a nucleophile (such as a phenoxide ion) is rapid and occurs at moderate temperatures (80 °C – 100 °C).

The Mono-Substituted Intermediate: 2-Chloro-6-phenoxybenzonitrile Once the first chlorine is replaced, the molecule transforms into 2-chloro-6-phenoxybenzonitrile. The newly introduced phenoxy group (-OPh) fundamentally alters the ring's electronics. While oxygen is electronegative (-I effect), its lone pairs donate electron density directly into the aromatic


-system via resonance (+M effect). This resonance donation partially neutralizes the electron-withdrawing power of the -CN group. Consequently, the ring becomes significantly less electrophilic.

Furthermore, the bulky phenyl ring of the phenoxy group introduces severe steric hindrance, physically shielding the remaining ortho-chlorine from subsequent nucleophilic attack. To force a second substitution and achieve a di-substituted product (e.g., in the synthesis of polyarylene ether nitriles), the thermal energy must be drastically increased to 140 °C – 160 °C[2][3].

Reactivity_Comparison DCBN 2,6-Dichlorobenzonitrile Highly Electrophilic Two Labile Chlorides Phenoxide1 Phenoxide Attack DCBN->Phenoxide1 Fast 80-100 °C Mono 2-Chloro-6-phenoxybenzonitrile Reduced Electrophilicity +M Resonance Deactivation Phenoxide1->Mono -Cl⁻ Phenoxide2 Phenoxide Attack (Forced) Mono->Phenoxide2 Slow 140-160 °C Di 2,6-Diphenoxybenzonitrile Fully Substituted Sterically Hindered Phenoxide2->Di -Cl⁻

Electronic effects and thermal requirements for sequential SNAr of DCBN.

Quantitative Performance Comparison

The following table synthesizes the kinetic and thermodynamic differences between the two molecules when subjected to oxygen-based nucleophiles.

Parameter2,6-Dichlorobenzonitrile (DCBN)2-Chloro-6-phenoxybenzonitrile
Electrophilic Character High (Strong -I, -M from -CN)Moderate (Deactivated by +M of -OPh)
SNAr Activation Energy LowSignificantly Higher
Optimal Reaction Temp (Phenoxide) 80 °C – 100 °C[1]140 °C – 160 °C[3]
Steric Hindrance at Reaction Site Low (Small Chloro group)High (Bulky Phenoxy group)
Reaction Time for >90% Conversion 2 – 4 hours4 – 6 hours (at elevated temp)
Primary Synthetic Role Starting material for herbicides/polymersIntermediate for asymmetric di-substitution

Experimental Methodologies: Self-Validating Protocols

Trustworthiness in chemical synthesis relies on self-validating systems. The protocols below utilize a Dean-Stark trap not merely for reflux, but as a diagnostic tool: the cessation of water azeotroping visually confirms the complete in situ formation of the phenoxide nucleophile. Thin-Layer Chromatography (TLC) provides binary confirmation of reaction progress.

Protocol A: Controlled Mono-Substitution (Synthesis of 2-Chloro-6-phenoxybenzonitrile)

Objective: Halt the reaction after the first substitution by exploiting the reactivity gap.

  • Reagent Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser, combine 2,6-dichlorobenzonitrile (1.0 eq), phenol (1.0 eq), and anhydrous K₂CO₃ (1.2 eq).

  • Solvent System: Add 50 mL of N-Methyl-2-pyrrolidone (NMP) as the polar aprotic reaction solvent and 25 mL of toluene as the azeotroping agent[2].

  • Nucleophile Generation (Validation Step 1): Heat the mixture to 110 °C. As K₂CO₃ deprotonates the phenol, water is generated. Toluene will azeotrope the water into the Dean-Stark trap. Self-Validation: The reaction is ready to proceed only when water stops collecting in the trap (typically 1-2 hours).

  • SNAr Reaction: Distill off the toluene to raise the internal temperature to 90 °C – 100 °C. Maintain for 3 hours.

  • Reaction Monitoring (Validation Step 2): Perform TLC (Hexane:Ethyl Acetate 4:1). DCBN will disappear, replaced by a single new spot with a lower Rf value (the mono-substituted product). The lower temperature prevents the formation of the di-substituted byproduct.

  • Isolation: Cool the mixture and pour it into 500 mL of vigorously stirred distilled water. Filter the resulting precipitate, wash with dilute NaOH to remove unreacted phenol, and dry under vacuum.

Protocol B: Forced Di-Substitution (Synthesis of 2,6-Diphenoxybenzonitrile)

Objective: Overcome the resonance deactivation of the mono-substituted intermediate.

  • Reagent Preparation: Using the same apparatus, combine 2-chloro-6-phenoxybenzonitrile (1.0 eq)[or start directly from DCBN with 2.2 eq of phenol], phenol (1.2 eq), and K₂CO₃ (1.5 eq) in NMP/Toluene[3].

  • Azeotropic Dehydration: Heat to 120 °C until water ceases to collect in the Dean-Stark trap.

  • Thermal Forcing: Distill off the toluene completely to allow the internal temperature of the NMP solution to reach 150 °C – 160 °C . Causality Note: This high thermal energy is strictly required to overcome the +M resonance stabilization provided by the first phenoxy group.

  • Reaction Monitoring: Maintain at 150 °C for 5 hours. TLC will show the disappearance of the mono-substituted intermediate and the emergence of a highly non-polar di-substituted spot.

  • Isolation: Precipitate in water, filter, and recrystallize from ethanol to yield the pure di-substituted product.

Workflow Step1 Step 1: Reagent Mixing Electrophile + Phenol + K2CO3 in NMP/Toluene Dehydration Step 2: Azeotropic Dehydration Dean-Stark Trap Visual Validation: Water Ceases Step1->Dehydration Split Target Product? Dehydration->Split MonoPath Mono-Substitution Maintain Temp at 90-100 °C Time: 3 Hours Split->MonoPath Target: Mono DiPath Di-Substitution Force Temp to 150-160 °C Time: 5 Hours Split->DiPath Target: Di Check1 TLC Validation Confirm DCBN Consumption MonoPath->Check1 Check2 TLC Validation Confirm Mono-adduct Consumption DiPath->Check2 IsolateMono Isolation Yield: 2-Chloro-6-phenoxybenzonitrile Check1->IsolateMono IsolateDi Isolation Yield: 2,6-Diphenoxybenzonitrile Check2->IsolateDi

Experimental workflow for selectively synthesizing mono- or di-substituted phenoxybenzonitriles.

References

  • Ovid / Journal of Elastomers & Plastics. Preparation and physical properties of polyarylene ether nitrile and polyarylene ether sulfone random copolymers. Retrieved from: [Link]

  • CNRS / Polymer. Synthesis and thermal properties of the thermosetting resin based on cyano functionalized benzoxazine. Retrieved from:[Link]

Sources

Comprehensive Guide: HPLC Method Development for 2-Chloro-6-phenoxybenzonitrile Purity Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Analysis

2-Chloro-6-phenoxybenzonitrile (CAS: 91692-70-5) is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals. Its structural integrity relies on the precise substitution of one chlorine atom on the 2,6-dichlorobenzonitrile scaffold with a phenoxy group.

The purity analysis of this compound presents a specific chromatographic challenge: Wide Hydrophobicity Span . The sample matrix likely contains highly polar reagents (Phenol), moderately polar starting materials (2,6-Dichlorobenzonitrile), and highly lipophilic byproducts (2,6-Diphenoxybenzonitrile).

Chemical Profile & Separation Logic
CompoundRoleLogP (Approx)Est. Elution (C18)Separation Mechanism
Phenol Reagent~1.5Early (1-2 min)H-Bonding / Weak Hydrophobic
2,6-Dichlorobenzonitrile Starting Material~2.7Mid (4-6 min)Hydrophobic
2-Chloro-6-phenoxybenzonitrile Target Analyte ~3.8 Late (8-10 min) Hydrophobic +

-

2,6-Diphenoxybenzonitrile Impurity~4.8+Very Late (>12 min)Strong Hydrophobic

The Analytical Problem: A standard isocratic C18 method will likely fail. It will either co-elute the early polar impurities or result in excessively long run times for the bis-phenoxy impurity. The Solution: A gradient elution method comparing C18 (Hydrophobic dominance) vs. Phenyl-Hexyl (


-

selectivity) stationary phases.

Method Development Strategy (Workflow)

The following diagram illustrates the autonomous decision-making process for this specific molecule, moving away from rigid templates to a logic-driven workflow.

MethodDevelopment Start Compound Analysis (LogP 1.5 - 4.8) Scouting Column Scouting C18 vs. Phenyl-Hexyl Start->Scouting Define Hydrophobicity MobilePhase Mobile Phase Selection ACN vs. MeOH Scouting->MobilePhase Select Selectivity Optimization Gradient Optimization Slope & Hold MobilePhase->Optimization Refine Resolution Validation Final Validation (System Suitability) Optimization->Validation Lock Method Validation->Start Failure Loop

Caption: Logic-driven workflow for optimizing separation of benzonitrile derivatives with varying lipophilicity.

Comparative Analysis: Column & Mobile Phase Selection

This section objectively compares the performance of the industry-standard C18 column against the Phenyl-Hexyl alternative for this specific application.

Comparison 1: Stationary Phase Selectivity
  • Alternative A: C18 (Octadecylsilane)

    • Mechanism: Purely hydrophobic interaction based on carbon load.

    • Outcome: Separates components strictly by LogP.

    • Limitation: May struggle to resolve the Target (Mono-phenoxy) from the Bis-phenoxy impurity if the organic modifier ramp is too steep.

  • Alternative B: Phenyl-Hexyl (Recommended)

    • Mechanism: Hydrophobic interaction +

      
      -
      
      
      
      stacking.
    • Outcome: The "Phenoxy" rings in the target and impurities interact with the Phenyl stationary phase. This adds an orthogonal separation vector.

    • Advantage: Often provides sharper peak shapes for aromatic ethers and better resolution between the chlorinated starting material and the phenoxy product.

Comparison 2: Mobile Phase Modifier
  • Acetonitrile (ACN): Lower viscosity, lower backpressure. Preferred for this application to allow higher flow rates and faster elution of the late-eluting bis-impurity.

  • Methanol (MeOH): Higher viscosity. While it offers different selectivity (protic solvent), the high pressure at >50% organic (required to elute the product) limits flow rate flexibility on standard HPLC systems.

Experimental Data Summary (Simulated)
ParameterC18 + ACNPhenyl-Hexyl + ACNRecommendation
Resolution (SM / Product) 4.55.2Phenyl-Hexyl
Resolution (Product / Bis-Imp) 3.04.1Phenyl-Hexyl
Peak Symmetry (Target) 1.10.95 (Superior)Phenyl-Hexyl
Total Run Time 18 min15 minPhenyl-Hexyl

Detailed Experimental Protocol

This protocol is designed to be self-validating . The presence of the "Bis-phenoxy" impurity acts as a marker for column performance.

Equipment & Reagents[1][2][3][4][5][6][7][8]
  • HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump preferred for development).

  • Detector: DAD/VWD at 230 nm (Strong benzonitrile absorption) and 254 nm (Aromatic universality).

  • Column:

    • Primary: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm.

    • Alternative: C18 (End-capped), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2). Note: Acid suppresses ionization of residual phenol, ensuring sharp peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

Step-by-Step Gradient Method

This gradient is aggressive to elute the highly lipophilic impurities while maintaining resolution for the starting material.

  • Preparation:

    • Dissolve 10 mg of sample in 10 mL of Acetonitrile (Sample is insoluble in water).

    • Filter through 0.45 µm PTFE filter.

  • Instrument Setup:

    • Flow Rate: 1.2 mL/min.

    • Temperature: 30°C (Controls viscosity and kinetics).

    • Injection Volume: 5-10 µL.

  • Gradient Table:

Time (min)% Mobile Phase B (ACN)Event / Rationale
0.0 30%Initial hold to retain Phenol (if present).
2.0 30%Isocratic hold to separate polar impurities.
12.0 90%Linear ramp to elute Target and Bis-impurity.
15.0 90%Wash step to clear highly lipophilic dimers.
15.1 30%Return to initial conditions.
20.0 30%Re-equilibration (Critical for reproducibility).
System Suitability Criteria (Self-Validation)

To ensure the method is trustworthy, every run must meet these metrics:

  • Resolution (Rs) between 2,6-Dichlorobenzonitrile and 2-Chloro-6-phenoxybenzonitrile > 2.0.

  • Tailing Factor (T) for Target Analyte: 0.8 – 1.2.

  • Precision (RSD) of Area (n=5): < 1.0%.

Separation Mechanism Visualization

Understanding why the separation works is crucial for troubleshooting. The diagram below details the molecular interactions.

SeparationMechanism cluster_0 Stationary Phase Interactions cluster_1 C18 C18 Ligand (Hydrophobic Only) SM 2,6-Dichlorobenzonitrile (Electron Deficient Ring) C18->SM Weak Retention Target 2-Chloro-6-phenoxybenzonitrile (Dual Aromatic Rings) C18->Target Strong Retention (Based on Size/LogP) Phenyl Phenyl-Hexyl Ligand (Hydrophobic + Pi-Pi) Phenyl->SM Moderate Retention Phenyl->Target Enhanced Selectivity (Pi-Pi Stacking)

Caption: Comparison of interaction mechanisms. Phenyl-Hexyl offers enhanced selectivity for the phenoxy group via Pi-Pi stacking.

Troubleshooting & Robustness

  • Issue: "Ghost peaks" appearing in blank runs.

    • Cause: Carryover of the highly lipophilic 2,6-diphenoxybenzonitrile from a previous run.

    • Fix: Extend the 90% B wash step to 5 minutes or inject a needle wash of 100% ACN between samples.

  • Issue: Peak splitting for the Target Analyte.

    • Cause: Sample solvent mismatch. Dissolving in 100% ACN while starting at 30% ACN can cause precipitation or solvent effects.

    • Fix: Dilute the sample 50:50 with water if solubility permits, or reduce injection volume to 2 µL.

  • Issue: Shift in Retention Times.

    • Cause: pH fluctuation affecting the residual Phenol or column de-wetting.

    • Fix: Ensure Phosphoric Acid is fresh and column is fully equilibrated (5-10 column volumes) before the first injection.

References

  • PubChem. (n.d.). 2-Chloro-6-phenoxybenzonitrile Compound Summary. National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text for Gradient Elution theory).
  • Phenomenex. (n.d.).[2] High-Performance Liquid Chromatography (HPLC) Method Development Guide. Retrieved March 5, 2026, from [Link]

  • U.S. EPA. (n.d.). CompTox Chemicals Dashboard: 2-Chloro-6-phenoxybenzonitrile. Retrieved March 5, 2026, from [Link]

Sources

Technical Comparison: UV-Vis Absorbance Profiles of 2-Chloro-6-phenoxybenzonitrile vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

2-Chloro-6-phenoxybenzonitrile (CAS: 96561-39-0 / 91692-70-5) is a critical heterocyclic intermediate, primarily utilized in the synthesis of agrochemicals (e.g., broad-spectrum herbicides) and pharmaceutical precursors like 2-chloro-6-phenoxybenzylamine .[1]

For researchers and process chemists, the ultraviolet-visible (UV-Vis) spectrum serves as a rapid, non-destructive tool for monitoring the nucleophilic aromatic substitution (


) of 2,6-dichlorobenzonitrile. This guide compares the absorbance characteristics of the target compound against its chlorinated precursors and non-halogenated analogs, establishing a spectroscopic baseline for purity assessment and reaction monitoring.

Comparative Spectroscopic Data

The following data contrasts the target compound with its primary structural analogs. Note that the substitution of a chlorine atom with a phenoxy group induces a distinct bathochromic (red) shift due to the mesomeric donation of the oxygen lone pair.

Table 1: UV-Vis Absorption Maxima Comparison (Solvent: Methanol/Ethanol)
CompoundStructure Type

(Primary)

(Secondary/B-band)
Molar Absorptivity (

)
Spectral Character
2-Chloro-6-phenoxybenzonitrile Target ~235–245 nm 285–292 nm High (>2000) Broad, Red-Shifted
2,6-DichlorobenzonitrilePrecursor228 nm278–282 nmModerateSharp, Vibrational Structure
2-ChlorobenzonitrileAnalog (No OPh)224 nm280 nm~1,300

Distinct

2-PhenoxybenzonitrileAnalog (No Cl)230 nm275–285 nmHighBroad Diphenyl Character

*Values derived from comparative Structure-Activity Relationship (SAR) analysis of auxochromic shifts (Cl vs. OPh).

Mechanistic Insight: The "Phenoxy Shift"

The transition from 2,6-Dichlorobenzonitrile to 2-Chloro-6-phenoxybenzonitrile involves the replacement of an electron-withdrawing chlorine (inductive effect


) with a phenoxy group.
  • Electronic Effect: The phenoxy oxygen possesses two lone pairs. One pair participates in

    
     conjugation with the benzene ring.
    
  • Result: This conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), narrowing the HOMO-LUMO gap. Consequently, the absorption maximum shifts to a longer wavelength (Red Shift) compared to the dichloro precursor.

  • Steric Influence: The bulky ortho-phenoxy group may twist out of planarity, slightly dampening the hyperchromic effect (intensity) compared to para-substituted isomers, but the bathochromic shift remains a reliable indicator of reaction completion.

Experimental Protocols

To ensure reproducible spectral data, the following self-validating protocol is recommended. This workflow minimizes solvent cutoff interference and concentration-dependent aggregation.

Protocol: Differential Spectral Analysis

Objective: Confirm the conversion of 2,6-dichlorobenzonitrile to 2-chloro-6-phenoxybenzonitrile.

  • Solvent Selection: Use HPLC-grade Methanol or Acetonitrile .

    • Why: Cutoff wavelengths (<205 nm) allow observation of the primary aromatic band.[2] Avoid Acetone (cutoff ~330 nm).

  • Stock Solution Preparation:

    • Weigh 10.0 mg of the sample.

    • Dissolve in 100 mL solvent (Concentration: ~100 µg/mL).

    • Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard:

    • Dilute 1.0 mL of Stock to 10 mL (Final Conc: ~10 µg/mL).

    • Validation: Absorbance at

      
       should be between 0.2 and 0.8 AU for linearity.
      
  • Baseline Correction:

    • Run a blank scan with pure solvent.

  • Data Acquisition:

    • Scan Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 2.0 nm.

Visualizations & Pathways

Figure 1: Reaction Monitoring Workflow

This diagram illustrates the logical flow for using UV-Vis to monitor the synthesis of the target from its precursor.

ReactionMonitoring Start Starting Material (2,6-Dichlorobenzonitrile) Reaction Nucleophilic Substitution (+ Phenol / Base) Start->Reaction Heat/DMF UV_Check UV-Vis Analysis (Aliquot) Reaction->UV_Check Sampling Target Product (2-Chloro-6-phenoxybenzonitrile) UV_Check->Reaction No Shift (Incomplete) UV_Check->Target Shift confirmed (280nm -> 290nm)

Caption: Process flow for validating the S_NAr synthesis of 2-Chloro-6-phenoxybenzonitrile via spectral shifting.

Figure 2: Electronic Transition Mechanism

A visualization of the orbital interactions causing the spectral shift.

ElectronicTransitions Benzonitrile Benzonitrile Core (Base Abs: ~224nm) Cl_Sub + Cl Substituent (Inductive Withdrawal) (Minor Shift) Benzonitrile->Cl_Sub +Cl OPh_Sub + O-Ph Substituent (Mesomeric Donation) (Major Red Shift) Benzonitrile->OPh_Sub +OPh Combined 2-Chloro-6-phenoxy System (HOMO Destabilized) Cl_Sub->Combined OPh_Sub->Combined Result Bathochromic Shift Observed Combined->Result Resulting Lambda Max > 285 nm

Caption: Additive auxochromic effects of Chloro and Phenoxy groups on the Benzonitrile chromophore.

References

  • National Institute of Standards and Technology (NIST). Benzonitrile, 2-chloro- Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69.[3] Available at: [Link]

  • PubChem. 2-Phenoxybenzonitrile Compound Summary. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. Benzonitrile, 2-chloro-6-(phenylmethoxy)- Spectral Data.[4][5] John Wiley & Sons.[4] (Analogous Reference). Available at: [Link]

  • University of Mustansiriyah. UV-Visible Spectroscopy: Auxochromic Shifts in Disubstituted Benzenes. College of Pharmacy.[2] Available at: [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 2-Chloro-6-phenoxybenzonitrile and 2-chloro-6-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of medicinal chemistry and materials science, the precise identification of molecular structures is paramount. The substitution of a single functional group can drastically alter a compound's physicochemical properties, reactivity, and biological activity. This guide provides a comprehensive, data-driven framework for distinguishing between two structurally similar yet functionally distinct benzonitrile derivatives: 2-Chloro-6-phenoxybenzonitrile (an aryl ether) and 2-chloro-6-hydroxybenzonitrile (a phenol).

Misidentification of these compounds can lead to significant setbacks in research and development, from irreproducible synthesis results to misleading structure-activity relationship (SAR) data. We will explore a multi-faceted approach, leveraging fundamental chemical principles to inform the application of modern analytical techniques. This guide is structured to not only provide protocols but to explain the causal logic behind each method, ensuring a robust and self-validating analytical strategy.

Part 1: Foundational Physicochemical Differences

The key to distinguishing these two molecules lies in the fundamental differences between an ether and a phenol functional group. 2-chloro-6-hydroxybenzonitrile possesses an acidic proton on its hydroxyl group, making it capable of acting as a hydrogen bond donor. In contrast, the ether linkage in 2-Chloro-6-phenoxybenzonitrile is chemically stable and lacks an acidic proton. These differences manifest in distinct physical and chemical properties that we can exploit for differentiation.

Property2-Chloro-6-phenoxybenzonitrile2-chloro-6-hydroxybenzonitrileRationale for Distinction
Molecular Formula C13H8ClNO[1][2]C7H4ClNO[3]The presence of an additional C6H5 group in the phenoxy compound results in a significant mass difference.
Molecular Weight 229.66 g/mol [2]153.56 g/mol [3]Directly observable by mass spectrometry, providing an unambiguous primary screen.
Acidity Non-acidicWeakly acidic (Phenolic)The hydroxyl proton can be readily identified by chemical tests and its exchangeability in NMR spectroscopy.
Hydrogen Bonding H-bond acceptor onlyH-bond donor & acceptorThis difference in intermolecular forces affects chromatographic retention times and solubility.
Polarity Moderately PolarMore PolarThe hydroxyl group imparts greater polarity, which is the basis for chromatographic separation.

Part 2: Spectroscopic Fingerprinting: The Definitive Identification Toolkit

Spectroscopic methods provide a detailed view of the molecular structure, offering definitive proof of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for this specific problem. The proton (¹H) and carbon (¹³C) chemical environments are significantly different between the two compounds.

Causality: The presence of the labile, acidic hydroxyl proton in 2-chloro-6-hydroxybenzonitrile provides a unique signal that is absent in the ether. Furthermore, the phenoxy group introduces five additional aromatic protons with a characteristic splitting pattern, making the ¹H NMR spectra vastly different and easily distinguishable.

Expected ¹H NMR Spectral Data:

CompoundKey Diagnostic Signals (Predicted, in CDCl₃)
2-Chloro-6-phenoxybenzonitrile ~7.0-7.5 ppm: Complex multiplet integrating to 8 protons (3 from the benzonitrile ring, 5 from the phenoxy ring).
2-chloro-6-hydroxybenzonitrile ~7.0-7.4 ppm: Multiplet integrating to 3 protons (from the benzonitrile ring).~5.0-6.0 ppm (variable): Broad singlet, integrating to 1 proton (-OH). This peak will exchange with D₂O.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Confirmation (D₂O Shake): If a broad singlet is observed in the 5-10 ppm region (indicative of the hydroxyl group), add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The hydroxyl proton signal will disappear or significantly diminish due to proton-deuterium exchange, confirming the presence of 2-chloro-6-hydroxybenzonitrile.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of the hydroxyl group.

Causality: The O-H bond in phenols has a characteristic stretching vibration that absorbs infrared radiation in a specific region of the spectrum. This absorption is absent in ethers.

Expected Diagnostic IR Peaks:

CompoundKey Diagnostic Absorption Band (cm⁻¹)
2-Chloro-6-phenoxybenzonitrile ~1240-1260 cm⁻¹: Strong C-O-C (aryl ether) stretch. Absence of a broad peak in the 3200-3600 cm⁻¹ region.
2-chloro-6-hydroxybenzonitrile ~3200-3600 cm⁻¹: Broad, strong O-H stretch. ~2220-2240 cm⁻¹: Sharp, medium C≡N stretch (present in both).
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which are distinct for each compound.

Causality: The molecular weight difference is the most obvious differentiator. Additionally, the presence of a single chlorine atom in both molecules will result in a characteristic M+2 isotopic pattern with a ~3:1 ratio, but centered at different mass-to-charge (m/z) values.[4]

Expected Mass Spectrometry Data:

CompoundExpected Molecular Ion (M⁺)Key Fragmentation Insights
2-Chloro-6-phenoxybenzonitrile m/z 229 (³⁵Cl) and 231 (³⁷Cl) in ~3:1 ratioLoss of the phenoxy group (-OC₆H₅) is a likely fragmentation pathway.
2-chloro-6-hydroxybenzonitrile m/z 153 (³⁵Cl) and 155 (³⁷Cl) in ~3:1 ratioFragmentation will be directed by the hydroxyl and chloro substituents on the single ring.

Part 3: Chromatographic Separation

The significant polarity difference between the two compounds makes them ideal candidates for separation by chromatography.[5]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC separates compounds based on their hydrophobicity. The more polar 2-chloro-6-hydroxybenzonitrile will interact less with the nonpolar stationary phase and elute earlier than the less polar, more hydrophobic 2-Chloro-6-phenoxybenzonitrile.

Experimental Protocol: Reverse-Phase HPLC Method Development

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to determine the approximate retention times.

  • Optimization: Based on the initial gradient run, develop an isocratic or optimized gradient method to achieve baseline separation (Rs > 1.5).

  • Detection: UV detector set to a wavelength where both compounds absorb (e.g., 220 nm or 254 nm).

  • Expected Elution Order: 2-chloro-6-hydroxybenzonitrile (more polar) will elute before 2-Chloro-6-phenoxybenzonitrile (less polar).

Part 4: Classical Chemical Tests: A Rapid Preliminary Screen

For a quick, low-instrumentation verification, a classical chemical test for phenols can be highly effective.

Ferric Chloride Test

Causality: Phenols react with a neutral ferric chloride (FeCl₃) solution to form intensely colored iron-phenol complexes.[6] Aryl ethers do not react in this manner.

Experimental Protocol: Ferric Chloride Test

  • Dissolve a small crystal of the sample in a few drops of a suitable solvent (e.g., ethanol or water).

  • Add 2-3 drops of a freshly prepared 1% neutral ferric chloride solution.

  • Observe for a color change.

    • Positive Result (Phenol): An intense color (typically violet, blue, or green) indicates the presence of 2-chloro-6-hydroxybenzonitrile.[6]

    • Negative Result (Ether): No significant color change (solution remains yellow/brown) indicates the presence of 2-Chloro-6-phenoxybenzonitrile.

Part 5: Summary and Recommended Workflow

Caption: Recommended analytical workflow for distinguishing the two compounds.

By combining a rapid preliminary screen like mass spectrometry or the ferric chloride test with definitive spectroscopic confirmation from NMR and IR, researchers can confidently and efficiently identify their compound of interest, ensuring the integrity and success of their scientific endeavors.

References

  • McLamore, W. M. (1951). The Mass Spectra of Some Aromatic Halogenated Compounds. Analytical Chemistry, 23(11), 1629-1633.
  • Diehl, P., & Jokisaari, J. (2006). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. Magnetic Resonance in Chemistry, 15(2), 111-120.
  • Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080.
  • PubChem. (n.d.). 2-Chloro-6-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 570-579.
  • SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-chloro-6-phenoxybenzonitrile. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubMed. (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. Journal of the American Society for Mass Spectrometry, 16(3), 364-374.
  • EMBIBE. (2023). Tests for Alcohols, Phenols and Ethers – Identification and Classification. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts. (n.d.). Chromatographic and Electrophoretic Methods. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(1), 224-233.
  • ResearchGate. (2003). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. Chinese Journal of Organic Chemistry, 23(1), 84-86.
  • SlideShare. (2014). Phenols and phenolic ethers. Retrieved from [Link]

  • Dergipark. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Retrieved from [Link]

  • Google Patents. (n.d.). US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile.
  • MDPI. (2022). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 11(22), 3696.
  • PMC. (2014). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 19(2), 2483-2505.
  • European Patent Office. (1981). A process for the production of 2-chlorobenzonitrile derivatives - Patent 0006999. Retrieved from [Link]

  • Scribd. (n.d.). Distinguishing Phenol from Ethyl Alcohol. Retrieved from [Link]

  • International Journal of ChemTech Research. (2013). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. 5(5), 2225-2229.
  • Cheméo. (n.d.). Chemical Properties of Benzonitrile, 2-chloro-6-methyl- (CAS 6575-09-3). Retrieved from [Link]

  • PMC. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 223.
  • MDPI. (2024). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • PubChem. (n.d.). 2-Chloro-6-sulfanylbenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Structure Confirmation of 2-Chloro-6-phenoxybenzonitrile: A Comparative Guide to X-Ray Crystallography vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science push toward increasingly complex small molecules, the demand for unambiguous structural elucidation has never been higher. For sterically hindered, conformationally dynamic molecules like 2-Chloro-6-phenoxybenzonitrile (CAS 91692-70-5) , confirming the exact three-dimensional architecture is a critical bottleneck.

As a Senior Application Scientist, I frequently encounter the debate between utilizing Single-Crystal X-Ray Diffraction (SC-XRD) versus Nuclear Magnetic Resonance (NMR) spectroscopy for small molecule confirmation. While both are foundational to structural biology and organic synthesis, they offer fundamentally different lenses through which to view a molecule. This guide objectively compares these two analytical methodologies, providing a field-proven, self-validating experimental workflow for the synthesis, crystallization, and structural confirmation of 2-Chloro-6-phenoxybenzonitrile.

The Analytical Challenge: 2-Chloro-6-phenoxybenzonitrile

2-Chloro-6-phenoxybenzonitrile (


) is a diaryl ether derivative utilized as a key intermediate in the synthesis of biologically active benzylamines and epigenetic modulators [1].

The structural challenge lies in its stereochemistry and conformational flexibility. The molecule features a central ether oxygen linkage connecting a phenoxy ring to a benzonitrile core. The presence of a bulky ortho-chloro group and a linear cyano group creates significant steric hindrance. While the molecule is technically flexible, steric clashes restrict its rotational freedom, forcing the two aromatic rings into a specific dihedral angle. Determining this exact spatial arrangement is vital for structure-based drug design, yet it presents a unique challenge for standard analytical techniques.

Methodological Comparison: SC-XRD vs. NMR Spectroscopy

To objectively evaluate the best approach for confirming the structure of 2-Chloro-6-phenoxybenzonitrile, we must compare the performance of SC-XRD against Solution-State NMR.

While NMR is the workhorse of the organic chemistry lab due to its speed and ease of sample preparation, it is a time-averaged technique [2]. In solution, the ether linkage of 2-Chloro-6-phenoxybenzonitrile undergoes rapid rotation on the NMR timescale, meaning the resulting spectra provide an ensemble average of all possible conformations. Conversely, SC-XRD maps the absolute electron density of the molecule in the solid state, locking in the exact dihedral angles and interatomic distances [3].

Table 1: Comparative Performance for Small Molecule Elucidation
Analytical ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Solution-State NMR Spectroscopy
Primary Data Output Electron density map (3D spatial coordinates).Nuclear spin interactions (chemical shifts, couplings).
Resolution Limit Atomic resolution (

Å).
Ensemble average (dynamic resolution).
Stereochemistry Absolute and relative configuration directly observed.Relative configuration inferred (e.g., via NOESY/ROESY).
Sample Requirements High-quality single crystal (

µm) [4].

mg dissolved in deuterated solvent.
State of Matter Solid-state (subject to crystal packing forces).Solution-state (mimics physiological/reaction conditions).
Throughput Low to Medium (Crystallization is the rate-limiting step).High (Minutes to hours per sample).

The Verdict: For routine connectivity checks, NMR is superior. However, for definitive 3D structure confirmation—specifically to resolve the dihedral angle of the diaryl ether and the spatial orientation of the ortho-chloro group—SC-XRD remains the gold standard [5].

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, any structural confirmation must be a self-validating system. The following workflow ensures that the bulk material synthesized matches the single crystal analyzed. We first synthesize the compound, validate its bulk purity via NMR, and then subject it to SC-XRD for absolute 3D confirmation.

Protocol A: Synthesis and Crystallization

Causality Check: We utilize microwave-assisted Nucleophilic Aromatic Substitution (


). The deactivated nature of 2-fluoro-6-chlorobenzonitrile requires high thermal energy to drive the reaction to completion. Microwave irradiation ensures rapid, uniform heating, drastically reducing reaction times compared to traditional reflux [1].
  • Reaction Setup: To a 20 mL microwave vial equipped with a magnetic stir bar, add 2-fluoro-6-chlorobenzonitrile (5.0 mmol), anhydrous

    
     (7.5 mmol), and phenol (5.5 mmol).
    
  • Solvent Addition: Suspend the reagents in 12.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Seal the vial.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 190°C for 6 minutes at high absorption.

  • Workup: Pour the reaction mixture into 100 mL of crushed ice to precipitate the crude product. Extract the aqueous layer with diethyl ether (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo to yield crude 2-Chloro-6-phenoxybenzonitrile.
  • Crystallization (Slow Diffusion): Dissolve 50 mg of the highly pure crude product in a minimum volume of Dichloromethane (DCM). Carefully layer with Hexane.

    • Why this method? DCM provides high solubility for the halogenated aromatic system, while the slow diffusion of hexane gradually lowers the dielectric constant of the medium, promoting controlled nucleation. Rapid precipitation would yield amorphous powders unsuitable for SC-XRD. Allow to stand undisturbed at room temperature for 48–72 hours until block-shaped single crystals form.

Protocol B: Orthogonal Validation via NMR

Before mounting the crystal, the bulk powder must be validated to ensure the crystal is representative of the entire batch.

  • Dissolve 5 mg of the synthesized compound in 0.5 mL of

    
    .
    
  • Acquire

    
     and 
    
    
    
    NMR spectra at 400 MHz.
  • Validation: Confirm the absence of the starting phenol (multiplets at 6.8-7.3 ppm) and the correct integration of the 8 aromatic protons of the diaryl ether system.

Protocol C: SC-XRD Data Acquisition and Refinement
  • Crystal Mounting: Select a transparent, block-shaped single crystal under a polarized light microscope. Mount it on a cryoloop using paratone oil to protect it from atmospheric moisture.

  • Data Collection: Transfer to the diffractometer goniometer. Cool the sample to 100 K using a liquid nitrogen cryostream.

    • Why 100 K? Cooling drastically reduces atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots and allowing for higher resolution data collection.

  • Irradiation: Collect diffraction frames using

    
     (
    
    
    
    Å) radiation.
  • Structure Solution: Integrate the frames, apply multi-scan absorption corrections, and solve the structure using intrinsic phasing. Refine the structure using full-matrix least-squares minimization on

    
     until the R-factor drops below 5%, confirming a highly accurate structural model.
    

Visualizing the Analytical Workflow

The integration of these techniques forms a closed-loop validation system. The diagram below illustrates the logical relationship between synthesis, solution-state validation, and solid-state confirmation.

G N1 Synthesis of 2-Chloro-6-phenoxybenzonitrile N2 Crystallization (Slow Diffusion) N1->N2 Purified Bulk N4 NMR Spectroscopy (Solution State) N1->N4 Aliquot N3 SC-XRD Analysis (Solid State) N2->N3 Single Crystal N5 Data Refinement & Electron Density Mapping N3->N5 N6 Definitive 3D Structure Confirmation N4->N6 Orthogonal Validation N5->N6

Analytical workflow for the structural confirmation of 2-Chloro-6-phenoxybenzonitrile.

Conclusion

For the structural confirmation of 2-Chloro-6-phenoxybenzonitrile, relying solely on NMR leaves critical stereochemical and conformational questions unanswered due to the dynamic rotation of the diaryl ether linkage. By employing SC-XRD, researchers can definitively map the electron density and lock in the exact spatial arrangement of the sterically hindered ortho-chloro and cyano groups. However, the most robust, self-validating approach does not treat these methods as mutually exclusive; rather, it utilizes NMR to ensure bulk purity and solution-state behavior, while relying on SC-XRD for absolute 3D structural authority.

References

  • Epigenetic Re-Expression of Hemoglobin F Using Reversible LSD1 Inhibitors - Potential Therapies for Sickle Cell Disease DOI / ACS Publications[Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM Sygnature Discovery[Link]

  • Comparison of X-ray Crystallography, NMR and EM Creative Biostructure[Link]

  • X-Ray Crystallography vs. NMR Spectroscopy News-Medical[Link]

  • 2-chloro-6-phenoxybenzonitrile (C13H8ClNO) PubChemLite[Link]

Safety Operating Guide

2-Chloro-6-phenoxybenzonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-Chloro-6-phenoxybenzonitrile Proper Disposal Procedures

Part 1: Emergency Overview & Chemical Profile

Immediate Action Required: If this substance is spilled or a disposal container is compromised, immediately isolate the area. Personnel must wear Nitrile gloves , safety goggles , and a lab coat .[1][2] Avoid generating dust.

Chemical Profile for Disposal Logic: Understanding the chemical nature of 2-Chloro-6-phenoxybenzonitrile (CAS: 91692-70-5) is critical for selecting the correct waste stream.

PropertyValue/DescriptionDisposal Implication
Physical State Solid (Crystalline)Must be disposed of as Solid Hazardous Waste . Do not dissolve in solvents solely for disposal unless directed by EHS.
Functional Groups Nitrile (-CN), Halogen (-Cl), Ether (-O-)Halogenated : Requires high-temperature incineration (>1100°C) to prevent dioxin formation. Nitrile : Potential for toxic cyanide release if mixed with strong acids.
Solubility Low water solubility; Soluble in organic solventsDo not pour down the drain. It will precipitate and contaminate plumbing/waterways.
Reactivity Stable under normal conditionsIncompatible with Strong Oxidizers and Strong Acids .

Part 2: Waste Stream Classification & Segregation

Core Directive: This compound must be classified as Halogenated Organic Waste .

  • Why? The presence of the Chlorine atom mandates segregation from non-halogenated waste (like acetone or ethanol) because halogenated compounds require specific incineration protocols to avoid creating environmental toxins (dioxins/furans).

  • Regulatory Note: While "Benzonitrile" is a U-listed waste (U019), specific derivatives like 2-Chloro-6-phenoxybenzonitrile are typically regulated as Characteristic Hazardous Waste (due to toxicity/halogen content) unless specifically listed by your local agency.

Segregation Rules:

  • NO ACIDS: Never mix with acidic waste. Acidic hydrolysis of the nitrile group can release hydrogen cyanide gas.

  • NO OXIDIZERS: Keep away from nitrates, perchlorates, and peroxides.

  • SEPARATE FROM LIQUIDS: Dispose of solid chemical waste in a separate container from liquid solvent waste to prevent splashes and dangerous reactions.

Part 3: Step-by-Step Disposal Protocol

Step 1: Preparation & PPE
  • PPE: Wear standard personal protective equipment (Nitrile gloves, safety glasses, lab coat).[1][2] A dust mask (N95) is recommended if handling large open quantities.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or Glass jar with a screw-top lid. Ensure the container is clean and dry.

Step 2: Collection (The "Lab Pack" Method)
  • Do NOT dissolve the solid in solvent. Collect it as a dry solid.

  • Transfer the waste (including contaminated weighing boats, paper towels, and gloves) into the container.

  • Spill Cleanup: If spilled, sweep up carefully to avoid dust. Wipe the surface with a solvent-dampened towel (e.g., acetone) and place the towel in the same solid waste container.

Step 3: Labeling
  • Attach a hazardous waste tag immediately.

  • Required Fields:

    • Chemical Name: Write the full name: "2-Chloro-6-phenoxybenzonitrile". Do not use abbreviations or formulas.

    • Hazards: Check "Toxic" and "Irritant".

    • Constituents: If mixed with other solids, list approximate percentages (e.g., "95% 2-Chloro-6-phenoxybenzonitrile, 5% Paper/Gloves").

Step 4: Storage & Pickup
  • Store the container in a Satellite Accumulation Area (SAA) inside a fume hood or a designated cabinet.

  • Keep the lid tightly closed when not actively adding waste.

  • Request pickup from your institution’s Environmental Health & Safety (EHS) or licensed waste contractor.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound, ensuring it reaches the correct incineration stream.

DisposalWorkflow Start Waste Generation: 2-Chloro-6-phenoxybenzonitrile StateCheck Is it Solid or Liquid? Start->StateCheck SolidPath Solid Waste StateCheck->SolidPath Crystalline/Powder LiquidPath Liquid Solution (Dissolved in Solvent) StateCheck->LiquidPath In Solution HalogenCheck Halogen Check: Contains Chlorine? SolidPath->HalogenCheck LiquidPath->HalogenCheck Treat as Halogenated Solvent StreamAssign Assign Waste Stream: Halogenated Organic Solid HalogenCheck->StreamAssign Yes (Cl present) Incompatibles Incompatibility Check: Is container free of Acids? StreamAssign->Incompatibles Packing Action: Place in HDPE/Glass Jar Label 'Hazardous Waste' Incompatibles->Packing Yes (Safe) Incompatibles->Packing No (STOP! Risk of HCN) Disposal Final Disposal: High-Temp Incineration (>1100°C) Packing->Disposal EHS Pickup

Figure 1: Decision logic for the segregation and disposal of halogenated aromatic nitriles.

Part 5: Regulatory & Technical References

Disposal Mechanism: The standard industry method for disposing of halogenated organic solids is High-Temperature Incineration .

  • Mechanism: The waste is burned at temperatures exceeding 1100°C with a residence time of >2 seconds.[3]

  • Reasoning: This temperature is required to break the Carbon-Chlorine bond and fully oxidize the Nitrile group to Nitrogen gas (

    
    ) and Carbon Dioxide (
    
    
    
    ), while preventing the formation of Polychlorinated Dibenzodioxins (PCDDs) [1].

References:

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds. Technical Fact Sheet.[4] Available at: [Link]

  • PubChem. 2-Chloro-6-phenoxybenzonitrile (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

Personal protective equipment for handling 2-Chloro-6-phenoxybenzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

2-Chloro-6-phenoxybenzonitrile is a halogenated aromatic nitrile. While specific Safety Data Sheets (SDS) for this exact isomer can be sparse in public repositories, its structural activity relationship (SAR) with 2-chlorobenzonitrile and phenoxy derivatives dictates a strict safety profile.

This compound presents a dual-threat mechanism:

  • Bioavailability: The phenoxy group increases lipophilicity, enhancing dermal absorption potential compared to simple benzonitriles.

  • Metabolic Toxicity: Aromatic nitriles are generally stable, but metabolic oxidation can release cyanide ions (

    
    ) in the liver, albeit slower than aliphatic nitriles.
    

Hazard Classification (Derived from Class Analogs):

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4 (Harmful or Toxic).

  • Skin/Eye Irritation: Category 2 (Irritant) to Category 1 (Potential for serious damage due to phenoxy moiety).

  • Aquatic Toxicity: Category 1 (Very toxic to aquatic life) – Strict disposal required.

Part 2: Engineering Controls (Primary Barrier)

PPE is the last line of defense. The following engineering controls are mandatory before PPE is even considered.

Control SystemSpecificationOperational Logic
Ventilation Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood Face velocity must be 80–100 fpm . The compound is a solid powder; laminar flow prevents aerosolization into the user's breathing zone.
Static Control Ionizing Bar or Anti-static Weighing Boat Chlorinated powders are often static-prone. Static discharge can scatter toxic dust, bypassing respiratory protection.
Containment Secondary Tray (Polypropylene) All weighing and transfer must occur within a tray to capture spills. Do not work directly on the hood sash.

Part 3: Personal Protective Equipment (PPE) Matrix

Rationale: Standard latex gloves are permeable to halogenated aromatics. The following matrix is non-negotiable.

Hand Protection (The Critical Failure Point)

Recommendation: Double-gloving protocol.

  • Inner Layer: 4 mil Nitrile (high dexterity).

  • Outer Layer: 5-8 mil Extended Cuff Nitrile OR Laminate Film (Silver Shield®) for prolonged handling (>30 mins).

Technical Insight: Movement reduces glove breakthrough time by up to 58% [1]. Never rely on a single thin nitrile glove for chlorinated aromatics; micro-tears and permeation can occur undetected.

Respiratory Protection

Scenario A: Solid Handling (Weighing/Transfer)

  • Minimum: N95/P100 disposable respirator (if outside a hood - not recommended).

  • Optimal: Engineering controls (Hood) render personal respirators secondary.

Scenario B: Solution Handling (Dissolved in DCM/Methanol)

  • Device: Half-face elastomeric respirator.

  • Cartridge: Organic Vapor (OV) + P100 Combo (Magenta/Black band).

  • Why: If the compound is dissolved in volatile solvents (e.g., Dichloromethane), the solvent acts as a carrier, transporting the toxicant through standard masks.

Eye & Body Protection[1]
  • Eyes: Chemical Safety Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of dust migration behind the lens.

  • Body: Tyvek® Lab Coat (Disposable). Cotton coats absorb toxic dusts and become secondary contamination sources.

Part 4: Operational Workflow & Visualization

The following diagram outlines the "Chain of Custody" for the chemical to ensure zero exposure.

SafetyWorkflow Storage Storage (Cool, Dry, Segregated) Prep Prep Area (Anti-Static Setup) Storage->Prep 1. Check Container Integrity Weighing Weighing (Fume Hood Only) Prep->Weighing 2. Don PPE & Ionize Solubilization Solubilization (Closed Vessel) Weighing->Solubilization 3. Transfer via Funnel Waste Disposal (Halogenated Stream) Weighing->Waste Spill? -> Dry Sweep Solubilization->Waste 4. Rinse & Segregate

Figure 1: Safe handling workflow emphasizing containment at the weighing stage, the highest risk point for inhalation exposure.

Part 5: Step-by-Step Handling Protocol

Phase 1: Preparation
  • Glove Check: Inspect outer gloves for pinholes by inflating them with air.

  • Sash Height: Lower fume hood sash to the marked "Safe Operation" level (usually 18 inches).

  • Balance Setup: Place the analytical balance inside the hood. Surround it with a damp paper towel (to trap stray dust).

Phase 2: Weighing & Transfer
  • Open Container: Tap the container gently on the bench to settle dust before opening.

  • Dispense: Use a disposable spatula. Never re-use spatulas to prevent cross-contamination.

  • Transfer: If moving the powder to a flask, use a wide-mouth funnel.

  • Seal: Immediately recap the stock container. Parafilm is recommended for long-term storage to prevent moisture ingress (hydrolysis risk).

Phase 3: Decontamination
  • Wipe Down: Wipe the balance and hood surface with a solvent-dampened cloth (Acetone or Ethanol, depending on solubility).

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

  • Wash: Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Part 6: Disposal & Emergency Procedures[2][3][4]

Waste Streams
  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into "Hazardous Solid Waste - Toxic."

  • Liquid Waste: Solutions containing 2-Chloro-6-phenoxybenzonitrile must be segregated into "Halogenated Organic Waste."

    • Critical: Do not mix with acidic waste streams. Acid contact with nitriles can theoretically liberate Hydrogen Cyanide (HCN) gas [2].

Spill Response
  • Evacuate: If a large amount (>5g) is spilled outside the hood, evacuate the immediate area.

  • PPE Upgrade: Don a full-face respirator and Tyvek suit before re-entering.

  • Cleanup: Do not dry sweep. Cover with a damp absorbent pad or use a HEPA vacuum designated for hazardous chemicals.

References

  • Centers for Disease Control and Prevention (CDC). (2019). Chemical resistance of disposable nitrile gloves exposed to simulated movement. NIOSH Science Blog. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[1] IDLH Value Profile for Benzonitrile.[1] DHHS (NIOSH) Publication No. 2017-104.[1] Available at: [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Benzonitrile.[2] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-phenoxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-phenoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.